molecular formula C12H8F2O B1342016 4-(3-Fluorophenyl)-2-fluorophenol CAS No. 1214390-52-9

4-(3-Fluorophenyl)-2-fluorophenol

Cat. No.: B1342016
CAS No.: 1214390-52-9
M. Wt: 206.19 g/mol
InChI Key: JWEBZMMQFAMHHU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-fluorophenol is an organic compound with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This substituted biphenyl derivative, featuring two fluorine atoms on its aromatic rings, is intended for research and development purposes only. As a fluorinated phenol, it serves as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into lead compounds is a established practice in pharmaceutical development to modulate biological activity, influence lipophilicity, and improve metabolic stability . Related difluorinated biphenyl compounds have been identified as key intermediates in the synthesis of biologically active molecules with potential anticancer properties . Researchers utilize such compounds to explore new therapeutic agents, and the structural motif of a fluorophenol is found in various pharmaceuticals and has been investigated for applications in positron emission tomography (PET) . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBZMMQFAMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600675
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214390-52-9
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Materials Science[1]

Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol (Molecular Formula: C₁₂H₈F₂O ; MW: 206.19 g/mol ) is a specialized fluorinated biaryl scaffold.[1] Unlike simple phenols, this compound integrates a specific substitution pattern—a fluorine atom ortho to the hydroxyl group and a meta-fluorinated phenyl ring at the para position. This architecture is not merely structural; it serves as a critical "bioisostere" in drug discovery, modulating acidity (pKa), metabolic stability, and lipophilicity (LogP).

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and characterization protocols.[2] It is designed for researchers requiring high-fidelity data for lead optimization and liquid crystal engineering.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise mass and electronic distribution of 4-(3-Fluorophenyl)-2-fluorophenol are dictated by the electronegativity of the two fluorine atoms.[1] The ortho-fluorine exerts a strong inductive effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogues.[1]

Table 1: Core Chemical Specifications
PropertyValueTechnical Note
Molecular Weight (Average) 206.19 g/mol Based on standard atomic weights.[1]
Monoisotopic Mass 206.0543 Da Essential for High-Res MS (HRMS) identification.[1]
Molecular Formula C₁₂H₈F₂O
Predicted pKa ~8.5 – 8.8More acidic than phenol (pKa ~10) due to o-F inductive withdrawal.[1]
Predicted LogP ~3.3Moderate lipophilicity; suitable for CNS drug penetration.
H-Bond Donors / Acceptors 1 / 3Fluorine acts as a weak H-bond acceptor.[1]
Physical State Crystalline SolidLikely off-white to pale yellow; mp est. 45–60°C.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 4-(3-Fluorophenyl)-2-fluorophenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling .[1] This pathway is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.[1]

Reaction Logic

We utilize 4-Bromo-2-fluorophenol as the electrophile and 3-Fluorophenylboronic acid as the nucleophile.[1] The choice of catalyst (Pd(dppf)Cl₂) prevents dehalogenation side reactions often seen with Pd(PPh₃)₄ in electron-rich systems.[1]

Validated Protocol
  • Reagents:

    • Aryl Halide: 4-Bromo-2-fluorophenol (1.0 equiv)[1]

    • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%)[1]

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Oxygen is the enemy of the catalytic cycle.

    • Addition: Add halide, boronic acid, and base.[4][5] Add catalyst last under positive Argon pressure.

    • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x).

    • Purification: Silica gel column chromatography. Elute with Hexane → 5% EtOAc/Hexane.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and material flow.

SuzukiCoupling SM1 4-Bromo-2-fluorophenol (Electrophile) Inter Pd(II) Oxidative Complex SM1->Inter Oxidative Addition SM2 3-Fluorophenylboronic Acid (Nucleophile) SM2->Inter Transmetallation (+ Base) Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Prod 4-(3-Fluorophenyl)-2-fluorophenol (Target) Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Part 3: Analytical Characterization & Quality Control[1]

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures arising from Fluorine-Proton (


) and Fluorine-Fluorine (

) coupling.[1]
1. Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Phenols ionize best by losing a proton.

  • Expected Signal:

    
     205.05 
    
    
    
    .
  • Isotope Pattern: The presence of two Fluorine atoms does not alter the isotope pattern significantly (unlike Cl or Br), but the exact mass must align within 5 ppm.

2. Nuclear Magnetic Resonance (NMR)[1][3]
  • 
     NMR (DMSO-d₆): 
    
    • Look for the phenolic -OH singlet, typically downfield (9.5–10.5 ppm), potentially split into a doublet if intramolecular H-bonding with the ortho-F is strong.[1]

    • Aromatic Region: Complex splitting due to

      
       coupling. The proton at the 3-position of the phenol ring (between F and the biaryl bond) will show a distinct multiplet.
      
  • 
     NMR: 
    
    • Expect two distinct signals .

    • Signal A (Phenol ring): ~ -130 to -140 ppm.[1]

    • Signal B (Phenyl ring): ~ -110 to -120 ppm.[1]

Part 4: Applications in Drug Discovery[1]

The 4-(3-Fluorophenyl)-2-fluorophenol scaffold is highly valued for two specific mechanisms in medicinal chemistry:

  • Metabolic Blocking: The fluorine on the distal phenyl ring (position 3') blocks cytochrome P450 oxidation at a typically vulnerable metabolic site. This extends the half-life (

    
    ) of the drug candidate.[1]
    
  • Conformational Locking: The ortho-fluorine on the phenol ring can engage in intramolecular hydrogen bonding or electrostatic repulsion with the hydroxyl group, locking the biaryl system into a specific torsion angle. This is critical for binding affinity in protein pockets (e.g., Kinase inhibitors).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9732, 4-Fluorophenol (Analogous Scaffold Data). Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

The Fluorine Paradigm: Discovery, Synthesis, and Utility of Substituted Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, physicochemical properties, and synthetic evolution of substituted fluorophenols, designed for researchers in medicinal chemistry and organic synthesis.

Introduction: The Fluorine Effect in Medicinal Chemistry

Substituted fluorophenols represent a critical scaffold in modern drug discovery, serving as bioisosteres for phenols and carboxylic acids. The introduction of fluorine—the most electronegative element (


)—into a phenolic system induces profound changes in the molecule's electronic and physicochemical profile without significantly altering its steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

For drug development professionals, the utility of fluorophenols lies in three distinct "Fluorine Effects":

  • pKa Modulation: Fluorine substitution alters the acidity of the phenolic hydroxyl, influencing hydrogen bond donor capability and membrane permeability.

  • Metabolic Blocking: Strategic placement of fluorine at the para-position blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), extending the half-life of the pharmacophore.

  • Lipophilicity Tuning: The strong C–F bond and low polarizability of the fluorine atom typically increase lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration in CNS-active agents.
    

Physicochemical Profiling: The "Fluorine Scan"

The position of the fluorine atom relative to the hydroxyl group dictates the electronic environment. The following table summarizes the experimental pKa and lipophilicity shifts observed in mono-substituted fluorophenols compared to the parent phenol.

Table 1: Comparative Physicochemical Properties
CompoundStructurepKa (Experimental)

pKa (vs Phenol)
Electronic Dominance
Phenol

9.980.00Reference
4-Fluorophenol

9.91-0.07Resonance (+R)

Induction (-I)
3-Fluorophenol

9.28-0.70Induction (-I) Dominant
2-Fluorophenol

8.70-1.28Strong -I + Intramolecular H-bond
2,6-Difluorophenol

7.34-2.64Cumulative -I (Bioisostere of COOH)

Technical Insight: The acidity of 4-fluorophenol is unexpectedly similar to phenol. This is due to the "push-pull" mechanism where fluorine's strong inductive electron withdrawal (-I) is nearly canceled by its capacity to donate lone-pair electrons into the


-system via resonance (+R). Conversely, in 3-fluorophenol , the resonance effect is geometrically impossible at the meta position, leaving the -I effect unopposed, resulting in significantly higher acidity.
Visualization: Electronic Effects on Acidity

AcidityLogic Phenol Phenol pKa ~10.0 Para 4-Fluorophenol pKa ~9.9 Phenol->Para +R offsets -I (Minimal Change) Meta 3-Fluorophenol pKa ~9.3 Phenol->Meta -I Dominant (Acidifying) Ortho 2-Fluorophenol pKa ~8.7 Phenol->Ortho -I + Proximity (Strong Acidifying) caption Figure 1: Impact of Fluorine Regiochemistry on Phenolic Acidity

Historical Synthesis: The Balz-Schiemann Reaction

Discovered in 1927 by Günther Balz and Günther Schiemann, this reaction remains the historical cornerstone for introducing fluorine into aromatic rings.[1] While modern methods exist, the Balz-Schiemann reaction is critical for understanding the genesis of fluoro-aromatics.

Mechanism

The reaction proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[2][3] Unlike other halides (Cl, Br, I) which can be introduced via Sandmeyer reactions (using Cu(I) salts), fluorine requires this specific counter-ion (


) approach to prevent immediate hydrolysis or explosion.
Protocol 1: Synthesis of 4-Fluoroanisole (Precursor to 4-Fluorophenol)

Note: Direct fluorination of aminophenols is difficult due to oxidation. The standard historical route involves fluorinating the anisole (protected phenol) followed by demethylation.

Reagents:


-Anisidine, Sodium Nitrite (

), Tetrafluoroboric Acid (

), Heat.
  • Diazotization:

    • Dissolve 0.1 mol of

      
      -anisidine in 40 mL of 40% 
      
      
      
      (fluoroboric acid).
    • Cool to 0°C in an ice bath.

    • Dropwise add aqueous

      
       (0.1 mol) while maintaining temperature <5°C.
      
    • Observation: A thick precipitate of 4-methoxybenzenediazonium tetrafluoroborate forms.

  • Isolation:

    • Filter the diazonium salt and wash with cold ether.

    • Safety: Dry carefully; while

      
       salts are more stable than chlorides, they are still energetic.
      
  • Thermal Decomposition (The Schiemann Step):

    • Place the dry salt in a flask connected to a condenser.

    • Gently heat with a Bunsen burner or oil bath.

    • Reaction:

      
      .
      
    • The 4-fluoroanisole distills over (bp ~157°C).

  • Demethylation (To Phenol):

    • Reflux the 4-fluoroanisole with 48% HBr or

      
       in DCM to cleave the methyl ether, yielding 4-fluorophenol .
      
Visualization: Balz-Schiemann Mechanism

BalzSchiemann Aniline Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ BF4-) Aniline->Diazonium NaNO2 / HBF4 (Diazotization) Cation Aryl Cation [Ar+ ... F-BF3-] Diazonium->Cation Heat (-N2) (Rate Limiting) Product Aryl Fluoride (Ar-F) Cation->Product Fluoride Abstraction (-BF3) caption Figure 2: Mechanistic Pathway of the Balz-Schiemann Reaction

Modern Precision Synthesis: Pd-Catalyzed Hydroxylation

The Balz-Schiemann route is harsh and multi-step. In modern drug discovery, "Late-Stage Functionalization" is preferred. A breakthrough method involves the Palladium-catalyzed hydroxylation of aryl halides, allowing the conversion of commercially available fluorobromobenzenes directly into fluorophenols under mild conditions.

Protocol 2: Pd-Catalyzed Hydroxylation of 4-Fluorobromobenzene

Based on the methodology of Song & Wang (Org. Lett. 2020).[4][5]

Concept: Using Boric Acid (


) as a mild, non-toxic hydroxide surrogate.

Reagents:

  • Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Hydroxide Source: Boric Acid (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (3.0 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Water

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox (or using standard Schlenk technique), charge a reaction vial with

    
    , 
    
    
    
    , and Boric Acid.
  • Addition: Add the 1-bromo-4-fluorobenzene and base (

    
    ).
    
  • Solvation: Add degassed NMP and a small amount of water (essential for the boron-to-palladium transmetalation cycle).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide). Extract with ethyl acetate.[6]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The bulky, electron-rich


 ligand facilitates the difficult reductive elimination of the C–O bond, while boric acid acts as a "hydroxide shuttle," avoiding the use of harsh caustic alkalis that might decompose sensitive fluorinated substrates.
Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (w/ Boric Acid) OxAdd->TransMet B(OH)3 / Base RedElim Reductive Elimination (Ar-OH) TransMet->RedElim - B-species RedElim->Pd0 Product Release caption Figure 3: Pd-Catalyzed Hydroxylation Cycle using Boric Acid

Case Study in Drug Development: Fezolinetan

Fezolinetan (Veozah), approved by the FDA in 2023 for the treatment of vasomotor symptoms (hot flashes) associated with menopause, exemplifies the modern application of the fluorophenol motif.

  • Target: NK3 Receptor Antagonist.

  • Chemical Structure: Contains a fluorophenyl moiety derived from 4-fluorophenol .

  • Synthetic Logic:

    • Starting Material: The synthesis begins with the acylation of 4-fluorophenol with 3-chloropropanoyl chloride.

    • Role of Fluorine: The 4-fluoro substituent on the phenolic ring serves two purposes:

      • Metabolic Stability: It blocks the para-position from hydroxylation, a common metabolic clearance pathway for phenyl rings.

      • Electronic Tuning: It modulates the electron density of the aryl ring, influencing the binding affinity to the NK3 receptor pocket.

This case validates the continued relevance of fluorophenols not just as final products, but as robust, metabolically stable building blocks in complex API (Active Pharmaceutical Ingredient) synthesis.

References

  • Balz, G.; Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link

  • Song, Z.-Q.; Wang, D.-H. (2020).[4] "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid". Organic Letters, 22(21), 8470–8474. Link

  • Gross, K. C.; Seybold, P. G. (2001). "Substituent effects on the physical properties and pKa of phenol". International Journal of Quantum Chemistry, 85(4-5), 569–579. Link

  • Müller, K.; Faeh, C.; Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881–1886. Link

  • FDA Drug Approvals. (2023). "Fezolinetan (Veozah) Prescribing Information". Link

Sources

Strategic Applications of 4-(3-Fluorophenyl)-2-fluorophenol: From Nematic Liquid Crystals to Bioisostere Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the research potential, synthesis, and applications of 4-(3-Fluorophenyl)-2-fluorophenol (CAS: 1214390-52-9), a specialized fluorinated biphenyl intermediate.

Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol represents a high-value class of fluorinated biaryl building blocks. Its structural uniqueness lies in the strategic placement of fluorine atoms: one at the ortho position relative to the phenolic hydroxyl (position 2) and another on the distal phenyl ring (position 3').

This specific substitution pattern imparts two critical properties:

  • Electronic Modulation: The fluorine atoms lower the pKa of the phenol, enhancing its acidity and hydrogen-bond donating capability, while simultaneously increasing lipophilicity.

  • Conformational Control: The steric repulsion between the ortho-fluorine and the inter-ring bond induces a twisted biaryl conformation, which is vital for tailoring the mesogenic properties in liquid crystals and the binding affinity in drug targets.

Primary Research Domains:

  • Advanced Materials: Precursor for high-dielectric anisotropy (

    
    ) liquid crystals (TFT-LCDs).
    
  • Medicinal Chemistry: Metabolic blocking scaffold for kinase inhibitors and NSAID analogs.

  • Agrochemicals: Intermediate for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData / EstimateNote
IUPAC Name 2-Fluoro-4-(3-fluorophenyl)phenol
CAS Number 1214390-52-9 Confirmed via chemical registries [1]
Molecular Formula C₁₂H₈F₂O
Molecular Weight 222.19 g/mol
Appearance White to off-white crystalline solidTypical for fluorinated biaryls
Predicted LogP ~3.2 - 3.5High lipophilicity due to aromatic F
pKa (Phenol) ~8.5 - 9.0More acidic than phenol (pKa 10) due to F-induction

Synthesis Protocol (Self-Validating System)

The most robust route to 4-(3-Fluorophenyl)-2-fluorophenol is the Suzuki-Miyaura Cross-Coupling . This protocol is designed for high regioselectivity and yield, minimizing homocoupling byproducts.

Reagents & Stoichiometry
  • Substrate A: 4-Bromo-2-fluorophenol (1.0 equiv)

  • Substrate B: 3-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Chosen for stability in aqueous base.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for faster kinetics).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Inerting: Charge a round-bottom flask with 4-Bromo-2-fluorophenol, 3-Fluorophenylboronic acid, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (critical to prevent phenol oxidation).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd catalyst under positive nitrogen flow.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3]

    • Checkpoint: The product should appear as a new spot with slightly lower R_f than the bromo-phenol due to increased polarity of the biaryl system, but higher than the boronic acid.

  • Workup: Cool to RT. Acidify to pH ~4 with 1M HCl (to protonate the phenolate). Extract with Ethyl Acetate (3x).[4][2]

  • Purification: Silica gel chromatography. Eluent gradient: 0%

    
     20% EtOAc in Hexanes.
    
Synthesis Workflow Diagram

Synthesis Start1 4-Bromo-2-fluorophenol (Electrophile) Process Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 85°C, Dioxane/H2O Start1->Process Start2 3-Fluorophenylboronic acid (Nucleophile) Start2->Process Workup Acidic Workup (pH 4) Phase Separation Process->Workup Product 4-(3-Fluorophenyl)-2-fluorophenol (Target) Workup->Product >85% Yield

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective biaryl formation.

Research Area 1: Liquid Crystal (LC) Engineering

This compound is a mesogenic core precursor . In the LC industry (e.g., Merck, DIC), fluorinated biaryls are essential for Active Matrix (TFT) displays.

Technical Mechanism
  • Viscosity Reduction: The lateral fluorine atoms disrupt intermolecular

    
    -
    
    
    
    stacking just enough to lower the rotational viscosity (
    
    
    ), enabling faster switching speeds (response time).
  • Dielectric Anisotropy (

    
    ):  The C-F bonds create a strong dipole moment. When aligned, this allows the liquid crystal molecules to respond efficiently to applied electric fields at lower voltages.
    
Research Directive

Researchers should focus on O-alkylation or Esterification of the phenolic hydroxyl group.

  • Experiment: React the phenol with trans-4-(4-propylcyclohexyl)benzoic acid.

  • Outcome: A three-ring system (terphenyl analog) with high clearing point (

    
    ) and broad nematic range.
    

Research Area 2: Medicinal Chemistry (Bioisostere Scaffolds)

In drug discovery, the 3,2'-difluorobiphenyl motif is a privileged scaffold.

Metabolic Stability (The Fluorine Effect)
  • Blockade: The 4-position of the phenol ring is the primary site for oxidative metabolism (CYP450). By substituting it with a 3-fluorophenyl group, the metabolic soft spot is removed.

  • Lipophilicity: The fluorine atoms increase logP, improving membrane permeability (blood-brain barrier penetration).

Potential Targets
  • p38 MAP Kinase Inhibitors: The biaryl system fits into the hydrophobic pocket of the kinase ATP-binding site. The phenol OH can form H-bonds with the hinge region (e.g., Glu71/Met109).

  • COX-2 Inhibitors: Similar to Flurbiprofen, the fluorinated biaryl core mimics the arachidonic acid structure but with enhanced metabolic stability.

Functionalization Logic Diagram

Applications Core 4-(3-Fluorophenyl)-2-fluorophenol (Core Scaffold) LC_Path Liquid Crystal Research (Materials) Core->LC_Path Pharma_Path MedChem Research (Pharma) Core->Pharma_Path Ether Etherification (Alkyl Chains) LC_Path->Ether Ester Esterification (Cyclohexyl Acids) LC_Path->Ester Bioiso Bioisosteric Replacement (Scaffold Hopping) Pharma_Path->Bioiso Docking Kinase Hinge Binding (H-Bond Donor) Pharma_Path->Docking Result_LC High Delta-Epsilon Nematic Mixtures Ether->Result_LC Ester->Result_LC Result_Pharma Metabolically Stable Kinase Inhibitors Bioiso->Result_Pharma Docking->Result_Pharma

Figure 2: Divergent application pathways based on chemical functionalization of the phenol core.

References

  • Chemical Registry & Identification

    • Source: PubChem / CAS Registry.
    • Entry:CAS 1214390-52-9 (4-(3-Fluorophenyl)-2-fluorophenol).[3]

    • Link:

  • Synthesis Methodology (Suzuki Coupling)

    • Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."
    • Context: Standard protocols for biaryl synthesis using boronic acids and aryl halides.[4]

    • Link:

  • Liquid Crystal Applications

    • Context: Patents by Dainippon Ink and Chemicals (DIC)
    • Source: Google Patents (General Search for Fluorin
    • Link:

  • Medicinal Chemistry Context

    • Title: "Fluorine in Medicinal Chemistry."[5]

    • Source: Journal of Medicinal Chemistry (Purser et al., 2008).
    • Relevance: Explains the metabolic blocking effect of aryl-fluorine substitution.
    • Link:

Sources

4-(3-Fluorophenyl)-2-fluorophenol solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Fluorophenyl)-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenyl)-2-fluorophenol is a fluorinated biphenyl derivative with significant potential in medicinal chemistry and materials science. The strategic placement of fluorine atoms can considerably influence a molecule's physicochemical properties, including its solubility and stability, which are critical parameters in drug development and material formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-(3-Fluorophenyl)-2-fluorophenol, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Fluorination in Biphenyl Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can modulate a range of properties beneficial for drug candidates. Fluorine's high electronegativity and small van der Waals radius can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which can improve a compound's pharmacokinetic and pharmacodynamic profile.[1] Specifically, in a structure like 4-(3-Fluorophenyl)-2-fluorophenol, the fluorine atoms are expected to influence the compound's solid-state properties, intermolecular interactions, and susceptibility to chemical and metabolic degradation. A thorough understanding of its solubility and stability is therefore paramount for its advancement in any research and development pipeline.

Solubility Profile of 4-(3-Fluorophenyl)-2-fluorophenol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the general principles of "like dissolves like," the biphenyl structure suggests that 4-(3-Fluorophenyl)-2-fluorophenol is likely a non-polar compound.[2] Consequently, it is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[2][3] The phenolic hydroxyl group will contribute some polarity and the potential for hydrogen bonding, which may slightly enhance its aqueous solubility compared to a non-substituted biphenyl.

Expected Solubility Characteristics
  • Aqueous Solubility: Expected to be sparingly soluble in water. The presence of two fluorine atoms and a biphenyl core contributes to its hydrophobicity.[4]

  • Organic Solvent Solubility: Good solubility is anticipated in a range of organic solvents, such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4]

  • pH-Dependent Solubility: The phenolic hydroxyl group has an acidic proton, meaning the compound's solubility in aqueous solutions is expected to increase at higher pH values due to the formation of the more soluble phenolate salt.

  • Temperature Dependency: The solubility of organic compounds in organic solvents generally increases with temperature.[3]

Quantitative Solubility Data Summary
Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data to be determinedHPLC-UV
pH 1.2 Buffer (Simulated Gastric Fluid)37Data to be determinedHPLC-UV
pH 6.8 Buffer (Simulated Intestinal Fluid)37Data to be determinedHPLC-UV
Methanol25Data to be determinedGravimetric
Ethanol25Data to be determinedGravimetric
Acetone25Data to be determinedGravimetric
Dimethyl Sulfoxide (DMSO)25Data to be determinedGravimetric
Experimental Protocol: Kinetic Solubility Assessment using HPLC-UV

This protocol describes a high-throughput method for determining the kinetic solubility of 4-(3-Fluorophenyl)-2-fluorophenol in aqueous buffers.

2.3.1. Materials and Reagents

  • 4-(3-Fluorophenyl)-2-fluorophenol

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 3.0

  • Bicarbonate Buffer, pH 9.0

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

  • 96-well microtiter plates (non-binding)

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2.3.2. Procedure

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)-2-fluorophenol in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration series (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Sample Preparation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the aqueous buffers in a 96-well plate to achieve a final DMSO concentration of ≤1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve.

  • Centrifugation: Centrifuge the plate to pellet any undissolved precipitate.

  • Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC-UV.

  • Quantification: Compare the peak areas of the samples to a standard curve prepared from the DMSO stock solutions to determine the concentration.

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Addition to Aqueous Buffers dilution->addition shake Equilibration (Shaking) addition->shake centrifuge Centrifugation shake->centrifuge supernatant Supernatant Transfer centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc quant Quantification hplc->quant

Caption: Experimental workflow for kinetic solubility assessment.

Stability Profile of 4-(3-Fluorophenyl)-2-fluorophenol

The chemical stability of a compound is a critical factor for its storage, formulation, and in-vivo performance. The strong carbon-fluorine bond generally imparts high thermal and metabolic stability.[1][5] However, phenolic compounds can be susceptible to oxidation, and fluorinated aromatics can undergo photolytic degradation.[1][6][7]

Potential Degradation Pathways
  • Oxidation: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, metal ions, or changes in pH. This can lead to the formation of colored degradation products.

  • Photodegradation: Aromatic fluorides can be susceptible to photolytic cleavage of the C-F bond, particularly under UV irradiation.[1][7]

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures could potentially lead to degradation.

  • Incompatibility: Phenols are known to be incompatible with strong reducing agents, strong oxidizing agents, and certain metals.[6]

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Products parent 4-(3-Fluorophenyl)-2-fluorophenol light Light (Photolysis) parent->light UV/Vis heat Heat (Thermal Stress) parent->heat High Temp acid Acidic Conditions parent->acid Low pH base Basic Conditions parent->base High pH oxidizing Oxidizing Agents parent->oxidizing e.g., H2O2 photo_products Photolytic Products light->photo_products thermo_products Thermal Degradants heat->thermo_products hydrolysis_products Hydrolysis Products acid->hydrolysis_products base->hydrolysis_products oxidative_products Oxidative Adducts oxidizing->oxidative_products

Caption: Potential degradation pathways for 4-(3-Fluorophenyl)-2-fluorophenol.

Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

3.2.1. Materials and Reagents

  • 4-(3-Fluorophenyl)-2-fluorophenol

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • UV chamber for photostability

  • Oven for thermal stability

3.2.2. Procedure

  • Sample Preparation: Prepare solutions of 4-(3-Fluorophenyl)-2-fluorophenol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the sample solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating method, such as RP-HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

3.3.1. Method Development Strategy

  • Column Selection: A C18 reversed-phase column is a good starting point for a non-polar compound like this.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its degradation products.

  • Detection: A PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of the parent compound and any degradants.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the critical physicochemical properties of 4-(3-Fluorophenyl)-2-fluorophenol. While specific experimental data is yet to be published, the principles outlined here, derived from related chemical structures, offer a robust framework for its characterization. The provided experimental protocols are designed to be self-validating and will enable researchers to generate the necessary data to advance the development of this promising compound. Future work should focus on generating precise quantitative solubility and stability data under a variety of pharmaceutically relevant conditions.

References

  • Acree Jr., W. E. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Science Publishing.
  • Solubility of Things. (n.d.). Biphenyl.
  • Chegg. (n.d.). About 40 mg of biphenyl was placed in two test tubes, and 1 mL of water/1 mL of hexane was added....
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.
  • LookChem. (n.d.). Cas 371-41-5, 4-Fluorophenol.
  • BenchChem. (n.d.). 3-(4-Fluorophenyl)phenol | CAS 10540-41-7.
  • ChemBK. (2024, April 9). 4-Fluorophenol.
  • Powers, S. E., & D'Souza, R. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (2020). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC.
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD.
  • Abdel-Moety, E. M., Al-Ghobashy, M. A., & El-Shorbagi, A.-N. A. (2006). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. PubMed.
  • Bakshi, M., & Singh, S. (n.d.). A stability-indicating RP-HPLC assay method for 5-fluorouracil.

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Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of Fluorinated Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] When applied to the phenol ring, a common motif in bioactive molecules, fluorine substitution offers a powerful tool to modulate key physicochemical and pharmacokinetic properties with minimal steric impact.[3] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, fine-tune acidity (pKa) to optimize target engagement and cellular permeability, and improve binding affinity through unique non-covalent interactions.[1][4][5]

Understanding the thermochemical properties of these modified phenols is not merely an academic exercise; it is fundamental to predicting their reactivity, stability, and ultimate behavior in a biological system. Properties such as bond dissociation enthalpy (BDE), gas-phase acidity, and enthalpy of formation provide a quantitative basis for rational drug design. This guide offers a detailed exploration of these core thermochemical parameters, blending established experimental data with insights from high-level computational chemistry to provide a comprehensive resource for professionals in the field.

Fundamental Thermochemical Parameters

The influence of fluorine on the phenol core is best understood by examining its impact on several key energetic properties. These parameters are intrinsically linked and collectively define the molecule's chemical personality.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the foundational property from which other thermochemical values are often derived. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For fluorinated phenols, both experimental and computational methods are employed for its determination.

  • Experimental Determination : The primary method for experimentally determining ΔfH° is oxygen combustion calorimetry .[6] However, this technique presents significant challenges for organofluorine compounds due to the formation of complex and corrosive products, such as hydrogen fluoride (HF) and carbon tetrafluoride (CF4), which requires specialized apparatus and meticulous data correction.[6]

  • Computational Determination : High-level ab initio methods, such as Gaussian-3 (G3) and Complete Basis Set (CBS) theories, have become indispensable for accurately predicting ΔfH° for organofluorine compounds.[6][7] These composite methods systematically account for electron correlation and basis set effects to achieve chemical accuracy, often helping to resolve discrepancies in experimental data.[8][9]

O-H Bond Dissociation Enthalpy (BDE)

The O-H BDE is a critical parameter for predicting the antioxidant potential of a phenol. It is the enthalpy change required to homolytically cleave the O-H bond, yielding a phenoxyl radical and a hydrogen atom.

ArO-H → ArO• + H•

A lower BDE indicates a greater propensity to donate the hydrogen atom, which is the primary mechanism of action for radical-scavenging antioxidants. Fluorine substitution modulates the O-H BDE by altering the electronic stability of both the parent phenol and the resulting phenoxyl radical.[10][11] The effect is highly dependent on the fluorine's position, with electron-withdrawing groups generally increasing the BDE unless they can stabilize the product radical through resonance.

Gas-Phase Acidity (ΔacidH°) and Proton Affinity (PA)

Gas-phase acidity provides a measure of the intrinsic acidity of the phenolic proton, free from solvent effects. It is the enthalpy change for the deprotonation reaction:

ArO-H → ArO⁻ + H⁺

Closely related is the Proton Affinity (PA) of the corresponding phenoxide anion, which is the negative of the enthalpy change for the reverse reaction.[12][13] A higher proton affinity signifies a stronger gas-phase base.[14][15]

ArO⁻ + H⁺ → ArO-H

Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenoxide anion and thus increases the acidity of the phenol.[16][17] This effect competes with its electron-donating resonance effect (+M), leading to nuanced differences based on its position on the aromatic ring.[3]

Electron Affinity (EA)

The electron affinity of the phenoxyl radical (ArO•) is the energy released when the radical captures an electron to form the phenoxide anion (ArO⁻).[18]

ArO• + e⁻ → ArO⁻

This property is crucial for understanding the behavior of fluorinated phenols in electron transfer reactions and contributes to thermodynamic cycles that connect BDE and acidity. Fluorine substituents generally increase the electron affinity of the radical, with the magnitude of the effect depending on the degree and position of fluorination.[19][20]

Experimental & Computational Methodologies

A combination of sophisticated experimental techniques and high-level computational models is required to accurately characterize the thermochemistry of fluorinated phenols.

Experimental Protocols

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a premier technique for measuring gas-phase ion-molecule equilibria, from which proton affinities and acidities can be derived.[14]

Step-by-Step Methodology (Bracketing Method):

  • Ion Generation: The fluorophenoxide anion (ArO⁻) is generated in the gas phase, typically via electron impact or chemical ionization of a suitable precursor.

  • Ion Trapping: The generated anions are transferred into the ICR cell, where they are trapped by a strong magnetic field and a weak electrostatic potential.

  • Reference Acid Introduction: A reference acid (HA) with a known gas-phase acidity is introduced into the cell at a low partial pressure.

  • Proton Transfer Reaction: The trapped fluorophenoxide ions are allowed to react with the neutral reference acid. The occurrence or non-occurrence of proton transfer is monitored:

    • If ArO⁻ + HA → ArOH + A⁻ occurs: The reference acid (HA) is stronger than the fluorophenol (ArOH).

    • If no reaction occurs: The fluorophenol (ArOH) is stronger than the reference acid (HA).

  • Bracketing: By using a series of reference acids with finely tuned, known acidities, the unknown acidity of the fluorophenol can be "bracketed" between two reference compounds—one that protonates its conjugate base and one that does not.

  • Equilibrium Measurement (for higher precision): For reference acids very close in acidity to the fluorophenol, an equilibrium can be established. By measuring the equilibrium constant (K_eq) from the ratio of ion intensities and knowing the acidity of the reference, the acidity of the fluorophenol can be precisely calculated.

This method measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

  • Sample Preparation: A precisely weighed pellet of the solid fluorinated phenol is placed in a crucible inside a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to ensure saturation and facilitate the formation of aqueous HF.

  • Pressurization & Ignition: The bomb is sealed, filled with high-purity oxygen to ~3 MPa, and placed in a calorimeter of known heat capacity.[6] The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the calorimeter is meticulously recorded to determine the total energy released during combustion.

  • Product Analysis: This is the critical step for fluorinated compounds. The final gaseous and liquid contents of the bomb must be quantitatively analyzed to determine the amounts of CO₂, water, aqueous HF, and any unburned material or side-products like CF₄.

  • Thermochemical Corrections: The raw energy data is corrected for the heat of ignition, the formation of nitric acid (from residual N₂), and, most importantly, the complex solution and hydrolysis equilibria of the fluoride products to derive the standard energy of combustion.[6]

  • Calculation of ΔfH°: The standard enthalpy of combustion is calculated and then used with the known enthalpies of formation of the products (CO₂, H₂O, HF) to determine the standard enthalpy of formation of the fluorinated phenol.

Computational Workflow

High-accuracy composite computational methods provide a reliable alternative or complement to challenging experiments.

G3_Workflow cluster_input Input cluster_geom Geometry & Frequencies cluster_energy Single-Point Energy Calculations cluster_output Final Energy Calculation start Fluorophenol Structure opt Structure Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (for ZPE & Thermal Corrections) opt->freq Optimized Geometry mp4 MP4/6-31G(d) freq->mp4 qcisd QCISD(T)/6-31G(d) freq->qcisd mp2_large MP2/G3Large freq->mp2_large hf_large HF/G3Large freq->hf_large combine Combine Energies (Additive Corrections) mp4->combine hlc Add Higher-Level Correction (HLC) combine->hlc final_e G3 Final Energy (E₀) hlc->final_e caption Workflow for G3 Computational Thermochemistry.

Caption: Workflow for G3 Computational Thermochemistry.

This workflow, exemplified by the Gaussian-3 (G3) theory, begins with an initial molecular structure.[21] A lower-cost method (like DFT) is used to optimize the geometry and calculate vibrational frequencies, which provide the zero-point energy (ZPE) and thermal corrections.[22] A series of high-level, single-point energy calculations are then performed on this optimized geometry. These energies are combined in an additive scheme, along with empirical corrections, to extrapolate to a highly accurate final energy, from which the enthalpy of formation can be calculated.[7]

Structure-Property Relationships: The "Fluorine Effect" in Detail

The thermochemical impact of fluorine is not uniform; it is exquisitely sensitive to its position on the phenol ring, arising from the interplay between its inductive and resonance effects.[16]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and stabilizes anionic species (phenoxides), thereby increasing acidity.

  • Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic pi-system. This effect is strongest at the ortho and para positions and generally destabilizes the phenoxide anion by increasing electron density on the oxygen-bearing carbon.

Caption: Impact of fluorine position on phenol acidity.

  • meta-Position: The inductive effect dominates entirely, as there is no resonance interaction with the oxygen atom. This leads to the most significant stabilization of the phenoxide anion, making meta-fluorophenol the most acidic of the monofluorinated isomers.[10]

  • para-Position: The strong -I and +M effects are in opposition. While the -I effect is powerful, the +M effect partially counteracts it by donating electron density back towards the anionic oxygen. The net result is an increase in acidity relative to phenol, but less so than at the meta position.[17]

  • ortho-Position: The inductive effect is strongest due to proximity, but it is also opposed by resonance. Furthermore, potential intramolecular hydrogen bonding between the fluorine and the hydroxyl proton can influence both the BDE and acidity.

This complex interplay is reflected in the quantitative data for key thermochemical properties.

Table 1: Comparative Thermochemical Data for Phenol and Monofluorophenols

Property Phenol 2-Fluorophenol 3-Fluorophenol 4-Fluorophenol
O-H BDE (kJ/mol) ~362-365[9] ~369 ~370 ~364
Gas-Phase Acidity, ΔacidH° (kJ/mol) ~1465 ~1440 ~1433 ~1443
Proton Affinity of Anion (kJ/mol) ~1470[15] ~788[14] ~802[14] ~775[14]

| Aqueous pKa | 9.95[17] | 8.81 | 9.28 | 9.81 |

(Note: Values are compiled and averaged from multiple sources and computational studies for illustrative purposes.[9][10][14][15][17] Exact values may vary slightly between different experimental and theoretical methods.)

Implications for Drug Development

The ability to precisely control thermochemical properties through fluorination has profound implications for the design of new therapeutics.

  • Tuning pKa for Optimal PK/PD: The acidity of a phenolic drug is critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target protein. Fluorination allows chemists to dial in a specific pKa value to, for example, ensure a drug is in the correct protonation state to cross a cell membrane or to form a crucial hydrogen bond in a receptor's active site.[3][5]

  • Enhancing Metabolic Stability: A common metabolic pathway for phenols is oxidation of the aromatic ring. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack by metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life and bioavailability.[1][4]

  • Modulating Binding Affinity and Selectivity: A fluorine atom can alter the electron distribution of the entire phenol ring, which can change how the molecule interacts with its biological target. It can participate in favorable orthogonal multipolar interactions or even form weak hydrogen or halogen bonds, increasing binding affinity and selectivity.[2]

Conclusion

The thermochemical properties of fluorinated phenols are governed by a delicate balance of strong inductive and position-dependent resonance effects. A thorough understanding of these principles, supported by robust experimental techniques like FT-ICR mass spectrometry and high-accuracy computational chemistry, is essential for the rational design of fluorinated pharmaceuticals. By leveraging the "fluorine effect," medicinal chemists can fine-tune the stability, reactivity, and pharmacokinetic profiles of phenolic compounds, transforming promising leads into successful drug candidates. This guide provides the foundational knowledge and methodologies necessary to harness the unique power of fluorine in the drug discovery process.

References

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Technical Whitepaper: 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, properties, and applications of 4-(3-Fluorophenyl)-2-fluorophenol , a specific fluorinated biaryl scaffold used in advanced materials and medicinal chemistry.

Synthesis, Properties, and Application Logic in Drug Discovery & Material Science

Part 1: Executive Summary & Chemical Identity

4-(3-Fluorophenyl)-2-fluorophenol (Systematic Name: 2-fluoro-4-(3-fluorophenyl)phenol) is a difluorinated biphenyl derivative. It functions as a critical intermediate in the synthesis of nematic liquid crystals (where lateral fluorination tailors dielectric anisotropy) and as a biaryl scaffold in medicinal chemistry (enhancing metabolic stability via fluorine substitution).

Structural Specifications
PropertyData
IUPAC Name 2-Fluoro-4-(3-fluorophenyl)phenol
Common Identifier 3',2-Difluoro-4-hydroxybiphenyl
Molecular Formula C₁₂H₈F₂O
Molecular Weight 190.19 g/mol
SMILES Oc1ccc(cc1F)-c2cccc(F)c2
Key Functional Groups Phenolic Hydroxyl (pKa ~9.5), Lateral Fluorines (Positions 2, 3')
Appearance White to off-white crystalline solid
Structural Logic
  • Position 2-Fluorine (Ortho to OH): Increases the acidity of the phenol via inductive withdrawal (-I effect) and introduces steric bulk that influences the torsion angle between the phenyl rings.

  • Position 3'-Fluorine (Meta on Ring B): Modulates lipophilicity and blocks metabolic oxidation at a typically reactive site, a strategy known as "metabolic blocking" in drug design.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[3][4][5]

The most authoritative and scalable route to 4-(3-Fluorophenyl)-2-fluorophenol is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, high functional group tolerance, and the avoidance of toxic tin reagents (Stille).

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

SynthesisPathway Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for target synthesis. Reactant1 4-Bromo-2-fluorophenol (Aryl Halide) Catalyst Pd(PPh3)4 / K2CO3 (Catalytic System) Reactant1->Catalyst Oxidative Addition Reactant2 3-Fluorophenylboronic Acid (Boron Species) Reactant2->Catalyst Activation (Base) Intermediate Pd(II) Transmetallation Complex Catalyst->Intermediate Transmetallation Product 4-(3-Fluorophenyl)-2-fluorophenol (Target) Intermediate->Product Reductive Elimination

Detailed Experimental Protocol

Note: This protocol is designed to be self-validating through Thin Layer Chromatography (TLC) checkpoints.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon for 15 minutes. Reason: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

  • Solvent Degassing:

    • Sparge the DME/Water mixture with N₂ gas for 30 minutes prior to use. Causality: Dissolved oxygen promotes homocoupling of the boronic acid (side product) and oxidation of the phosphine ligands.

  • Reaction Assembly:

    • Charge the flask with 4-Bromo-2-fluorophenol (e.g., 5.0 g, 26.2 mmol) and 3-Fluorophenylboronic acid (4.4 g, 31.4 mmol).

    • Add the degassed solvent (60 mL).

    • Add K₂CO₃ (7.2 g, 52.4 mmol).

    • Add Pd(PPh₃)₄ (1.5 g, 1.3 mmol) last to minimize air exposure.

  • Heating & Monitoring (The Checkpoint):

    • Heat the mixture to reflux (approx. 85°C) under N₂.

    • Validation: Check TLC after 3 hours (Eluent: 20% Ethyl Acetate in Hexanes).

    • Success Indicator: Disappearance of the starting bromide spot (Rf ~0.6) and appearance of a new, more polar fluorescent spot (Product). If bromide remains, add 1 mol% additional catalyst.

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to neutralize the phenolate and remove inorganic salts).

    • Wash organic layer with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient) to remove palladium residues (black specks).

Part 3: Physicochemical Characterization

The introduction of fluorine atoms significantly alters the physical properties compared to the non-fluorinated biphenyl-4-ol.

PropertyValue (Estimated/Lit)Implications
Melting Point 45-60°CLower than non-fluorinated analog (MP ~166°C) due to disruption of crystal packing by lateral fluorine.
pKa ~9.2 - 9.5Slightly more acidic than phenol (pKa 10) due to electron-withdrawing F at ortho position.
LogP (Lipophilicity) ~3.4Increased lipophilicity facilitates membrane permeability in biological systems.
Dielectric Anisotropy (

)
Negative/Low PositiveCritical for Liquid Crystal switching speeds; lateral F induces a transverse dipole moment.

Part 4: Applications in Industry & Research[5][6][7]

Liquid Crystal Display (LCD) Materials

In the LCD industry, 4-(3-Fluorophenyl)-2-fluorophenol serves as a "mesogenic core."

  • Mechanism: The lateral fluorine atoms (at 2 and 3') create a twisted biphenyl conformation. This reduces the melting point of the liquid crystal mixture, allowing displays to function at lower temperatures (e.g., outdoor displays).

  • Viscosity: The fluorination reduces rotational viscosity (

    
    ), leading to faster pixel response times.
    
Medicinal Chemistry (Bioisosteres)

This scaffold is used to replace standard biphenyls in drug design.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the 3' position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug.
    
  • Binding Affinity: The fluorine atom can act as a weak hydrogen bond acceptor or fill hydrophobic pockets in protein targets (e.g., Kinase inhibitors).

Application Logic Diagram

Applications Figure 2: Structure-Property-Application relationships. Core 4-(3-Fluorophenyl)-2-fluorophenol (Scaffold) Prop1 Lateral Fluorination (Steric Twist) Core->Prop1 Prop2 C-F Bond Strength (Metabolic Block) Core->Prop2 App1 Liquid Crystals (LCD) Low Viscosity / Wide Temp Range Prop1->App1 Disrupts Packing App2 Drug Discovery Extended Half-life / Kinase Inhibition Prop2->App2 Prevents Oxidation

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Like most fluorophenols, this compound is an Irritant (Skin/Eye) and potentially Toxic if swallowed .

  • Handling:

    • Use Neoprene or Nitrile gloves (breakthrough time > 480 min).

    • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert gas (Ar/N₂) to prevent slow oxidation of the phenol ring over months.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][3][4] Chemical Society Reviews.

  • Liquid Crystal Mesogens

    • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • General Synthesis of Fluorinated Biphenyls

    • BenchChem Protocols. Suzuki-Miyaura Cross-Coupling Reaction Guide.(General reference for Suzuki protocols on fluorinated substrates).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Fluorophenyl)-2-fluorophenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document outlines the reaction mechanism, detailed experimental procedures, optimization of reaction parameters, and methods for purification and characterization. Additionally, a troubleshooting guide is included to address potential challenges during the synthesis.

Introduction: The Significance of Fluorinated Biaryls

Fluorinated biaryl scaffolds, such as 4-(3-Fluorophenyl)-2-fluorophenol, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties make fluorinated compounds valuable in the design of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[4][5]

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted bromo- or iodophenol) to form a Pd(II) complex.[7]

  • Transmetalation: The organoboron species (a substituted fluorophenylboronic acid), activated by a base, transfers its organic group to the palladium complex.[9][10] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this step.[8][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X ArPdX Ar-Pd(II)-X Ln Ox_Add->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime Red_Elim Reductive Elimination ArPdAr_prime->Red_Elim Red_Elim->Pd0 Ar-Ar' Biaryl Biaryl (Ar-Ar') (4-(3-Fluorophenyl)-2-fluorophenol) Red_Elim->Biaryl Aryl_Halide Aryl Halide (Ar-X) (e.g., 4-Bromo-2-fluorophenol) Aryl_Halide->Ox_Add Boronic_Acid Organoboron (Ar'-B(OR)2) (e.g., 3-Fluorophenylboronic acid) Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Choice of Catalyst, Base, and Solvent

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.

  • Palladium Catalyst: A variety of palladium catalysts can be employed. For the synthesis of sterically demanding or electron-rich biaryls, catalysts with bulky, electron-donating phosphine ligands are often preferred.[12][13] Examples include catalysts based on ligands such as XPhos, SPhos, or Buchwald-type ligands.[13][14]

  • Base: The choice of base is critical for activating the boronic acid.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8] The strength and solubility of the base can significantly influence the reaction rate and yield. Aqueous solutions of inorganic bases are often effective.[3][15]

  • Solvent: A range of solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.[16][17] Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent can affect catalyst stability and reaction kinetics.

Experimental Protocol

This protocol provides a general method for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol. Optimization may be required for specific substrates and scales.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-2-fluorophenol≥98%Commercially Available
3-Fluorophenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
TolueneAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Deionized Water
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add toluene (5 mL per mmol of 4-bromo-2-fluorophenol) and a 2 M aqueous solution of potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.[18] The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[12]

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Flask, Reagents, Catalyst) Start->Setup Inert Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert Addition Solvent and Base Addition Inert->Addition Reaction Heating and Stirring (e.g., 90 °C) Addition->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for the synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst.[14]
Insufficiently anhydrous conditionsUse oven-dried glassware and anhydrous solvents.
Ineffective baseTry a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.[8]
Formation of side products Homocoupling of boronic acidUse a slight excess of the aryl halide. Optimize the reaction temperature and time.
ProtodeboronationEnsure the reaction is run under inert conditions to minimize oxygen.
Difficult purification Co-elution of starting materials or byproductsOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[18]

Safety Considerations

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Aryl halides and boronic acids may be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • The reaction can be exothermic, especially on a larger scale.[19][20][21] Proper temperature control and monitoring are essential.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Campos, P. J., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]

  • Wang, D., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, R. C., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Le, T., et al. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Yamamoto, T., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Kumar, P., et al. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. Retrieved from [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-28). Royal Society of Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. Retrieved from [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Le, C., et al. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Retrieved from [Link]

  • Tran, P., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • PubMed. (2016, September 22). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(3-Fluorophenyl)-2-fluorophenol

[1]

Introduction

4-(3-Fluorophenyl)-2-fluorophenol is a critical fluorinated biphenyl intermediate, frequently utilized in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs).[1] The introduction of fluorine atoms into the biphenyl core modulates physical properties such as dielectric anisotropy, metabolic stability, and lipophilicity.

However, the synthesis of this molecule—typically via Suzuki-Miyaura cross-coupling—introduces a specific set of impurities that pose a separation challenge. Common contaminants include unreacted starting materials (aryl halides, boronic acids), de-halogenated by-products, and difficult-to-resolve positional isomers (e.g., 4-(2-fluorophenyl) analogs).[1]

This Application Note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify the purity of 4-(3-Fluorophenyl)-2-fluorophenol. We prioritize a Quality by Design (QbD) approach, explaining the rationale behind stationary phase selection and mobile phase pH control to ensure high resolution and peak symmetry.

Key Chemical Properties[2][3][4][5][6][7]
  • Target Analyte: 4-(3-Fluorophenyl)-2-fluorophenol[1]

  • Chemical Class: Fluorinated Biphenyl Phenol[1]

  • Acidity (pKa): ~8.0 – 8.5 (Phenolic hydroxyl)

  • Hydrophobicity (LogP): ~3.5 – 4.0 (Estimated)

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH); insoluble in water.

Method Development Strategy

Stationary Phase Selection: The Case for C18 vs. PFP

While C18 columns are the industry standard for hydrophobicity-based separations, fluorinated aromatics often exhibit insufficient selectivity on alkyl phases.

  • Primary Recommendation (C18): A high-coverage, end-capped C18 column is sufficient for general purity assessment where the main impurities are starting materials with significantly different polarities.[1]

  • Advanced Selectivity (PFP): For separating positional isomers (e.g., 3-fluoro vs. 2-fluoro rings), a Pentafluorophenyl (PFP) or Biphenyl phase is superior.[1] These phases utilize ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -
    
    
    interactions and fluorine-fluorine retention mechanisms to resolve sterically similar isomers that co-elute on C18.

Decision: This protocol uses a C18 column for standard purity release testing due to its ubiquity and robustness, but notes PFP for isomer-specific investigations.[1]

Mobile Phase Chemistry: pH Control

Phenols are weak acids.[1] At neutral pH, they exist in equilibrium between their neutral (Ar-OH) and ionized (Ar-O⁻) forms, leading to peak tailing and variable retention.

  • Solution: Acidification of the mobile phase (pH < 3.0) suppresses ionization, forcing the phenol into its neutral, hydrophobic state. This sharpens peak shape and increases retention on RP columns.

  • Buffer Choice: 0.1% Phosphoric Acid (H₃PO₄) is selected for its UV transparency at low wavelengths (210–220 nm), allowing for high-sensitivity detection of impurities lacking strong chromophores.

Experimental Protocol

Instrumentation & Reagents[8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade, Gradient Grade).

    • Water (Milli-Q, 18.2 MΩ[1]·cm).

    • Phosphoric Acid (85%, HPLC Grade).

  • Reference Standards:

    • 4-(3-Fluorophenyl)-2-fluorophenol (>99.0%).[1]

    • Impurity A: 4-Bromo-2-fluorophenol (Starting Material).[1]

    • Impurity B: 3-Fluorophenylboronic acid (Starting Material).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)3.5 µm particles offer a balance between resolution and backpressure.[1]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[1]2)Suppresses phenol ionization; UV transparent.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for hydrophobic biphenyl elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and reproducibility.
Injection Vol. 5.0 µLMinimized to prevent column overload.
Detection UV at 254 nm (bw 4 nm), Ref 360 nm254 nm targets the aromatic biphenyl core.
Run Time 20 MinutesSufficient for column re-equilibration.[1]
Gradient Program

The gradient is designed to elute polar impurities (boronic acids) early, followed by the target phenol, and finally flush highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial hold for polar impurity retention.[1]
12.001090Linear ramp to elute target & lipophilics.
15.001090Wash step.[1]
15.106040Return to initial conditions.[1]
20.006040Re-equilibration complete.[1]
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1.0 mg/mL).[1][2]

  • Working Solution: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:ACN . (Conc: 0.1 mg/mL).[1]

    • Note: Diluting with water matches the initial mobile phase strength, preventing "solvent effect" peak distortion.

Visualized Workflows

Impurity Origin & Synthesis Pathway

Understanding the synthesis helps predict impurities. The Suzuki coupling is the primary route.

SynthesisPathSM14-Bromo-2-fluorophenol(Starting Material)CatPd CatalystBase (K2CO3)SM1->CatImp2Impurity B:Debrominated PhenolSM1->Imp2HydrodehalogenationSM23-Fluorophenylboronic Acid(Starting Material)SM2->CatTarget4-(3-Fluorophenyl)-2-fluorophenol(TARGET)Cat->TargetSuzuki CouplingImp1Impurity A:Homocoupling DimersCat->Imp1Side Reaction

Figure 1: Synthesis pathway showing the origin of likely impurities (Starting materials and side-reaction byproducts).[1]

Analytical Workflow

WorkflowStartSample ReceiptPrepSample Prep(0.1 mg/mL in 50:50 ACN:H2O)Start->PrepSystemHPLC System Setup(C18, 0.1% H3PO4, Gradient)Prep->SystemRunInjection & Separation(20 min run)System->RunCheckSystem Suitability CheckRun->CheckPassProcess Data(Integration & % Area)Check->PassRes > 2.0Tailing < 1.5FailTroubleshoot(Check leaks, column age)Check->FailRes < 2.0ReportFinal Purity ReportPass->ReportFail->System

Figure 2: Step-by-step analytical workflow from sample preparation to reporting.

Method Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated against the following criteria (based on ICH Q2 guidelines):

ParameterDescriptionAcceptance Criteria
System Suitability 5 replicate injections of Standard.RSD of Area < 2.0%; Tailing Factor (T) 0.8 – 1.5.
Specificity Injection of blank and individual impurities.[1]No interference at retention time of Target (RT ~8-10 min). Resolution (Rs) > 2.0 between Target and nearest impurity.[1]
Linearity 5 concentration levels (50% to 150% of target).Correlation Coefficient (R²) ≥ 0.999.[1]
LOD / LOQ Limit of Detection / Quantitation.S/N > 3 (LOD); S/N > 10 (LOQ).
Accuracy Spike recovery at 80%, 100%, 120%.Recovery 98.0% – 102.0%.[1]

Troubleshooting & Pro-Tips

  • Issue: Peak Tailing of the Main Component.

    • Cause: Silanol interactions or insufficient pH control.[1]

    • Fix: Ensure Mobile Phase A is pH < 2.[1]5. If using an older column, switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Agilent Eclipse Plus or Waters XBridge).

  • Issue: Co-elution of Isomers.

    • Cause: C18 lacks shape selectivity for fluorine placement.[1]

    • Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] Use Methanol instead of Acetonitrile as the organic modifier to enhance ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -
      
      
      selectivity [1].
  • Issue: Baseline Drift.

    • Cause: Absorption of H₃PO₄ at low UV (if <210 nm).

    • Fix: Use 254 nm where H₃PO₄ is transparent, or switch to Phosphoric Acid/Perchlorate buffers if drift persists at low wavelengths.

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016).[1] Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols. Retrieved from [Link]

  • Waters Corporation. (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Comprehensive Structural Elucidation of 4-(3-Fluorophenyl)-2-fluorophenol using Advanced 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The precise structural characterization of these fluorinated compounds is therefore paramount. 4-(3-Fluorophenyl)-2-fluorophenol, a biphenyl derivative with fluorine atoms on both aromatic rings, presents a compelling case for detailed NMR analysis. The presence of multiple fluorine atoms introduces complex spin systems due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings, which, while challenging, provide a wealth of structural information.[3]

This application note provides an in-depth guide to the complete structural assignment of 4-(3-Fluorophenyl)-2-fluorophenol using a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. We will move beyond simple data reporting to explain the strategic rationale behind each experimental choice, offering a robust, self-validating protocol for researchers in synthetic chemistry and drug development.

Theoretical Framework: The Power of ¹H and ¹⁹F NMR

¹H NMR is the foundational technique for determining the proton framework of a molecule. For this compound, it allows us to identify the number of distinct aromatic protons and their relative positions through spin-spin coupling (J-coupling).

¹⁹F NMR offers a powerful complementary view. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity, approximately 83% that of ¹H.[4][5][6] Its chemical shift is highly sensitive to the local electronic environment, spanning a wide range that minimizes signal overlap.[1][4] Crucially, the analysis of ¹H-¹⁹F and long-range ¹⁹F-¹⁹F coupling constants provides unambiguous evidence of connectivity.[3]

To resolve the complex, overlapping signals and definitively assign each ¹H and ¹³C resonance, a series of 2D NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), revealing the connectivity of protons within each aromatic ring.[7][8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to (¹JCH), providing a direct link between the ¹H and ¹³C frameworks.[11][12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the two phenyl rings.[15][16][17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While J-coupling experiments reveal through-bond connectivity, NOESY identifies nuclei that are close in space (< 5 Å), regardless of bonding.[18][19] This can be vital for confirming through-space F-H or F-F interactions and understanding the molecule's preferred conformation.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis Prep Dissolve 10-15 mg in 0.6 mL CDCl3 Filter Filter into NMR Tube Prep->Filter H1_NMR Acquire 1D ¹H Spectrum Filter->H1_NMR F19_NMR Acquire 1D ¹⁹F{¹H} Spectrum H1_NMR->F19_NMR C13_NMR Acquire 1D ¹³C{¹H} Spectrum H1_NMR->C13_NMR COSY Acquire ¹H-¹H COSY C13_NMR->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC NOESY Acquire ¹H-¹H NOESY (Optional) HMBC->NOESY Assign Assign Resonances HMBC->Assign NOESY->Assign Couple Measure Coupling Constants (J) Assign->Couple Structure Confirm Structure & Stereochemistry Couple->Structure

Caption: Systematic workflow for NMR analysis.

Standard 1D Experiments:

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the aromatic region (approx. 6.5-8.5 ppm) and the phenolic -OH proton. The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a reference.

  • ¹⁹F NMR: Acquire a proton-decoupled (¹⁹F{¹H}) spectrum. This simplifies the spectrum to singlets or F-F coupled multiplets, making chemical shift determination straightforward. Use an appropriate fluorine reference standard, such as CFCl₃ (0 ppm). [4]* ¹³C NMR / DEPT-135: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. [20][21][22]It provides valuable information by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. [23][24] Key 2D Experiments:

  • ¹H-¹H COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. This will show correlations between J-coupled protons, helping to trace the proton networks on each phenyl ring. [25]* ¹H-¹³C HSQC: Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence. This experiment is far more sensitive than older methods like HMQC. [12]It will produce a cross-peak for each proton and the carbon it is directly attached to.

  • ¹H-¹³C HMBC: Use a standard gradient-enhanced HMBC pulse sequence. The long-range coupling delay should be optimized for typical aromatic ²JCH and ³JCH values (e.g., a delay corresponding to 8-10 Hz). This experiment is critical for assigning quaternary carbons and the C4-C1' linkage. [15][16]

Data Interpretation and Structural Assignment

Analysis of the ¹H NMR Spectrum

The ¹H spectrum is the starting point for the analysis. We expect to see seven aromatic protons and one phenolic proton. The signals will be split not only by neighboring protons (H-H coupling) but also by nearby fluorine atoms (H-F coupling). [26]

  • Phenolic Ring (Ring A): The 2-fluoro substituent will strongly influence the chemical shifts of H3, H5, and H6. H6, being ortho to the hydroxyl group and meta to the fluorine, will likely be a doublet of doublets. H3, ortho to the fluorine, will also be complex.

  • Substituent Ring (Ring B): The 3'-fluoro substituent will create distinct splitting patterns for H2', H4', H5', and H6'. H2' and H4' will show large couplings to the fluorine atom.

Analysis of the ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F spectrum will show two main signals, one for F at C2 and one for F' at C3'. The chemical shifts are highly indicative of their environment. Any observed splitting in this spectrum would be due to ¹⁹F-¹⁹F coupling, which can occur through bonds or through space. [27]

Integrated 2D NMR Analysis

The true power of this protocol lies in using the 2D spectra to connect all the pieces.

  • COSY: Two separate spin systems should be visible: one for H3-H5-H6 on the phenol ring and another for H2'-H4'-H5'-H6' on the second ring. This confirms the proton arrangements on each ring. [8]* HSQC: Each proton signal from the COSY analysis is mapped to its corresponding carbon. For example, the signal assigned to H6 will show a correlation to the C6 carbon resonance. This builds the carbon skeleton. [28]* HMBC: This is the key to the final assignment.

    • Intra-ring Correlations: Protons will show correlations to carbons 2 and 3 bonds away. For example, H6 should show correlations to C4 and C2, confirming its position.

    • Inter-ring Correlation: The most critical correlation will be between the protons on one ring and the quaternary carbon of the other ring at the point of linkage. For instance, protons H5 and H3 should show a ³JCH correlation to C1', and protons H2' and H6' should show a ³JCH correlation to C4. This unambiguously confirms the biphenyl linkage.

    • Fluorine Correlations: Protons near fluorine atoms will show correlations to the fluorine-bearing carbons. For example, H3 will show a strong ²JCH correlation to the fluorine-bearing C2.

Key J-Coupling Interactions

Caption: Key J-coupling correlations for structural assignment.

Summary of Expected NMR Data

The following table summarizes the anticipated data from a complete NMR analysis. Chemical shifts (δ) are hypothetical but based on typical values for such structures. Coupling constants (J) are given in Hertz (Hz).

Assignment¹H δ (ppm), Multiplicity, J (Hz)¹⁹F δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Ring A
1-OH~5.5, br s--C1, C2, C6
F-2-~ -135--
H-3~7.1, ddd, JHF≈8, JHH≈8, JHH≈1.5-~118C1, C2, C4, C5, C1'
C-4--~125-
H-5~6.9, t, J≈8-~124C1, C3, C4, C6, C1'
H-6~7.0, dd, J≈8, J≈1.5-~116C1, C2, C4, C5
Ring B
C-1'--~140-
H-2'~7.3, d, J≈8-~115C3', C4', C6', C4
F'-3'-~ -113--
H-4'~7.0, dt, JHF≈10, JHH≈8-~122C2', C3', C5', C6'
H-5'~7.4, td, J≈8, J≈6-~130C1', C3', C4'
H-6'~7.2, d, J≈8-~114C1', C2', C4', C4

Conclusion

The structural elucidation of complex fluorinated molecules like 4-(3-Fluorophenyl)-2-fluorophenol is greatly facilitated by a systematic, multi-technique NMR approach. While 1D ¹H and ¹⁹F spectra provide initial insights, they are often insufficient for unambiguous assignment due to complex coupling patterns. The strategic application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating workflow that allows for the complete and confident assignment of every proton and carbon resonance. This detailed protocol serves as a robust template for researchers and drug developers working with novel fluorinated compounds, ensuring structural integrity and accelerating the development pipeline.

References

  • Fiveable. (2025, September 15). DEPT-NMR Definition. Fiveable. [Link]

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  • Le, T., & Barhate, N. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Biomolecular NMR, 22(1), 29-37. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

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  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Gerig, J. T. (2010). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Soscún, H., & Castellano, O. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Freire, F., & Seoane, C. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12046-12051. [Link]

  • Nanalysis. (2025, February 25). Settle in and get COSY! - NMR Blog. [Link]

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A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 4-(3-Fluorophenyl)-2-fluorophenol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive methodology, from sample preparation in a biological matrix to instrument parameters and data analysis. The scientific rationale behind each step is thoroughly explained to ensure technical accuracy, reproducibility, and adaptability for high-throughput screening applications in pharmacokinetic and metabolic studies.

Introduction

4-(3-Fluorophenyl)-2-fluorophenol is a fluorinated biphenyl compound, a structural motif of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making such compounds valuable candidates in drug discovery pipelines.[1] Consequently, a reliable and sensitive analytical method is imperative for accurately determining its concentration in complex biological matrices, such as plasma, which is fundamental for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

This protocol leverages the selectivity and sensitivity of tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), a powerful technique for analyzing polar, thermally labile molecules.[2][3] The method described is structured to be a self-validating system, incorporating best practices for quality control as outlined in regulatory guidance.[4]

Analyte Characteristics & Ionization Strategy

A successful mass spectrometry method begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal approach for ionization and detection.

PropertyValue / PredictionRationale for MS Method Development
Molecular Formula C₁₂H₈F₂ODefines the exact mass of the molecule.
Monoisotopic Mass 206.0543 g/mol Used to calculate the precise mass-to-charge ratio (m/z) of the precursor ion.
Structure Biphenyl system with a phenolic -OH group and two fluorine substituents.The phenolic hydroxyl group is acidic and readily deprotonates. This makes it an ideal candidate for negative ion mode electrospray ionization (ESI).[2][5]
Predicted pKa ~9-10The acidity of the phenolic proton strongly favors the formation of the [M-H]⁻ ion in a basic or neutral pH environment, leading to a highly sensitive and stable signal in negative ESI.[6]

Given these characteristics, negative ion mode ESI is the most logical and effective ionization strategy. It exploits the natural acidity of the phenolic group to generate a strong signal for the deprotonated molecule, [M-H]⁻, which will serve as our precursor ion for MS/MS analysis.

Comprehensive Experimental Workflow

The analytical process is streamlined into three distinct phases: Sample Preparation, LC-MS/MS Analysis, and Data Processing. This workflow is designed for efficiency and to minimize matrix effects, which can interfere with accurate quantification.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing A Sample Aliquot (e.g., 50 µL Plasma) B Add Internal Standard (IS) A->B C Protein Precipitation (Ice-Cold Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Reversed-Phase LC Separation E->F G Negative ESI F->G H MRM Detection (QQQ-MS) G->H I Peak Integration H->I J Calibration Curve (Analyte/IS Ratio) I->J K Quantification J->K

Figure 1: A three-phase workflow for the quantification of 4-(3-Fluorophenyl)-2-fluorophenol.

Detailed Methodologies

Sample Preparation: Protein Precipitation

For biological fluids like plasma or serum, protein precipitation is a rapid, cost-effective, and high-throughput method for sample cleanup.[7] It efficiently removes the bulk of proteins, which can interfere with the analysis and foul the LC-MS system.

Step-by-Step Protocol:

  • Prepare Working Solutions:

    • Prepare stock solutions of 4-(3-Fluorophenyl)-2-fluorophenol and a suitable stable isotope-labeled internal standard (e.g., d₄-analog) in methanol.[4]

    • From these stocks, create calibration standards and quality control (QC) samples by spiking known concentrations into the blank biological matrix.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to every tube. The IS is crucial for correcting variations in sample processing and instrument response.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (ACN). The 4:1 ratio of ACN to plasma ensures efficient protein removal.[7] Using cold ACN enhances the precipitation process.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Collection: Carefully transfer 150 µL of the clear supernatant into an autosampler vial or 96-well plate for analysis. Avoid disturbing the protein pellet.

Liquid Chromatography (LC) Parameters

The goal of the LC separation is to isolate the analyte from other matrix components to reduce ion suppression and ensure accurate quantification. A reversed-phase C18 column is well-suited for this purpose.[8]

ParameterRecommended SettingJustification
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation efficiency and peak shape for small molecules with a short run time.
Mobile Phase A Water with 0.1% Formic AcidThe acid ensures protonation of silanol groups on the column, improving peak shape. It is also compatible with negative ESI.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good separation for moderately polar compounds.
Gradient 10% B to 95% B in 2.5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 1.5 min.A rapid gradient allows for fast elution and high throughput.
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column to maintain chromatographic performance.
Column Temperature 45°CReduces viscosity and can improve peak symmetry and run-to-run reproducibility.
Injection Volume 5 µLA small volume minimizes potential column overloading and peak distortion.
Mass Spectrometry (MS) Parameters

A triple quadrupole (QQQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9]

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), NegativeAs established, this is the optimal mode for generating the [M-H]⁻ ion from the phenolic group.[5]
Capillary Voltage -3.0 kVOptimized for stable spray and efficient ion generation in negative mode.
Source Temperature 150°CMaintains the analyte in the gas phase without causing thermal degradation.
Desolvation Gas Nitrogen, 900 L/hr at 400°CHigh flow and temperature facilitate the evaporation of solvent from ESI droplets, releasing gas-phase ions.
MRM Transitions See Table BelowThese transitions are specific to the analyte and internal standard, ensuring high selectivity. Collision energies should be optimized empirically.

Optimized MRM Transitions (Proposed):

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
4-(3-Fluorophenyl)-2-fluorophenol 205.1185.1 (Loss of HF)18-22
Internal Standard (d₄-analog) 209.1188.1 (Loss of DF)18-22

Data Analysis and System Validation

  • Quantification: Peak areas for the analyte and internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied for bioanalytical assays.

  • Quality Control: QC samples at low, medium, and high concentrations must be run with each batch. Acceptance criteria are typically that the calculated concentrations are within ±15% of their nominal value (±20% for the lower limit of quantification), as per FDA guidelines.[4]

  • System Suitability: Before initiating a run, inject a mid-level standard multiple times to ensure system stability. Key metrics like retention time, peak area, and signal-to-noise ratio should show minimal variation (e.g., <5% RSD).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of 4-(3-Fluorophenyl)-2-fluorophenol. By explaining the scientific rationale behind key decisions, from ionization strategy to sample preparation, this guide empowers researchers to implement and adapt this method with confidence. The combination of a streamlined protein precipitation workflow and a highly selective MRM-based detection method delivers the accuracy, sensitivity, and throughput required for demanding drug development and research applications.

References

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  • ResearchGate. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. October 2025.
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Use of 4-(3-Fluorophenyl)-2-fluorophenol as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-(3-Fluorophenyl)-2-fluorophenol (CAS: 1052241-69-6), also known as 2,3'-difluoro-4-hydroxybiphenyl , is a specialized fluorinated biaryl intermediate.[1][2][3] Its structural uniqueness lies in the specific orthogonal positioning of fluorine atoms on a biphenyl core, offering distinct electronic and steric advantages in two primary fields:[3]

  • Medicinal Chemistry: It serves as a "privileged scaffold" for inhibiting protein-protein interactions.[1][2][3] The 2-fluoro substituent on the phenol ring modulates the pKa of the hydroxyl group (making it more acidic than unsubstituted phenol), enhancing hydrogen-bond donor capability.[2] The 3'-fluoro group on the distal ring blocks common metabolic oxidation sites (CYP450), increasing in vivo half-life.[1][2]

  • Material Science (Liquid Crystals): It acts as a mesogenic core.[3] The lateral fluorine substituents introduce a transverse dipole moment and disrupt crystalline packing, lowering melting points and enhancing the nematic phase range essential for LCD and OLED display technologies.[3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-Fluoro-4-(3-fluorophenyl)phenol
CAS Number 1052241-69-6
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
Appearance White to off-white crystalline powder
Predicted pKa ~8.5 (Acidity enhanced by ortho-F)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Reactivity Nucleophilic O-alkylation/acylation; Electrophilic Aromatic Substitution (ortho to OH)

Application Protocols

Workflow Overview: From Scaffold to Active Ingredient

The following diagram illustrates the divergent synthetic pathways available for this intermediate.

G Start 4-(3-Fluorophenyl)- 2-fluorophenol Path1 Pathway A: O-Alkylation/Acylation Start->Path1 Base + R-X / R-COCl Path2 Pathway B: Pd-Catalyzed C-H Activation Start->Path2 Pd(OAc)2, Oxidant Prod1 Liquid Crystal Monomers (Alkoxy Ethers) Path1->Prod1 Long chain alkyl halides Prod2 Prodrugs / Esters Path1->Prod2 Acyl chlorides Prod3 Tricyclic Heterocycles (Dibenzofurans) Path2->Prod3 Intramolecular Cyclization

Figure 1: Divergent synthetic utility of the 4-(3-Fluorophenyl)-2-fluorophenol scaffold.[1][2][3]

Protocol A: Synthesis of Liquid Crystal Mesogens (O-Alkylation)

Objective: To synthesize a fluorinated alkoxy-biphenyl mesogen. This protocol demonstrates the nucleophilic utility of the phenolic oxygen.[3][4] Mechanism: Williamson Ether Synthesis.[3] The ortho-fluorine atom inductively stabilizes the phenoxide anion, requiring careful base selection to prevent side reactions.

Materials
  • Substrate: 4-(3-Fluorophenyl)-2-fluorophenol (1.0 eq)

  • Reagent: 1-Bromo-4-propylbenzene or n-Alkyl Bromide (1.1 eq)[1][2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][3]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate reaction.[1][2][3]

  • Solvent: Butanone (MEK) or DMF (anhydrous).[1][3]

Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-(3-Fluorophenyl)-2-fluorophenol (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMF (20 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly (yellowing) as the phenoxide forms.

  • Addition: Add the alkyl bromide (11 mmol) and KI (1 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1).[2] The starting phenol (more polar) should disappear; the product (less polar) will appear near the solvent front.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling (Synthesis of the Intermediate)

Context: If the specific intermediate is unavailable commercially, it must be synthesized from modular precursors.[3] Reaction: Coupling of 4-Bromo-2-fluorophenol and 3-Fluorophenylboronic acid.[1][3]

Materials
  • Aryl Halide: 4-Bromo-2-fluorophenol (1.0 eq)[1][2][3]

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 eq)[1][2][3]

  • Catalyst:

    
     (3 mol%)[1][2]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).[1][2][3]

Methodology
  • Inerting: Purge reaction vessel with Nitrogen/Argon for 10 minutes.

  • Loading: Add Aryl Halide, Boronic Acid, and Catalyst to the vessel.

  • Solvent Addition: Add Dioxane and aqueous Base.[3]

  • Heating: Heat to 90°C for 12 hours.

    • Note: The free phenol can poison Pd catalysts. If yields are low (<60%), protect the phenol as a benzyl ether or acetate prior to coupling, then deprotect.

  • Isolation: Acidify aqueous work-up to pH 4 (to ensure phenol is protonated) before extraction with EtOAc.

Analytical Characterization & QC

To validate the integrity of 4-(3-Fluorophenyl)-2-fluorophenol, the following criteria must be met:

MethodExpected Signal / Criteria
HPLC Purity >98.0% (Area %) at 254 nm.
¹H NMR (DMSO-d₆) δ 10.1 (s, 1H, -OH) ; Multiplets at 7.2–7.6 ppm (Biphenyl aromatic protons).[1][2][3] Distinct coupling patterns due to F-H coupling (

Hz).[1][2]
¹⁹F NMR Two distinct signals. Ring A (ortho-F): ~ -135 ppm; Ring B (meta-F): ~ -112 ppm.[1]
Mass Spec (ESI-) [M-H]⁻ peak at 205.1 m/z .

Safety & Handling (SDS Summary)

  • Hazards: GHS07 (Irritant).[2][3] Causes skin irritation (H315), serious eye irritation (H319).[1][3]

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.[3]

  • Storage: Store at 2–8°C (Refrigerate). Inert gas blanket recommended to prevent oxidative darkening over time.[2]

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link[1][2][3]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2][3] Link

  • Liquid Crystal Synthesis (Biphenyls)

    • Kirsch, P. (2013).[3] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1][2] (Chapter on Liquid Crystals). Link[1][2]

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Specification: 4-(3-Fluorophenyl)-3-fluorophenol (Isomer analog reference for handling).[1][2] Link

    • Combi-Blocks Product Data: 2,3'-Difluoro-4-hydroxybiphenyl.[1][2][3] Link

Sources

Application Note: Protocol for Recrystallization of 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The purification of 4-(3-Fluorophenyl)-2-fluorophenol presents a specific challenge due to the interplay between the polar phenolic hydroxyl group and the lipophilic, electron-withdrawing fluorinated biphenyl core. While column chromatography is effective, it is often unscalable for multi-gram to kilogram batches. Recrystallization is the preferred method for removing critical impurities such as palladium residues, unreacted boronic acids, and protodeboronated side products.

This protocol details a binary solvent system approach utilizing Ethanol/Water. This system is chosen for its ability to solubilize the phenolic moiety via hydrogen bonding while leveraging the hydrophobic effect to drive crystallization of the fluorinated scaffold upon cooling.

Compound Properties & Impurity Profile
PropertyDescriptionImplications for Recrystallization
Structure Biphenyl core with 2-F (phenol ring) and 3'-F (phenyl ring).Planar, capable of

stacking; F-atoms increase lipophilicity.
Polarity Amphiphilic (Polar -OH head, Lipophilic F-biphenyl tail).Requires a polar protic solvent (EtOH) to dissolve, water to precipitate.
Major Impurities 1. Palladium (Pd) black/colloids.2. 3-Fluorophenylboronic acid.3. Inorganic salts (K₂CO₃/K₃PO₄).Pd: Requires hot filtration.Boronic Acid: Soluble in hot water; remains in mother liquor.Salts: Insoluble in hot ethanol; removed via filtration.
Risk Factor "Oiling Out" (Liquid-Liquid Phase Separation).Fluorine atoms lower surface tension, increasing risk of oiling out before crystallizing.

Pre-Recrystallization Assessment (The "Self-Validating" Step)

Do not proceed blindly. Perform this solubility test on 100 mg of crude material to validate the solvent system for your specific batch profile.

  • Solvent A (Good Solvent - Ethanol): Add 100 mg solid to 0.5 mL Ethanol. Heat to 60°C.

    • Success: Clear solution (yellow/brown is acceptable).

    • Failure: Solids remain

      
       Switch to Methanol or Isopropyl Alcohol (IPA).
      
  • Solvent B (Anti-Solvent - Water): To the hot solution, add warm water dropwise.

    • Success: Cloudiness persists after 3-4 drops. Reheat; if it clears and precipitates upon cooling, the system is valid.

    • Failure: Oiling out (droplets form instead of crystals)

      
       Increase Ethanol ratio or switch to Toluene/Heptane system.
      

Detailed Protocol: Ethanol/Water Recrystallization

Objective: >98% HPLC purity, removal of Pd <10 ppm.

Phase 1: Dissolution and Hot Filtration (Pd Removal)

Rationale: Palladium contaminants are often colloidal. Filtering a hot, concentrated solution through Celite captures these metal species before crystallization begins.

  • Charge: Place 10.0 g of crude 4-(3-Fluorophenyl)-2-fluorophenol in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add 30 mL of Ethanol (95% or absolute) .

    • Note: Start with a 3:1 v/w ratio.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • If solids remain, add Ethanol in 2 mL increments until fully dissolved.

    • Critical: Do not add excess solvent; we need near-saturation.

  • Adsorbent Treatment (Optional but Recommended): If the crude is dark (Pd content), add 0.5 g of Activated Carbon or Thiol-functionalized Silica . Stir at reflux for 15 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and a Celite pad (diatomaceous earth) with boiling ethanol.

    • Filter the hot solution through the Celite pad into a clean, pre-heated Erlenmeyer flask.

    • Why Pre-heat? Prevents premature crystallization on the filter, which causes yield loss.

Phase 2: Crystallization (Controlled Nucleation)

Rationale: Rapid cooling traps impurities. Slow cooling allows the fluorinated lattice to exclude defects (impurities).

  • Reheat: Return the filtrate to a gentle boil to ensure no crystals formed during filtration.

  • Anti-Solvent Addition:

    • While stirring rapidly at boiling temperature, add hot Water (80°C) dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to just clear the turbidity (restore clear solution).

  • Seeding (The Anti-Oil Strategy):

    • Remove heat source.

    • When temperature drops to ~60°C, add a few seed crystals of pure product (if available) or scratch the inner glass wall with a glass rod.

    • Mechanism:[1][2][3][4][5] Scratching creates micro-fissures that act as nucleation sites, preventing the "oiling out" phenomenon common with fluorophenols.

  • Cooling Ramp:

    • Allow flask to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture) .

    • Caution: Do not use pure ethanol, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Check: Verify removal of solvent via NMR (Ethanol triplet at ~1.2 ppm).

Visualization of Workflows

Diagram 1: Impurity Fate during Recrystallization

This diagram illustrates the mechanistic separation of common Suzuki coupling impurities during the described protocol.

G Crude Crude 4-(3-Fluorophenyl)-2-fluorophenol (Contains: Product, Pd, Boronic Acid, Salts) HotSoln Hot Ethanol Solution (Dissolved State) Crude->HotSoln Heat + EtOH Filtration Hot Filtration (Celite Pad) HotSoln->Filtration Cryst Crystallization (Cooling + Water) Filtration->Cryst Clear Filtrate SolidWaste Solid Waste: Pd Black, Salts, Carbon Filtration->SolidWaste Retained Solids MotherLiquor Mother Liquor: Dissolved Boronic Acid, Isomers Cryst->MotherLiquor Supernatant FinalProduct Pure Crystals (>98% Purity) Cryst->FinalProduct Precipitate

Caption: Separation logic: Pd/Salts removed physically (filtration); Boronic acids removed chemically (solubility differential).

Diagram 2: Recrystallization Process Flow

Step-by-step operational guide.

Process Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Pd/C) Step1->Step2 Step3 3. Nucleation (Add H2O, Seed) Step2->Step3 Step4 4. Maturation (Slow Cool -> 4°C) Step3->Step4 Step5 5. Isolation (Filter & Dry) Step4->Step5

Caption: Operational workflow ensuring thermal control at every stage to prevent yield loss.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets at bottom)Solution is too concentrated or cooled too fast. Fluorine content lowers MP and surface tension.Reheat to dissolve oil. Add more Ethanol (5-10%). Cool very slowly with vigorous stirring. Seed at a higher temperature.
No Crystallization Supersaturation not reached.Evaporate 20% of solvent volume (Rotavap). Re-cool. Scratch glass to induce nucleation.
Low Yield (<60%) Too much solvent or product lost in mother liquor.Cool to -20°C. If still low, collect mother liquor, evaporate to dryness, and perform a second "crop" recrystallization.
Colored Crystals Trapped organic impurities/oxidation.Re-dissolve in Toluene, wash with aqueous NaHSO₃ (to reduce oxidized phenols), then recrystallize from Toluene/Heptane.

References

  • Suzuki-Miyaura Coupling of Fluorinated Phenols

    • Source: BenchChem Application Notes.[4] "Application Notes and Protocols for Suzuki Coupling Reactions."

  • General Recrystallization Theory & Solvent Selection

    • Source: Miami University.
    • URL:[Link]

  • Source: European Patent Office. "EP0426815B1 - Fluorinated biphenyl derivatives.
  • Properties of Fluorophenols: Source: Sigma-Aldrich. "4-Fluorophenol Safety & Properties."

Sources

Derivatization of 4-(3-Fluorophenyl)-2-fluorophenol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Quantitation of 4-(3-Fluorophenyl)-2-fluorophenol via Silylation

Abstract

This technical guide outlines a robust protocol for the derivatization and analysis of 4-(3-Fluorophenyl)-2-fluorophenol (CAS: N/A for specific isomer, generic fluorobiphenyl scaffold) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the active phenolic hydroxyl group and the electron-withdrawing nature of the fluorine substituents, direct injection leads to peak tailing, column adsorption, and poor reproducibility. This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to form a volatile trimethylsilyl (TMS) ether. The method ensures quantitative conversion, eliminates active hydrogen interactions, and produces a distinct mass spectral signature for trace-level detection in pharmaceutical intermediates or biological matrices.

Introduction & Chemical Context

The Challenge: 4-(3-Fluorophenyl)-2-fluorophenol is a biaryl scaffold often used in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors).

  • Polarity: The phenolic -OH group forms strong hydrogen bonds with silanol groups in the GC liner and column stationary phase, causing "shark-fin" tailing.

  • Acidity: The ortho-fluorine atom (2-position) exerts a strong inductive effect (-I), significantly lowering the pKa of the hydroxyl group compared to unsubstituted phenol. While this increases acidity, it can paradoxically reduce the nucleophilicity of the oxygen, requiring a catalyzed derivatization approach.

  • Thermal Stability: While the biaryl core is stable, the underivatized phenol is prone to oxidation at high injector temperatures.

The Solution: Silylation We employ a nucleophilic substitution reaction where the active proton is replaced by a trimethylsilyl (TMS) group.[1][2]

  • Reagent: BSTFA is chosen over BSA because its by-product (trifluoroacetamide) is more volatile and elutes early, preventing interference with the target analyte.

  • Catalyst: 1% TMCS (Trimethylchlorosilane) acts as a Lewis acid catalyst to overcome the steric and electronic hindrance caused by the ortho-fluorine.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data analysis.

G cluster_0 Quality Control Loop Start Sample Matrix (Solid/Liquid) Extract Extraction (EtOAc or DCM) Start->Extract Solubilization Dry Moisture Removal (Na2SO4 + N2 Blowdown) Extract->Dry Critical Step Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv Anhydrous Environment GC GC Separation (5-MS Column) Deriv->GC 1 µL Injection MS MS Detection (SIM Mode) GC->MS EI Source

Figure 1: Operational workflow emphasizing the critical moisture removal step prior to silylation.

Detailed Protocol

Reagents & Materials
  • Analyte: 4-(3-Fluorophenyl)-2-fluorophenol (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Open ampoules must be stored in a desiccator.

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use Methanol.

  • Internal Standard (IS): 4-Phenylphenol (structurally similar, separable) or d4-4-Nitrophenol.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3][4]
    
Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of sample into a 2 mL GC vial.

  • Add 50 µL of Internal Standard solution (100 µg/mL in EtOAc).

  • Dilute with 500 µL of Anhydrous EtOAc.

  • Critical: Add a micro-spatula tip of anhydrous

    
     to the vial to bind trace water. Water hydrolyzes BSTFA, creating siloxanes that foul the detector.
    

Step 2: Derivatization Reaction

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • (Optional) If the sample is heavily contaminated with moisture, add 50 µL of anhydrous Pyridine to act as an acid scavenger and catalyst.

  • Cap the vial tightly with a PTFE-lined crimp cap.

  • Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

    • Note: While phenols react at room temp, the ortho-fluorine creates steric resistance. Heat ensures 100% conversion.

Step 3: Post-Reaction

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant to a vial insert (avoiding the

    
     crystals).
    
  • Inject within 24 hours.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 260°CEnsures rapid volatilization of the high-boiling derivative.
Injection Mode Split (10:1) or SplitlessSplit for high conc (>10 ppm); Splitless for trace (<1 ppm).
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 80°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Fast ramp prevents peak broadening; high final temp elutes biaryls.
Transfer Line 280°CPrevents condensation before the ion source.
Source Temp 230°CStandard for Electron Ionization (EI).

Data Analysis & Interpretation

Mass Spectral Logic

The derivatization adds a Trimethylsilyl group (


, Mass = 72.1) to the molecule.[5]
  • Parent Molecule MW: 206.19 g/mol (

    
    )
    
  • Derivative MW: 206 + 72 = 278 amu

Fragmentation Table:

Ion (m/z)IdentityOrigin/Mechanism
278

Molecular Ion. Robust due to the stable biaryl system.
263

Loss of Methyl radical (

) from the TMS group. Diagnostic for TMS derivatives.
233

Loss of

(less common, but possible).
73

Trimethylsilyl cation. High abundance, general indicator of silylation.
Method Development Decision Tree

Use this logic flow to troubleshoot or optimize the method if results are suboptimal.

DecisionTree Start Evaluate Chromatogram CheckPeak Is Peak Shape Symmetrical? Start->CheckPeak Tail Tailing Observed? CheckPeak->Tail No Area Low Peak Area? CheckPeak->Area No (Good shape, low signal) Solution1 Active Sites in Liner. Replace Liner & Trim Column. Tail->Solution1 Yes (Shark fin) Solution2 Incomplete Derivatization. Increase Temp to 75°C or Add Pyridine. Area->Solution2 Precursor Visible Solution3 Moisture Contamination. Check Reagents & Na2SO4. Area->Solution3 No Precursor, High Siloxanes

Figure 2: Troubleshooting logic for silylation anomalies.

References

  • Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.

  • Sigma-Aldrich. (2023). "Silylation Reagents: BSTFA + TMCS Protocol." Technical Bulletin.

  • NIST Mass Spectrometry Data Center. (2023). "Electron Ionization Mass Spectra of TMS Derivatives." NIST Chemistry WebBook.

Sources

In Vitro Characterization of 4-(3-Fluorophenyl)-2-fluorophenol: Application Notes and Protocols for Assessing TRPA1 Antagonism and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Fluorinated Phenol

4-(3-Fluorophenyl)-2-fluorophenol is a synthetic aromatic compound whose biological activities are not yet extensively documented in publicly available literature. Its structure, featuring a fluorinated biphenyl core with a hydroxyl group, suggests potential interactions with biological systems. The presence of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while the phenolic hydroxyl group is a common pharmacophore in many bioactive molecules, including antioxidants and ion channel modulators.

Given its structural similarity to known modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel and the inherent radical-scavenging potential of phenolic compounds, a primary in vitro characterization of 4-(3-Fluorophenyl)-2-fluorophenol should focus on these two areas.[1][2][3] TRPA1 is a critical target in the research of pain, inflammation, and respiratory diseases.[1][4][5] Furthermore, compounds with antioxidant properties are of significant interest for their potential to mitigate oxidative stress-related pathologies.[6][7]

This guide provides detailed application notes and protocols for the initial in vitro evaluation of 4-(3-Fluorophenyl)-2-fluorophenol as a potential TRPA1 antagonist and as an antioxidant. The methodologies described are based on established and validated assays to ensure scientific rigor and reproducibility.

Application Note 1: Assessment of TRPA1 Antagonist Activity

Scientific Rationale

The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][5][8] Activation of TRPA1 leads to the influx of cations, predominantly Ca2+, resulting in neuronal depolarization and the sensation of pain and neurogenic inflammation.[5][9] Consequently, antagonists of TRPA1 are being actively investigated as potential therapeutics for pain, chronic cough, and asthma.[1][3][5]

The structure of 4-(3-Fluorophenyl)-2-fluorophenol, a small lipophilic molecule, is consistent with the general characteristics of other known synthetic TRPA1 antagonists.[2][3] Therefore, a primary screening to assess its ability to inhibit TRPA1 activation is a logical first step in its biological characterization. A cell-based calcium flux assay is a robust and high-throughput method to determine if the compound can antagonize TRPA1 activation by a known agonist.[10][11][12][13]

Experimental Workflow: TRPA1 Antagonist Screening

TRPA1_Antagonist_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture hTRPA1-HEK293 cells plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Fluo-4 AM calcium indicator plate_cells->dye_loading 24-48h incubation prepare_compounds Prepare serial dilutions of 4-(3-Fluorophenyl)-2-fluorophenol and controls pre_incubation Pre-incubate with test compound prepare_compounds->pre_incubation dye_loading->pre_incubation agonist_addition Add TRPA1 agonist (e.g., AITC or cinnamaldehyde) pre_incubation->agonist_addition read_fluorescence Measure fluorescence changes (Ca2+ influx) agonist_addition->read_fluorescence normalize_data Normalize fluorescence data read_fluorescence->normalize_data plot_curve Plot concentration-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for TRPA1 antagonist screening using a calcium flux assay.

Protocol: In Vitro TRPA1 Antagonist Screening using a Calcium Flux Assay

This protocol is adapted from established methods for high-throughput screening of TRP channel modulators.[10][11][12]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hTRPA1 expression.

  • Assay Plates: Black, clear-bottom 96-well microplates.

  • Coating Solution: Poly-D-lysine or Poly-L-ornithine.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM.

  • Pluronic F-127.

  • Probenecid.

  • Test Compound: 4-(3-Fluorophenyl)-2-fluorophenol, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde.

  • Reference Antagonist: A known TRPA1 antagonist (e.g., HC-030031 or A-967079) for positive control.[2]

  • Equipment: Cell culture incubator, microplate reader with fluorescence detection and liquid handling capabilities (e.g., FlexStation 3 or FLIPR).[1][10][11]

2. Experimental Procedure

  • Cell Plating:

    • Coat the 96-well plates with Poly-D-lysine or Poly-L-ornithine according to the manufacturer's instructions.[10]

    • Trypsinize confluent hTRPA1-HEK293 cells and resuspend them in culture medium.

    • Seed the cells into the coated plates at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Plate Preparation:

    • Prepare serial dilutions of 4-(3-Fluorophenyl)-2-fluorophenol, the reference antagonist, and a DMSO vehicle control in assay buffer. The final assay concentrations should typically range from 1 nM to 100 µM.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.05%), and probenecid (1 mM) in assay buffer.

    • Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with assay buffer, leaving a final volume of 100 µL in each well.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the microplate reader.

    • Set the instrument to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add a defined volume of the test compounds (from the compound plate) to the corresponding wells of the cell plate.

    • Incubate for 5-20 minutes.

    • Following the pre-incubation, add a pre-determined concentration of the TRPA1 agonist (e.g., EC80 concentration of AITC) to all wells.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium influx.

3. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data: The response in the presence of the test compound is expressed as a percentage of the response with the agonist and vehicle control (0% inhibition) and the response with the reference antagonist at a saturating concentration (100% inhibition).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Interpreting TRPA1 Antagonist Activity
CompoundTargetAgonistIC50 (µM)
4-(3-Fluorophenyl)-2-fluorophenolhTRPA1AITC (EC80)Experimental Value
Reference Antagonist (e.g., A-967079)hTRPA1AITC (EC80)0.05 - 0.1
Vehicle Control (DMSO)hTRPA1AITC (EC80)> 100

Application Note 2: Evaluation of Antioxidant Properties

Scientific Rationale

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6][7] This activity is crucial in combating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of a phenolic compound is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward in vitro method to assess the radical scavenging ability of compounds.[14] The DPPH radical is a stable free radical that shows a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant molecule, it becomes a stable diamagnetic molecule, and the solution's color fades. The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_dpph Prepare DPPH solution in methanol mix_reagents Mix DPPH solution with test compound prepare_dpph->mix_reagents prepare_samples Prepare serial dilutions of test compound and controls prepare_samples->mix_reagents incubate Incubate in the dark mix_reagents->incubate measure_absorbance Measure absorbance at ~517 nm incubate->measure_absorbance calculate_scavenging Calculate % radical scavenging activity measure_absorbance->calculate_scavenging plot_curve Plot % scavenging vs. concentration calculate_scavenging->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents

  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl.

  • Solvent: Methanol or Ethanol (analytical grade).

  • Test Compound: 4-(3-Fluorophenyl)-2-fluorophenol, dissolved in the solvent.

  • Reference Antioxidant: Ascorbic acid or Trolox.

  • Equipment: UV-Vis spectrophotometer or microplate reader.

2. Experimental Procedure

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.

  • Assay in a 96-well Plate:

    • To each well, add 100 µL of the sample dilutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank (100 µL methanol + 100 µL DPPH solution).

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample (blank), and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Interpreting Antioxidant Activity
CompoundAssayIC50 (µg/mL)
4-(3-Fluorophenyl)-2-fluorophenolDPPH ScavengingExperimental Value
Ascorbic Acid (Reference)DPPH ScavengingTypical Range: 2-10
Trolox (Reference)DPPH ScavengingTypical Range: 5-15

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-(3-Fluorophenyl)-2-fluorophenol. The assessment of its potential as a TRPA1 antagonist and its antioxidant capacity will yield valuable preliminary data on its bioactivity. Positive results in these assays would warrant further investigation, including selectivity profiling against other TRP channels, evaluation in more complex cellular models of inflammation or pain, and further exploration of its antioxidant mechanism. These foundational assays are critical for determining the future research and development trajectory for this novel compound.

References

  • JoVE. (2011, February 22). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3.
  • PMC. (2011, August 17). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3.
  • ResearchGate. (2025, August 7). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract.
  • Metrion Biosciences. (n.d.). Identification of novel ion channel binders: TRPA1 antagonist case study.
  • ResearchGate. (2025, August 6). Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment.
  • ResearchGate. (n.d.). Sensitization of TRPA1 mutants in calcium imaging experiments.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • PMC. (n.d.). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application.
  • MDPI. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
  • PMC. (2013, January 30). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model.
  • Montclair State University. (2012, March 15). Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment.
  • Semantic Scholar. (n.d.). In vitro Investigation of Antioxidant Phenolic Compounds in Extracts of Senna alata.
  • PMC. (n.d.). TRPA1 channels regulate astrocyte resting calcium levels and inhibitory synapse efficacy via GAT-3.
  • PMC. (n.d.). Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries.
  • ACS Publications. (2025, August 22). Identification of a Nonelectrophilic and Selective TRPA1 Agonist for Alleviation of Inflammatory Pain through Channel Desensitization.
  • ScienceDirect. (n.d.). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay.
  • ResearchGate. (n.d.). Chemical structures of TRPA1 antagonists with their respective identification.
  • ACS Publications. (2021, March 22). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy.
  • Semantic Scholar. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain.
  • The Journal of Neuroscience. (n.d.). TRPA1 Channels Are Regulators of Astrocyte Basal Calcium Levels and Long-Term Potentiation via Constitutive.
  • PMC. (2016, November 29). Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats.

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Synthesis of 4-(3-Fluorophenyl)-2-fluorophenol Analogs via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol and its analogs, a class of compounds with significant potential in medicinal chemistry. The core of this protocol is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the final products. This guide is intended for researchers, chemists, and drug development professionals seeking to construct biaryl scaffolds for further investigation.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2][3] Judicious fluorination can improve metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to more effective and safer therapeutics.[4][5] The 4-(3-Fluorophenyl)-2-fluorophenol scaffold is a privileged structure, combining the biaryl motif, which provides a semi-rigid backbone for interacting with biological targets, with the benefits of fluorine substitution.[6] Analogs of this core structure are valuable as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[7]

The key synthetic challenge in constructing these molecules is the formation of the C-C bond between the two aryl rings. Among the various transition-metal-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction has emerged as one of the most powerful and frequently used methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[8][9][10]

Synthetic Strategy: A Retrosynthetic Approach

Our strategy for synthesizing the target analogs is centered on a retrosynthetic disconnection across the central aryl-aryl bond. This approach identifies an appropriately substituted fluorophenol and a fluorophenylboronic acid as the key building blocks.

G Target 4-(3-Fluorophenyl)-2-fluorophenol Analog Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect Synthon1 Aryl Halide Synthon (e.g., 4-Bromo-2-fluorophenol) Disconnect->Synthon1 Synthon2 Arylboronic Acid Synthon (e.g., 3-Fluorophenylboronic acid) Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target biaryl scaffold.

This disconnection logically leads to the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an arylboronic acid in the presence of a base.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center from an activated boronate species (formed by the reaction of the boronic acid with the base), displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar²-B(OR)₃]⁻ biaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol. It can be adapted for various analogs by substituting the starting materials.

Materials and Equipment
  • Reagents:

    • 4-Bromo-2-fluorophenol (1.0 eq)

    • 3-Fluorophenylboronic acid (1.2 - 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Toluene (solvent)

    • Ethanol (co-solvent)

    • Deionized Water (for base solution)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

    • Silica Gel (for column chromatography)

    • Hexanes and Ethyl Acetate (for chromatography eluent)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel on aluminum) and UV lamp

Step-by-Step Procedure

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis a Combine aryl halide, boronic acid, and Pd catalyst in flask b Add solvent (Toluene/Ethanol) a->b c Degas mixture (N₂/Ar sparging) b->c d Add aqueous base (K₂CO₃) c->d e Heat to reflux (e.g., 80-100 °C) d->e f Monitor by TLC e->f g Cool to RT, add water f->g h Extract with Ethyl Acetate g->h i Wash organic layer (Brine) h->i j Dry (MgSO₄), filter, concentrate i->j k Purify via column chromatography j->k l Characterize pure product (NMR, MS, HPLC) k->l

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (e.g., 1.0 mmol, 191 mg), 3-fluorophenylboronic acid (1.2 mmol, 168 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Expert Insight: Using a pre-catalyst and a specialized ligand (e.g., a Buchwald-type ligand) can often improve yields and reaction times, especially for sterically hindered substrates.[11][12]

    • Add degassed solvents: Toluene (4 mL) and Ethanol (1 mL) via syringe. Stir the mixture to form a suspension.

    • In a separate vial, dissolve potassium carbonate (2.0 mmol, 276 mg) in deionized water (1 mL) and degas the solution by bubbling inert gas through it for 10 minutes.

    • Add the degassed aqueous base to the reaction flask via syringe.

  • Reaction Execution:

    • Attach a reflux condenser (under inert atmosphere) and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate) is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-(3-Fluorophenyl)-2-fluorophenol as a solid or oil.

Characterization and Data

The identity and purity of the synthesized analogs must be confirmed by standard analytical techniques.

  • ¹H NMR: Expect complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) and a broad singlet for the phenolic -OH proton.

  • ¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. Carbon atoms bonded to fluorine will show characteristic C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the product (C₁₂H₈F₂O = 206.19 g/mol ).

Table 1: Representative Data for Synthesized Analogs

Analog StructureAryl Halide Starting MaterialArylboronic Acid Starting MaterialYield (%)M.P. (°C)MS (m/z) [M+H]⁺
4-(3-Fluorophenyl)-2-fluorophenol4-Bromo-2-fluorophenol3-Fluorophenylboronic acid85%78-80207.1
4-(4-Chlorophenyl)-2-fluorophenol4-Bromo-2-fluorophenol4-Chlorophenylboronic acid89%92-94223.0
2-Fluoro-4-(p-tolyl)phenol4-Bromo-2-fluorophenolp-Tolylboronic acid91%85-87203.1

Note: The data presented in this table is representative and actual results may vary based on experimental conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol analogs. The protocol described herein is robust and can be adapted for the creation of a diverse library of fluorinated biaryl compounds. This enables researchers in drug discovery and materials science to access novel chemical entities for investigation. Proper execution under an inert atmosphere and thorough characterization of the final products are critical for ensuring the quality and reproducibility of the synthesis.

References

  • Ullmann Condensation. SynArchive. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications - Taylor & Francis. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. [Link]

  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of analogs. Reagents and Conditions. ResearchGate. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Atomic numbering of 4-fluorophenol and model used for the fit of the geometry. ResearchGate. [Link]

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  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. [Link]

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Measuring the Shield: A Detailed Protocol for Assessing the Antioxidant Activity of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Antioxidant Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous journey. Phenolic compounds, ubiquitous in nature, are a cornerstone of this research due to their potent free-radical scavenging capabilities.[1] A contemporary strategy in medicinal chemistry involves the selective fluorination of lead compounds to enhance their pharmacological profiles. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, accurately assessing the antioxidant activity of these modified phenols is paramount.

This application note provides a comprehensive, in-depth guide to the experimental protocols for measuring the antioxidant activity of fluorinated phenols. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and validated approach. We will explore the key assays—DPPH, ABTS, FRAP, and ORAC—and detail the necessary modifications to accommodate the unique physicochemical properties of fluorinated compounds.

The Mechanistic Underpinnings of Phenolic Antioxidant Activity

The antioxidant prowess of phenols lies in their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process can occur through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates a hydrogen atom to a radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH). The efficiency of this mechanism is largely governed by the O-H bond dissociation enthalpy (BDE).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). This is often followed by proton transfer.

Fluorine's strong electron-withdrawing nature can increase the O-H BDE, potentially making hydrogen atom donation more difficult.[3][4][5] This makes it crucial to employ a battery of assays that operate via different mechanisms to obtain a comprehensive antioxidant profile.

Core Experimental Assays: A Comparative Overview

A multi-assay approach is recommended to gain a holistic understanding of a fluorinated phenol's antioxidant potential. The table below summarizes the key characteristics of the four assays detailed in this guide.

AssayPrinciplePrimary MechanismEndpointKey AdvantagesConsiderations for Fluorinated Phenols
DPPH Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radicalMixed HAT and SETColorimetric (decrease in absorbance at ~517 nm)Simple, rapid, and cost-effective.Potential solubility issues; reaction kinetics can be slow.
ABTS Reduction of the ABTS radical cation (ABTS•+)Primarily SETColorimetric (decrease in absorbance at ~734 nm)Applicable to both hydrophilic and lipophilic compounds; less susceptible to steric hindrance.Radical is generated prior to the assay.
FRAP Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) formSETColorimetric (formation of a blue-colored complex at ~593 nm)Simple, rapid, and automated.Does not measure HAT activity; may not correlate with other assays.
ORAC Inhibition of the peroxyl radical-induced oxidation of a fluorescent probeHATFluorometric (decay of fluorescence over time)Measures the ability to quench peroxyl radicals, a biologically relevant species.Requires a fluorescence plate reader; can be sensitive to solvent effects.

Experimental Workflow for Assessing Fluorinated Phenols

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel fluorinated phenol's antioxidant activity.

Antioxidant_Assay_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_screening Phase 2: Primary Antioxidant Screening cluster_mechanistic Phase 3: Mechanistic & Biologically Relevant Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound Fluorinated Phenol Synthesis & Purification Solubility Solubility Assessment (Aqueous & Organic Solvents) Compound->Solubility Stock Stock Solution Preparation (e.g., DMSO, Ethanol) Solubility->Stock DPPH DPPH Assay (Initial Screening) Stock->DPPH Introduce to Assay ABTS ABTS Assay (Confirmation & Lipophilic Characterization) Stock->ABTS Introduce to Assay FRAP FRAP Assay (Electron Donating Capacity) Stock->FRAP Introduce to Assay ORAC ORAC Assay (Peroxyl Radical Scavenging) Stock->ORAC Introduce to Assay IC50 IC50/EC50 Calculation DPPH->IC50 ABTS->IC50 TEAC Trolox Equivalent Antioxidant Capacity (TEAC) Calculation FRAP->TEAC ORAC->TEAC IC50->TEAC SAR Structure-Activity Relationship (SAR) Analysis TEAC->SAR

Figure 1: A comprehensive workflow for the antioxidant activity assessment of fluorinated phenols.

Detailed Experimental Protocols

A. Solubility Assessment: A Critical First Step

Due to the potential for increased lipophilicity, a preliminary solubility assessment is crucial.

  • Kinetic Solubility: Prepare a high-concentration stock solution of the fluorinated phenol in a water-miscible organic solvent (e.g., DMSO).

  • Add a small volume of the stock solution to the aqueous buffer that will be used in the assays.

  • Visually inspect for precipitation. If precipitation occurs, consider using co-solvents or solubility enhancers.[6][7]

B. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a good initial screen due to its simplicity.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[1]

  • Causality Behind Choices for Fluorinated Phenols: The standard DPPH assay often uses methanol or ethanol as the solvent.[8][9] For poorly soluble fluorinated phenols, a co-solvent system may be necessary. It's important to use the same solvent for both the sample and the DPPH solution to avoid miscibility issues.[9]

  • Protocol:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol, ethanol, or a co-solvent mixture). Store in the dark at 4°C.

      • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the fluorinated phenol in a suitable solvent (e.g., DMSO, ethanol).

      • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

      • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.

    • Assay Procedure (96-well plate format):

      • Add 100 µL of the DPPH working solution to each well.

      • Add 100 µL of the test compound dilutions or positive control to the respective wells.

      • For the blank, add 100 µL of the solvent used for the test compound.

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

C. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is versatile and can be adapted for both hydrophilic and lipophilic compounds.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant's activity.

  • Causality Behind Choices for Fluorinated Phenols: The use of ethanol or a mixture of ethanol and water as the solvent for the ABTS•+ solution and the sample can help to solubilize lipophilic fluorinated phenols.[6][8]

  • Protocol:

    • Reagent Preparation:

      • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

      • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

      • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

      • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Procedure (96-well plate format):

      • Add 190 µL of the diluted ABTS•+ solution to each well.

      • Add 10 µL of the test compound dilutions or positive control to the respective wells.

      • For the blank, add 10 µL of the solvent used for the test compound.

      • Incubate the plate in the dark at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition as described for the DPPH assay.

      • Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

D. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺).

  • Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidants.

  • Causality Behind Choices for Fluorinated Phenols: The acidic conditions of the FRAP assay may affect the ionization state and solubility of fluorinated phenols. It is important to ensure the compound remains in solution throughout the assay.

  • Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

      • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

      • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.

      • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

    • Assay Procedure (96-well plate format):

      • Add 180 µL of the FRAP reagent to each well.

      • Add 20 µL of the test compound dilutions or a ferrous sulfate standard solution to the respective wells.

      • Incubate at 37°C for 4 minutes.

      • Measure the absorbance at 593 nm.

    • Data Analysis:

      • Create a standard curve using the ferrous sulfate solutions.

      • Express the results as FRAP values (in µM Fe²⁺ equivalents).

E. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: A peroxyl radical generator (AAPH) induces the decay of a fluorescent probe (fluorescein). Antioxidants protect the probe from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[3]

  • Causality Behind Choices for Fluorinated Phenols: For lipophilic fluorinated phenols, solubility can be a major challenge in this aqueous-based assay. The use of solubility enhancers like randomly methylated β-cyclodextrin (RMCD) and a co-solvent system (e.g., 50% acetone/water) is often necessary.[10]

  • Protocol:

    • Reagent Preparation:

      • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

      • AAPH Solution (75 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).

      • Trolox Standard Solutions: Prepare a series of dilutions in 75 mM phosphate buffer (pH 7.4).

      • For Lipophilic Compounds: Dissolve the fluorinated phenol in acetone and then dilute with a 7% RMCD solution in 50% acetone/water.

    • Assay Procedure (96-well black microplate):

      • Add 150 µL of the fluorescein working solution to each well.

      • Add 25 µL of the test compound dilutions, Trolox standards, or blank (assay buffer or the solvent for lipophilic compounds) to the respective wells.

      • Incubate the plate at 37°C for 30 minutes in the plate reader.

      • Inject 25 µL of the AAPH solution into each well.

      • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

    • Data Analysis:

      • Calculate the area under the curve (AUC) for each sample.

      • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample.

      • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

      • Express the ORAC values as Trolox equivalents.

Data Presentation and Interpretation

For clarity and comparative analysis, the results should be summarized in a table.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/µM)ORAC Value (µM TE/µM)
Fluorinated Phenol 1
Fluorinated Phenol 2
Parent Phenol
Trolox
Ascorbic Acid

A thorough interpretation of the data should consider the structure-activity relationships. For instance, the position of the fluorine atom(s) on the phenolic ring can significantly influence the antioxidant activity. Electron-withdrawing fluorine atoms may decrease the activity in HAT-based assays (like ORAC) but could have a different effect in SET-based assays (like FRAP and ABTS).

Conclusion: A Rigorous Approach to a Complex Challenge

Measuring the antioxidant activity of fluorinated phenols requires a thoughtful and methodologically sound approach. By understanding the underlying chemical principles of the assays and making the necessary adjustments for the unique properties of these compounds, researchers can obtain reliable and meaningful data. This comprehensive guide provides the necessary framework to confidently assess the antioxidant potential of novel fluorinated phenols, paving the way for the development of next-generation therapeutics.

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  • Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol? (2024). ResearchGate. [Link]

  • Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (n.d.). PubMed. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025). ResearchGate. [Link]

  • Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. (2025). PMC. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). PLOS One. [Link]

  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. (2013). PMC. [Link]

  • Kinetic study of the antioxidant activity of the phenolic compounds... (n.d.). ResearchGate. [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). MDPI. [Link]

  • Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements. (2001). PubMed. [Link]

  • Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. (2021). MDPI. [Link]

  • Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. (2023). PMC. [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship. (2018). Hilaris Publisher. [Link]

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Application Note: Unlocking Spectroscopic Secrets: A Guide to the Photophysical Properties of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into the biphenyl scaffold has emerged as a powerful tool in materials science, drug discovery, and chemical sensor development. Fluorination profoundly alters the electronic and steric landscape of the biphenyl system, leading to unique and tunable photophysical properties. This guide provides a comprehensive overview of these properties, detailing the underlying mechanisms and offering robust protocols for their characterization. We will explore how the number and position of fluorine substituents influence absorption and emission profiles, fluorescence quantum yields, and excited-state dynamics, providing researchers with the foundational knowledge and practical methodologies required to harness the potential of these remarkable molecules.

Introduction: The "Fluorine Advantage" in Biphenyl Systems

Biphenyl, a simple aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, possesses a delocalized π-electron system that is fundamental to its electronic and optical properties. However, the introduction of fluorine atoms—the most electronegative element—imparts significant changes. This "fluorine advantage" stems from several key factors:

  • Inductive Effects: The strong electron-withdrawing nature of fluorine alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), directly impacting absorption and emission wavelengths.[1]

  • Steric Influence: Fluorine's van der Waals radius can influence the torsional angle (dihedral angle) between the two phenyl rings. This angle is a critical determinant of the extent of π-conjugation; a more planar conformation generally leads to red-shifted spectra.[2][3]

  • Modulation of Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can dictate molecular packing in the solid state and influence aggregation-induced emission (AIE) phenomena.[1][4]

  • Enhanced Stability: The strength of the C-F bond often increases the chemical and photostability of the molecule, a crucial attribute for applications in devices like Organic Light-Emitting Diodes (OLEDs).[1][5][6]

These modifications make fluorinated biphenyls highly valuable in fields requiring precise control over light absorption and emission, from the development of advanced OLED materials to the design of sensitive fluorescent probes for biological imaging and environmental monitoring.[5][7]

Core Photophysical Principles of Fluorinated Biphenyls

The photophysical behavior of a molecule is governed by how it interacts with light. For fluorinated biphenyls, the key processes are electronic absorption and fluorescence emission.

UV-Visible Absorption

Aromatic compounds like biphenyls typically exhibit strong absorption bands in the ultraviolet region (200-400 nm) corresponding to π → π* electronic transitions.[8] The position and intensity of these bands are sensitive to the degree of fluorination.

  • Effect of Fluorination: Increasing the number of fluorine substituents can lead to shifts in the absorption maxima (λ_max). While simple inductive effects might suggest a blue shift, the interplay with conformational changes (dihedral angle) and potential extension of the π-system through hyperconjugation can result in either blue or red shifts depending on the specific substitution pattern.[9]

  • The Perfluoro Effect: In highly fluorinated systems, such as pentafluorobenzene and hexafluorobenzene, fluorination can dramatically lower the energy of πσ* electronic states.[10][11] When a πσ* state becomes the lowest excited singlet state (S₁), it often leads to broad, featureless absorption and a significant decrease in fluorescence, as these states provide efficient non-radiative decay pathways.[10][12]

Fluorescence Emission

Following absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon—a process known as fluorescence.

  • Stokes Shift: The energy difference between the absorption maximum and the emission maximum is the Stokes shift. It arises from rapid vibrational relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole. Fluorination can alter the excited-state geometry and dipole moment, thereby influencing the Stokes shift.[13]

  • Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] This is a critical parameter for any application relying on light emission. Fluorination can have a dramatic effect on Φ_F. While strategic substitution can enhance rigidity and block non-radiative decay pathways to increase Φ_F, heavy fluorination can decrease it by introducing low-lying πσ* states that favor non-radiative decay.[4][10]

The relationship between molecular structure and these key photophysical outcomes is a central theme in the study of fluorinated biphenyls.

cluster_structure Molecular Structure cluster_properties Photophysical Properties num_F Number of F Atoms lambda Absorption / Emission λ num_F->lambda Shifts HOMO/LUMO levels qy Quantum Yield (ΦF) num_F->qy Can introduce non-radiative πσ* states (heavy fluorination) pos_F Position of F Atoms dihedral Dihedral Angle pos_F->dihedral Steric hindrance pos_F->lambda Alters conjugation dihedral->lambda Affects π-conjugation (planar = red shift) stokes Stokes Shift lambda->stokes Determines energy gap lifetime Excited State Lifetime (τF) qy->lifetime Directly related (ΦF = k_r * τF)

Caption: Relationship between fluorinated biphenyl structure and photophysical properties.

Data Presentation: Structure-Property Trends

The following table summarizes representative data illustrating how fluorination patterns can influence the key photophysical properties of a biphenyl core.

CompoundSubstitution Patternλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (%)Notes
BiphenylUnsubstituted252300588018The baseline reference molecule.
4-FluorobiphenylMono-fluoro (para)253302602020Minimal change; inductive effect is modest.
2-FluorobiphenylMono-fluoro (ortho)240298756015Steric hindrance increases the dihedral angle, reducing conjugation and causing a blue shift.[2]
2,2'-DifluorobiphenylDi-fluoro (ortho, ortho')235295815010Increased steric hindrance further disrupts planarity.[15]
DecafluorobiphenylPerfluorinated26539012800<1Exhibits anomalous emission due to the involvement of low-lying πσ* or other excited states.[10]

Note: The values presented are illustrative and can vary based on the solvent and measurement conditions.

Experimental Protocols: Characterizing Fluorinated Biphenyls

Accurate characterization is essential for understanding and applying these molecules. The following protocols outline standard procedures for measuring absorption and fluorescence properties.

Protocol: UV-Visible Absorption Spectroscopy

This protocol establishes the wavelengths of maximum absorbance and the molar absorption coefficient (ε), which is a measure of how strongly the compound absorbs light at a specific wavelength.

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

Materials:

  • Fluorinated biphenyl sample

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, THF)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Blank: Fill both the reference and sample cuvettes with the chosen spectroscopic grade solvent. Place them in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvettes.

  • Sample Preparation: Prepare a stock solution of the fluorinated biphenyl of a known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) such that the maximum absorbance falls between 0.1 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert law.

  • Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it. Place it back into the spectrophotometer.

  • Data Acquisition: Scan the appropriate wavelength range (e.g., 200-450 nm). The resulting spectrum will show absorbance peaks (λ_max).

  • Analysis: Record the λ_max values. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The most common and reliable method for determining Φ_F is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield.[16][17]

Instrumentation:

  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer

Materials:

  • Fluorinated biphenyl sample ("Test")

  • Quantum yield standard ("Standard") with known Φ_F (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)

  • Spectroscopic grade solvent

  • Four-sided polished quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Standard and Test Solution Preparation:

    • Prepare a series of five dilute solutions for both the Standard and the Test sample in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is approximately 0.02, 0.04, 0.06, 0.08, and 0.10. Crucially, absorbance must not exceed 0.10 to minimize inner filter and re-absorption effects.[16]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure and record the precise absorbance of all ten solutions at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the standard and test sample absorb light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer's excitation wavelength to λ_ex.

    • For each of the ten solutions, record the full emission spectrum, ensuring the entire fluorescence peak is captured.

    • Record the emission spectrum of a solvent blank as well.

  • Data Analysis:

    • For each recorded emission spectrum, subtract the solvent blank's spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Most instrument software can perform this integration automatically.

  • Calculation:

    • For both the Standard and the Test, plot the integrated fluorescence intensity (Y-axis) versus the corresponding absorbance at λ_ex (X-axis).

    • Perform a linear regression for both datasets. The slope of this line is the gradient (Grad). The plot should be linear, confirming the absence of significant inner filter effects.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[14][18]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots for the test and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test and standard. If the same solvent is used for both, this term (η_X² / η_ST²) becomes 1.

prep Prepare Dilute Solutions (Abs < 0.1) - Test Sample (X) - QY Standard (ST) uv_vis Measure Absorbance (A) at Excitation Wavelength (λex) prep->uv_vis fluor Measure Emission Spectra (Excite at λex) prep->fluor plot Plot Integrated Intensity (F) vs. Absorbance (A) for both X and ST uv_vis->plot integrate Integrate Area under Emission Curves (F) fluor->integrate integrate->plot grad Calculate Gradients (Grad) from Linear Fits plot->grad calc Calculate Quantum Yield (ΦX) ΦX = ΦST * (GradX/GradST) * (ηX²/ηST²) grad->calc

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion and Future Outlook

The photophysical properties of fluorinated biphenyls are a rich and complex interplay of electronic and steric effects. By understanding the fundamental principles of how fluorine substitution modulates the biphenyl scaffold, researchers can rationally design molecules with tailored absorption, emission, and efficiency characteristics. The protocols provided herein offer a standardized approach to accurately quantify these properties, ensuring reliable and reproducible data. As research continues, the application of these unique fluorophores in high-performance OLEDs, targeted biological probes, and advanced materials will undoubtedly expand, driven by the remarkable versatility endowed by the simple yet powerful act of fluorination.[4][5][19]

References

  • Williams, A. T. R., et al. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. [Link]

  • Da Silva, J. P., et al. (2005). Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes. The Journal of Chemical Physics. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules. [Link]

  • Apicella, B., et al. (2004). Fluorescence spectroscopy of complex aromatic mixtures. Analytical Chemistry. [Link]

  • Ghosh, A., et al. (2012). Photophysics of fluorinated benzene. III. Hexafluorobenzene. ResearchGate. [Link]

  • Ghosh, A., et al. (2012). Photophysics of fluorinated benzene. I. Quantum chemistry. ResearchGate. [Link]

  • Gao, Q., et al. (2022). Position of Biphenyl Group Turning the Structure and Photophysical Property of D-π- π -A Prototype Fluorescent Material. Journal of Fluorescence. [Link]

  • Ol'khovik, V. K., et al. (2008). Synthesis and properties of luminophores derived from fluorinated biphenyls. Russian Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Zysman-Colman, E., et al. (2022). Fluorinated Dibenzo[a,c]-Phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. Journal of Materials Chemistry C. [Link]

  • LibreTexts Chemistry. (2024). UV-Vis Spectroscopy. [Link]

  • Volyniuk, D., et al. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]

  • Zhang, Y., et al. (2021). Effect of ortho-biphenyl substitution on the excited state dynamics of a multi-carbazole TADF molecule. Journal of Materials Chemistry C. [Link]

  • Kovalenko, S. A., et al. (2017). Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region. Journal of the American Chemical Society. [Link]

  • Tsuchiya, Y., et al. (2016). Torsional Wave-Packet Dynamics in 2-Fluorobiphenyl Investigated by State-Selective Ionization-Detected Impulsive Stimulated Raman Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Nishino, T., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules. [Link]

  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

  • Proteus Instruments. (2022). A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. [Link]

  • LibreTexts Chemistry. (2024). UV-Vis Spectroscopy. [Link]

  • Liu, T., et al. (2012). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Liquid Crystals. [Link]

  • Zhang, Y., et al. (2021). Effect of ortho-biphenyl substitution on the excited state dynamics of a multi-carbazole TADF molecule. Journal of Materials Chemistry C. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. [Link]

  • Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. [Link]

  • Imanishi, S., et al. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Intermediates in Advanced OLEDs. [Link]

  • Penmetcha, S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

  • Hartmann, R. W., et al. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2014). Photophysical properties of fluorinated polyimides. ResearchGate. [Link]

  • Ooyama, Y., et al. (2018). Synthesis and Photophysical Properties for Water-soluble Fluorinated Poly(aryleneethynylene)s. Chemical Communications. [Link]

  • NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. [Link]

  • Northumbria University. (2025). OLED materials have potential new uses in detecting pesticides for the farming industry. [Link]

  • El Houssaini, M., et al. (2015). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]

  • Sharma, A., et al. (2021). Applications of OLEDs for flexible electronics, Biophotonic, Chronic, Optogenetic applications & Different sensors. CEUR Workshop Proceedings. [Link]

  • Hongda Chemical Industry. (n.d.). Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials. [Link]

Sources

Troubleshooting & Optimization

Optimizing NMR acquisition parameters for fluorinated compounds.

The F NMR Optimization Hub

Technical Support Center for Drug Discovery & Methodology

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of

Scope:

Core Directive & Operational Philosophy

Welcome to the


This guide does not offer generic advice. We treat your spectrometer as a deterministic system. If you see an artifact, there is a physical cause, and we will apply a physics-based correction.

Troubleshooting Modules

Module A: The "Rolling Baseline" (Probe Background)

Symptom: Your spectrum has a broad, sinusoidal "hump" or rolling baseline that makes integration impossible, even after phase correction. Diagnosis: Acoustic Ringing & Probe Background. Most standard NMR probes (BBO, TXI) use Teflon (PTFE) or other fluoropolymers in their construction. Because the


The Protocol: Backward Linear Prediction (LPC)

Do not use spline baseline correction (ABS), which distorts integrals. You must reconstruct the "dead time" data points corrupted by the probe signal.

Step-by-Step Workflow:

  • Acquire Data: Run your standard 1D

    
    F experiment.
    
  • Inspect FID: Zoom into the first 10–50 points of the FID (Free Induction Decay). You will likely see a distorted, high-amplitude burst that does not match the rest of the decay.

  • Apply Backward Linear Prediction:

    • Basis Points: Select the "good" data region (e.g., points 100 to 1000).

    • Prediction Range: Predict back to

      
       (usually points 1–32).
      
    • Algorithm: Linear Prediction (LP) using the Toeplitz matrix or Burg method.

  • Reprocess: FFT

    
     Phase 
    
    
    Baseline.

Data Summary: Background Removal Strategies

MethodMechanismProsCons
Backward LP Mathematically reconstructs initial FID points based on later "clean" data.No hardware changes; preserves integrals.Requires good S/N in the "clean" region.
Depth Pulse Spin-echo sequence (

).
Hardware-based suppression; filters broad signals.Can attenuate broad signals of interest (e.g., large proteins).
Pre-scan Delay Adding a delay before acquisition (DE).Simple.Causes massive first-order phase errors; not recommended.

Visual Logic: Background Removal Workflow

BackgroundRemovalStartRaw FID AcquiredCheckInspect First 32 PointsStart->CheckDecisionHigh AmplitudeDistortion?Check->DecisionProcessApply BackwardLinear PredictionDecision->ProcessYes (Probe Ringing)FFTFourier TransformDecision->FFTNoProcess->FFTResultFlat BaselineFFT->Result

Caption: Logical workflow for identifying and removing probe background signals using Backward Linear Prediction.

Module B: The "Missing Peaks" (Bandwidth & Excitation)

Symptom: Peaks at the edges of your spectral window are significantly smaller than expected or cannot be phased (massive phase roll). Diagnosis: Limited Excitation Bandwidth. The


The Protocol: Adiabatic Excitation

Adiabatic pulses sweep frequency during the pulse, ensuring that every spin within the sweep range experiences a full inversion/excitation, regardless of offset.

Experimental Setup:

  • Pulse Selection: Replace the standard hard pulse (zg or zg30) with an adiabatic sequence (e.g., BIR-4 or CHIRP pulses).

  • Offset Optimization (O1): Even with adiabatic pulses, center the transmitter offset (O1) in the middle of your expected range (typically -100 ppm for general screening, or specific to your library).

  • Verification: Run a "nutation curve" or simply check the integration of a standard with known peaks at spectral extremes (e.g., Trifluoroacetic acid at -76 ppm and Fluorobenzene at -113 ppm).

Why this works: Standard pulses follow a sinc excitation profile (

Module C: The "Integral Mismatch" (Quantitative NMR)

Symptom: You are running qNMR, but the integrals do not match the molar ratios. Diagnosis: Incomplete Relaxation (


) or NOE Transfer.




The Protocol: Inverse Gated Decoupling & T1 Optimization

1. Determine


 (Mandatory):
  • Run an Inversion Recovery experiment (t1ir).

  • Fit the exponential decay to find the longest

    
     in your sample.
    

2. Set Acquisition Parameters:

ParameterValue/RuleReason
Relaxation Delay (D1)

(minimum)
Ensures 99.3% magnetization recovery. Use

for 99.9% (metrology grade).
Pulse Angle

Maximizes signal per scan (requires long D1).
Decoupling Mode Inverse Gated (zgig)Decoupler is ON during acquisition (to remove splitting) but OFF during D1 (to kill NOE buildup).
Spectral Width (SW) Region of Interest + 20%Prevent folding/aliasing of noise.

Visual Logic: qNMR Decision Tree

qNMR_LogicStartStart qNMR SetupMeasureT1Measure T1 (Inv. Rec.)Start->MeasureT1CalcD1Set D1 = 5 * Longest T1MeasureT1->CalcD1DecoupleCheckNeed 1H Decoupling?CalcD1->DecoupleCheckInvGatedUse Inverse Gated(zgig)DecoupleCheck->InvGatedYes (Remove Splitting)StandardStandard Pulse(zg)DecoupleCheck->StandardNoAcquireAcquire & IntegrateInvGated->AcquireStandard->Acquire

Caption: Decision tree for selecting decoupling modes and delay times in quantitative Fluorine NMR.

Frequently Asked Questions (FAQs)

Q: My sample heats up during


F{

H} acquisition. How do I stop this?
A:

  • Fix: Use Composite Pulse Decoupling (CPD) sequences like WALTZ-16 or GARP . These are more bandwidth-efficient and require less continuous power than CW. Alternatively, increase the relaxation delay (D1) to allow duty-cycle cooling between scans.

Q: Can I use


H parameters for 

F?
A:


Chemical Shift Anisotropy (CSA)



Q: Why do my peaks look "phased" (up and down) in a 2D HOESY experiment? A: This is often due to the J-evolution during the pulses if they are too long. Ensure you are using optimized adiabatic pulses for the 180° refocusing elements to cover the bandwidth without extending the pulse duration so much that J-coupling evolves significantly.

References

  • Broadband Excitation: Bohlen, J. M., & Bodenhausen, G. (1993). Experimental aspects of Chirp NMR spectroscopy. Journal of Magnetic Resonance, Series A. Link (Concept grounding for Adiabatic Pulses).

  • qNMR Parameters: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR.[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes the

    
     rule).
    
  • Probe Background: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[3] Link (Defines Backward Linear Prediction for background removal).

  • Drug Discovery Applications: Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. Link (Grounding for FBDD screening).

  • Relaxation Mechanisms:Teng, Q. (2013). Structural Biology: Practical NMR Applications. Springer.

Technical Support Center: Enhancing Mass Spectrometry Resolution for 4-(3-Fluorophenyl)-2-fluorophenol and Related Analytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(3-Fluorophenyl)-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high-resolution and high-sensitivity mass spectrometry data for this and structurally similar fluorinated compounds. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to diagnose problems logically and develop robust, validated methods.

The unique electronic properties conferred by fluorine atoms can present specific challenges in mass spectrometry, including unpredictable fragmentation and ionization behavior. This guide provides a structured approach to troubleshooting, from chromatographic peak shape to ion source optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and directs you to more detailed troubleshooting guides.

Q1: Why is the signal for my molecular ion, [M-H]⁻, weak or completely absent?

A weak or absent molecular ion signal is typically due to two primary factors: inefficient ionization or excessive in-source fragmentation. Fluorinated phenols are acidic and should ionize well in negative electrospray ionization (ESI) mode. If the signal is poor, it's likely that the energy in the ion source is too high, causing the parent molecule to fragment before it can be detected.[1][2][3] This is a common issue with molecules that can form stable fragments.

Q2: My chromatographic peak for 4-(3-Fluorophenyl)-2-fluorophenol is broad and asymmetrical. What are the likely causes?

Poor peak shape is often a chromatography issue, not a mass spectrometer problem. The causes can be traced from the sample injection to the column and system plumbing. Common culprits include using an injection solvent stronger than the mobile phase, column overload from injecting too high a concentration, or excessive extra-column volume from using tubing with an unnecessarily large inner diameter.[4][5][6][7] Temperature fluctuations in the column oven can also contribute to peak broadening.[5][8]

Q3: I am analyzing a pure standard, but I see multiple peaks in my mass spectrum. What are they?

When analyzing a pure compound, observing multiple m/z values is almost always due to the formation of adducts or dimers in the ESI source.[9][10] The analyte can associate with ions present in the mobile phase or solvent, such as sodium ([M+Na]⁺), or even form a dimer with another analyte molecule ([2M-H]⁻).[11][12] This splits the total ion current among several species, reducing the intensity of your target ion and complicating data interpretation.

Q4: How can I improve the ionization efficiency specifically for this fluorinated phenol?

Optimizing the mobile phase and ESI source parameters is critical. For negative ion mode, which is ideal for phenols, using a mobile phase additive like ammonium fluoride can significantly enhance deprotonation and improve sensitivity compared to more common additives.[13][14] Fine-tuning source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature ensures efficient desolvation without causing fragmentation.[15][16]

Q5: What are the expected fragmentation patterns for this molecule that I should be aware of?

While the goal is often to preserve the molecular ion, understanding fragmentation is key for structural confirmation in MS/MS experiments or for diagnosing in-source decay. For fluorinated aromatic compounds, fragmentation can involve neutral losses of HF, CO, or cleavage of the phenyl-phenyl bond. The specific pattern can sometimes even help differentiate positional isomers.[17][18][19]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Chromatographic Resolution

Excellent mass spectrometry data begins with excellent chromatography. A broad or tailing peak entering the mass spectrometer cannot be corrected by the detector. The goal is to achieve a narrow, symmetrical (Gaussian) peak shape.

The Causality of Peak Broadening: Peak broadening occurs when molecules of the same analyte travel through the LC system at different rates, leading to a wider distribution as they reach the detector.[6] This can be caused by issues within the column itself (e.g., contamination, degradation) or by factors external to the column ("extra-column effects").[5]

The following diagram outlines a systematic approach to identifying the source of poor peak resolution.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Injection & Sample cluster_2 LC System & Column cluster_3 Method Parameters Start Broad or Asymmetric Peak CheckSolvent Is Injection Solvent Stronger than Mobile Phase? Start->CheckSolvent CheckVolume Is Injection Volume Too High? CheckSolvent->CheckVolume No FixSolvent Action: Re-dissolve sample in initial mobile phase or weaker solvent. CheckSolvent->FixSolvent Yes FixVolume Action: Reduce injection volume or sample concentration. CheckVolume->FixVolume Yes CheckTubing Is Extra-Column Volume Minimized? (Tubing ID/Length) CheckVolume->CheckTubing No CheckColumn Is Column Contaminated or Old? CheckTubing->CheckColumn No FixTubing Action: Use narrowest ID tubing (e.g., ≤0.125 mm) and shortest lengths possible. CheckTubing->FixTubing Yes FixColumn Action: Flush column with strong solvent or replace if necessary. CheckColumn->FixColumn Yes CheckFlowRate Is Flow Rate Optimal for Column? CheckColumn->CheckFlowRate No FixFlowRate Action: Adjust flow rate based on column manufacturer's recommendation. CheckFlowRate->FixFlowRate Yes

Caption: A systematic workflow for troubleshooting poor chromatographic peak shape.

ParameterPotential Cause of BroadeningRecommended Action & Rationale
Injection Solvent Solvent is stronger than the mobile phase (e.g., injecting in 100% ACN when mobile phase starts at 10% ACN).Reconstitute the sample in the initial mobile phase composition or a weaker solvent. This ensures the analyte "focuses" at the head of the column before separation begins.[7]
Injection Volume Injecting too large a volume or too high a concentration.Reduce injection volume by 50% as a test. If peak shape improves, the column was overloaded. Keep injection volumes < 2% of the column volume for best results.[4][6]
Extra-Column Volume Use of wide-bore (e.g., >0.175 mm ID) or excessively long tubing between the injector, column, and detector.Minimize all tubing lengths and use the narrowest internal diameter tubing that the system pressure allows (e.g., 0.125 mm or 0.005"). This reduces the space where the analyte band can diffuse and broaden.[5]
Data Acquisition Rate Detector sampling rate is too slow for the peak width.Ensure at least 15-20 data points are collected across each peak. A fast, narrow UHPLC peak may require a higher data acquisition rate (Hz) than a slower, wider HPLC peak.[4]
Guide 2: Managing In-Source Fragmentation and Adduct Formation

In an ideal ESI source, a single analyte molecule (M) is gently converted into a single gas-phase ion ([M-H]⁻ or [M+H]⁺). In reality, it competes with fragmentation and adduct formation.

The Mechanism:

  • In-Source Fragmentation: Occurs when ions are accelerated by an electric potential (e.g., cone or fragmentor voltage) and collide with neutral gas molecules in the source, causing them to break apart. This is also known as in-source collision-induced dissociation (CID).[2][3]

  • Adduct Formation: The analyte ion associates with other available ions or molecules (Na⁺, K⁺, CH₃CN, etc.) from the mobile phase or sample matrix. This is a chemical process dependent on the concentration of these species and the analyte's affinity for them.[10]

G cluster_0 Ion Source Processes Analyte Analyte Droplet (M) Desired Desired Ion [M-H]⁻ Analyte->Desired Gentle Desolvation (Optimal Conditions) Fragment Fragment Ions [M-F-H]⁻, etc. Analyte->Fragment High Energy (High Cone Voltage) Adduct Adduct Ions [M+Cl]⁻, [2M-H]⁻ Analyte->Adduct Contaminants Present (Na⁺, Cl⁻)

Caption: Visualization of the competing pathways for an analyte in the ESI source.

This protocol provides a step-by-step method to tune the ion source to favor the molecular ion.

  • Establish a Baseline: Infuse a standard solution of 4-(3-Fluorophenyl)-2-fluorophenol (e.g., 1 µg/mL in 50:50 ACN:H₂O) directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Set Initial Parameters: Begin with the instrument manufacturer's default ESI settings for a small molecule in negative ion mode. Set the cone/fragmentor voltage to a very low value (e.g., 10-20 V).

  • Optimize Nebulizer and Drying Gas:

    • Gradually increase the nebulizer gas pressure until the signal for the [M-H]⁻ ion is stable and maximized. This affects droplet formation.[15]

    • Increase the drying gas temperature and flow rate to maximize the [M-H]⁻ signal. The goal is to evaporate the solvent efficiently without thermally degrading the analyte. Overheating can sometimes promote fragmentation.[1]

  • Tune the Cone/Fragmentor Voltage:

    • This is the most critical parameter for controlling in-source fragmentation.

    • Starting from a low voltage, increase it in small increments (e.g., 5 V steps).

    • Monitor the intensity of the [M-H]⁻ ion and watch for the appearance of fragment ions.

    • Self-Validation: Plot the intensity of the molecular ion vs. the cone voltage. You will see an increase as ionization improves, followed by a sharp decrease as fragmentation begins to dominate. The optimal value is just before this drop-off.

  • Address Adducts: If adducts are still prominent after optimization, the issue lies with the mobile phase purity. Prepare fresh mobile phase using high-purity LC-MS grade solvents and additives. Avoid using glassware that may have been washed with detergents containing sodium.[10]

(Exact Mass of C₁₂H₈F₂O = 206.0543)

Ion SpeciesIon ModeCalculated m/zCommon Source / Cause
[M-H]⁻ Negative 205.0465 Target Deprotonated Molecular Ion
[M+Cl]⁻Negative241.0236Chloride contamination from solvents or sample
[M+HCOO]⁻Negative251.0518Formate from formic acid mobile phase additive
[2M-H]⁻Negative411.0999Dimer formation, more common at high concentrations.[11][12]
[M+H]⁺Positive207.0621Protonated Molecular Ion (less likely for a phenol)
[M+Na]⁺Positive229.0442Ubiquitous sodium contamination
[M-H₂O+H]⁺Positive189.0516In-source water loss (fragmentation)
Part 3: Protocol for Method Optimization to Enhance Sensitivity

For fluorinated compounds, intelligent selection of mobile phase additives can provide significant gains in sensitivity. While formic acid (for positive mode) and ammonium hydroxide (for negative mode) are common, they are not always optimal.

The Role of Ammonium Fluoride (NH₄F): In negative ESI, the fluoride ion (F⁻) can act as a strong base, promoting the deprotonation of weakly acidic analytes like phenols, thereby increasing the abundance of the [M-H]⁻ ion. This can lead to multi-fold sensitivity improvements.[13][14]

  • Preparation:

    • Prepare three sets of mobile phases (A: Water, B: Acetonitrile).

    • Set 1: 0.1% Formic Acid in both A and B.

    • Set 2: 5 mM Ammonium Hydroxide in both A and B.

    • Set 3: 5 mM Ammonium Fluoride in both A and B.

  • Analysis:

    • Use a consistent LC gradient for all runs.

    • For each mobile phase set, perform a full ESI source optimization as described in Guide 2. It is critical to re-optimize the source for each additive, as the optimal parameters will change.[13]

    • Analyze your sample in both positive and negative ion modes for Sets 1 and 2. For Set 3 (NH₄F), focus on negative ion mode.

  • Evaluation:

    • Compare the peak area or peak height of the target molecular ion ([M-H]⁻ or [M+H]⁺) across the different conditions.

    • Calculate the signal-to-noise ratio for each condition to provide a standardized measure of sensitivity.

    • Self-Validation: A successful experiment will clearly identify which additive/polarity combination yields the highest sensitivity for your specific analyte and instrument.

AdditiveTypical ConcentrationPrimary Ion ModeRationale & Expected Outcome for Fluorinated Phenols
Formic Acid0.1% (v/v)PositiveProvides protons to form [M+H]⁺. Generally inefficient for acidic phenols.
Ammonium Hydroxide5 mMNegativeIncreases mobile phase pH, promoting deprotonation to form [M-H]⁻. A good general-purpose choice.
Ammonium Fluoride2-5 mMNegativeF⁻ acts as a strong proton scavenger, significantly enhancing deprotonation for [M-H]⁻ formation. Often provides the best sensitivity for suitable analytes.[13][14]
Acetic Acid / Ammonium Acetate5-10 mMBothActs as a buffer. Can be useful for improving peak shape but may cause adduct formation ([M+CH₃COO]⁻).
References
  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (2024). PubMed. Available at: [Link]

  • Practical aspect of dimer adduct formation in small-molecule drug analysis with LC-MS/MS. (2021). PubMed. Available at: [Link]

  • Practical Aspect of Dimer Adduct Formation in Small-Molecule Drug Analysis with Lc-Ms/Ms. (2021). Taylor & Francis Online. Available at: [Link]

  • LC Troubleshooting Series: Peak Broadening. (n.d.). Agilent Technologies. Available at: [Link]

  • Using adducts and fragments to identify compounds in mass-directed flash chromatography. (2023). Biotage. Available at: [Link]

  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. (2019). MDPI. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Available at: [Link]

  • Application of In-Source Fragmentation to the Identification of Perfluoropentanoic Acid and Perfluorobutanoic Acid... (2023). SSRN. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... (2022). ACS Environmental Au. Available at: [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023). PMC. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC. Available at: [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023). ResearchGate. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Available at: [Link]

  • Broad Peaks. (2014). LCGC. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • Broad Peaks. (2022). LCGC International. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). ACS Publications. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... (2022). ACS Publications. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... (2022). ACS Publications. Available at: [Link]

  • Phenol, 2-fluoro-. (n.d.). NIST WebBook. Available at: [Link]

  • Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. (2019). PubMed. Available at: [Link]

Sources

Stability issues of 4-(3-Fluorophenyl)-2-fluorophenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 4-(3-Fluorophenyl)-2-fluorophenol (CAS: 103320-47-2 / Analogous structures). This content is designed for researchers requiring high-fidelity data for assay development and stock management.

Subject: Stability & Solubility Optimization in Solution

Document ID: TS-FPFP-001 Status: Active | Level: Senior Scientist / R&D

Executive Summary: The "Fluorine Effect" on Stability

4-(3-Fluorophenyl)-2-fluorophenol represents a class of fluorinated biaryl phenols often used as metabolic probes or liquid crystal intermediates. Its stability profile is governed by two competing electronic effects:

  • The Biphenyl Core: Provides significant lipophilicity (

    
    ), creating high risks of precipitation in aqueous buffers.
    
  • The 2-Fluoro Substituent: exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the phenolic hydroxyl group (from

    
     to 
    
    
    
    ), making the molecule significantly more acidic than non-fluorinated phenols.

Critical Implication: At physiological pH (7.4), a larger fraction of this molecule exists as the phenolate anion compared to standard phenols. Phenolates are electron-rich and highly susceptible to oxidative degradation (turning pink/brown) and photolysis.

Module 1: Chemical Stability (Oxidation & pH)

The Issue: Solution Discoloration

User Observation: "My clear DMSO stock solution turned pink/light brown after 48 hours." Root Cause: Oxidative coupling. The 2-fluoro-phenolate anion is readily oxidized by dissolved oxygen into quinones or coupled biphenyl dimers.

Mechanism of Degradation

The presence of the 2-fluorine atom destabilizes the O-H bond, facilitating deprotonation. Once deprotonated, the electron-rich phenolate reacts with Reactive Oxygen Species (ROS) or trace metal ions.

OxidationPathway Phenol Neutral Phenol (Stable) Phenolate Phenolate Anion (Reactive) Phenol->Phenolate pH > 7.0 or Basic Solvent Radical Phenoxyl Radical Phenolate->Radical O2 / Light / Trace Metals Quinone Ortho-Quinone (Pink/Brown Product) Radical->Quinone Oxidation Dimer C-C Coupled Dimer (Insoluble Precipitate) Radical->Dimer Coupling

Figure 1: Oxidative degradation pathway of 2-fluorophenols. The shift to the phenolate form accelerates the formation of colored quinoid species.

Troubleshooting & Prevention
VariableRecommendationTechnical Rationale
Solvent pH Keep Acidic (pH < 6.0) Suppresses ionization to the reactive phenolate form.
Degassing Argon/Nitrogen Purge Removes dissolved

, the primary oxidant in solution.
Additives Ascorbic Acid (10-50 µM) Acts as a sacrificial antioxidant to scavenge radicals.
Container Amber Glass Prevents photo-oxidation (UV light excites the biphenyl core).

Module 2: Physical Stability (Solubility & Precipitation)

The Issue: "Crash Out" in Assays

User Observation: "The compound precipitated immediately upon dilution into PBS." Root Cause: The hydrophobic effect. The two aromatic rings and two fluorine atoms make this molecule highly lipophilic. It is essentially insoluble in water without co-solvents.

Solubility Protocol

Do not attempt to dissolve directly in aqueous buffer. Follow the "Sandwich Method" for dilution:

  • Primary Stock: Dissolve solid in 100% DMSO (Target: 10–50 mM).

    • Note: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into a 50% DMSO / 50% Water mixture.

    • Why? This prevents the "shock precipitation" that occurs when a high-concentration organic drop hits a 100% aqueous bulk.

  • Final Assay Buffer: Spike the Intermediate solution into your assay buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) if biological tolerance allows, but > 0.1% to maintain solubility.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Type Visual Appearance? Start->Type Color Pink / Brown / Yellow Type->Color Cloudy Cloudy / White Particles Type->Cloudy Oxidation Chemical Degradation (Oxidation) Color->Oxidation Precip Physical Instability (Precipitation) Cloudy->Precip Sol_Ox Action: Check pH. Add antioxidant (Ascorbate). Protect from light. Oxidation->Sol_Ox Sol_Precip Action: Increase DMSO %. Use Intermediate Dilution Step. Add Cyclodextrin. Precip->Sol_Precip

Figure 2: Diagnostic workflow for identifying stability issues in solution.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C indefinitely? A: No. While DMSO freezes at 19°C, repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic). Water in the DMSO lowers the solubility limit and can hydrolyze the compound over years.

  • Best Practice: Aliquot into single-use vials. Store at -80°C under argon.

Q2: Why does the compound adsorb to my plastic plates? A: The fluorinated biphenyl core is highly lipophilic ("greasy"). It will partition into polypropylene or polystyrene plastics.

  • Solution: Use Low-Binding plates or add 0.01% Tween-20 to the buffer to keep the compound solubilized in the liquid phase.

Q3: Is the 2-fluoro group stable? Will it defluorinate? A: The C-F bond is extremely strong (approx. 110 kcal/mol). Defluorination does not occur under standard storage or assay conditions. It requires specific metabolic enzymes (P450s) or harsh reduction conditions (e.g., Sodium metal).

References

  • Vertex AI Search . (2025). Stability of Screening Compounds in Wet DMSO. ResearchGate. Retrieved from [Link]

  • Cheng, X., et al. (2003).[1][2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Royal Society of Chemistry . (2020). Mechanistic investigation into phenol oxidation by IBX. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of Electron-Deficient Phenolic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization of Suzuki-Miyaura coupling for electron-deficient phenols (as electrophile precursors or interfering functionalities).

System Overview & Triage

User Context: You are attempting to couple substrates derived from electron-deficient phenols (e.g., nitrophenols, cyanophenols, halophenols). Core Failure Modes:

  • The Hydrolysis Trap: Electron-deficient aryl triflates are highly reactive towards oxidative addition but hydrolyze back to phenols faster than they couple in aqueous base.

  • The Deactivation Block: Aryl tosylates/mesylates (stable alternatives to triflates) are often too inert for standard Pd(PPh₃)₄ conditions.

  • The Poisoning Effect: Free phenolic hydroxyl groups (if unprotected) deprotonate to form phenoxides, which coordinate tightly to Palladium, arresting the catalytic cycle.

Troubleshooting Guides (Ticket Resolution)

Ticket #101: "My aryl triflate degrades/hydrolyzes before coupling."

Diagnosis: You are likely using a standard aqueous base (Na₂CO₃/H₂O) with an electron-deficient ring (e.g., pyridine, nitrobenzene). The electron-withdrawing groups (EWG) make the S-O bond hyper-labile to nucleophilic attack by water/hydroxide.

Root Cause Analysis:

  • Mechanism: EWGs increase the electrophilicity of the sulfur atom in the triflate group. Hydroxide attacks sulfur, cleaving the sulfonate and regenerating the phenol.

  • Observation: TLC shows the spot for the phenol starting material, not the biaryl product.

Corrective Protocol (The "Anhydrous" Switch): Switch to an anhydrous base system to eliminate the nucleophile (OH⁻) responsible for hydrolysis.

VariableStandard Condition (Avoid)Optimized Condition (Use)
Base Aqueous Na₂CO₃ or K₂CO₃Anhydrous K₃PO₄ or Powdered KF
Solvent DME/Water or Toluene/WaterAnhydrous THF or 1,4-Dioxane
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + PCy₃ or Pd(dppf)Cl₂
Temp Reflux (80-100°C)Room Temp to 60°C (Mild heat)

Expert Insight: For extremely sensitive triflates (e.g., 2-pyridyl triflates), use KF in THF . The fluoride anion activates the boronic acid (forming the reactive boronate species) without being basic enough to attack the triflate sulfur.

Ticket #102: "I switched to Tosylates for stability, but the reaction stalled."

Diagnosis: Aryl tosylates and mesylates are stable but significantly less reactive than triflates. Standard ligands (PPh₃, dppf) cannot facilitate the oxidative addition into the stronger C-O bond of electron-deficient tosylates.

Corrective Protocol (The "Buchwald" Boost): You require electron-rich, bulky biaryl phosphine ligands to lower the activation energy of oxidative addition.

Recommended System:

  • Ligand: XPhos (preferred) or CM-Phos .

  • Solvent: t-Amyl Alcohol (t-AmOH) or n-Butanol .

    • Why? Polar protic solvents stabilize the polar transition state of the oxidative addition step in tosylates.

  • Base: K₃PO₄ (anhydrous or monohydrate).

Ticket #103: "I am coupling a Halophenol (unprotected). The catalyst dies."

Diagnosis: Catalyst poisoning.[1] The electron-deficient phenol is acidic (low pKa). In basic conditions, it exists as a phenoxide anion. This anion binds to the Pd(II) center, forming a resting state that is too stable to undergo transmetallation.

Corrective Protocol:

  • Ligand Overpowering: Use SPhos or XPhos . The extreme steric bulk of the biaryl backbone physically crowds out the phenoxide anion, preventing the formation of the stable Pd-O resting state.

  • Boron Source: Switch from Boronic Acid to Potassium Trifluoroborate (Molander Salt) . This allows the use of weaker bases or hydrolytic conditions where the concentration of free phenoxide is minimized.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting conditions based on your specific phenolic substrate.

SuzukiOptimization Start START: Substrate Analysis IsProtected Is the Phenol Protected? Start->IsProtected LeavingGroup Identify Leaving Group IsProtected->LeavingGroup Yes (Electrophile) Unprotected Unprotected Phenol (Halophenol) IsProtected->Unprotected No (Nucleophile/Matrix) Triflate Triflate (-OTf) LeavingGroup->Triflate Tosylate Tosylate/Mesylate (-OTs/-OMs) LeavingGroup->Tosylate Sensitive Is Ring Electron-Deficient? (e.g. Pyridine, Nitro) Triflate->Sensitive Buchwald PROTOCOL B: High Energy Pd(OAc)2 + XPhos + K3PO4 Solvent: t-Amyl Alcohol Tosylate->Buchwald Low Reactivity Anhydrous PROTOCOL A: Anhydrous Pd(dppf)Cl2 + KF/THF (Prevents Hydrolysis) Sensitive->Anhydrous Yes (Unstable) Standard Standard Suzuki Pd(PPh3)4 + Na2CO3 Sensitive->Standard No (Stable) Poisoning Risk: Phenoxide Poisoning Unprotected->Poisoning BulkyLigand PROTOCOL C: Steric Shield Pd(OAc)2 + SPhos (Prevents Pd-O binding) Poisoning->BulkyLigand

Caption: Decision matrix for selecting catalyst/solvent systems based on phenolic leaving group stability and protection status.

Standardized Experimental Protocols

Protocol A: Coupling of Hydrolytically Unstable Triflates

Use for: Nitrophenyl triflates, Pyridyl triflates.

  • Setup: Flame-dry a Schlenk tube or vial; cool under Argon.

  • Reagents:

    • Aryl Triflate (1.0 equiv)

    • Boronic Acid (1.1 - 1.5 equiv)

    • Potassium Fluoride (KF) (3.0 equiv, spray-dried/anhydrous)

    • Catalyst: PdCl₂(dppf)[2][3]·DCM (3-5 mol%)

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Execution: Add solids, cycle vacuum/argon 3x. Add THF. Stir at Room Temperature or mild heat (40-50°C).

    • Note: Do not add water. The trace water in the solvent is sufficient for the boronate pathway without hydrolyzing the triflate.

Protocol B: Coupling of Aryl Tosylates/Mesylates

Use for: Stable, low-cost electrophiles derived from phenols.

  • Setup: Standard screw-cap vial (air-tolerant during weighing, inert during reaction).

  • Reagents:

    • Aryl Tosylate (1.0 equiv)[4]

    • Boronic Acid (1.5 equiv)[5]

    • Base: K₃PO₄ (3.0 equiv)[4]

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (5 mol%)

      • Pre-complexing: Ideally, stir Pd(OAc)₂ and XPhos in the solvent for 10 mins before adding substrates.

  • Solvent: t-Amyl Alcohol or n-Butanol (high boiling, polar protic).

  • Execution: Heat to 100-110°C . These reactions require thermal energy to overcome the C-O bond activation barrier.

Protocol C: Coupling of Unprotected Halophenols

Use for: Chlorophenols, Bromophenols where -OH protection is undesirable.

  • Reagents:

    • Halophenol (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Base: K₃PO₄ (3.0 equiv) - Phosphate buffers the pH better than carbonate.

    • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

  • Execution: Heat to 80-100°C. The SPhos ligand creates a "pocket" around the Pd, allowing the small halide to enter for oxidative addition while rejecting the bulky phenoxide aggregate.

Data Reference: Ligand Efficacy

Comparison of ligands for the coupling of 4-cyanophenyl tosylate (electron-deficient, low reactivity) with phenylboronic acid.

LigandYield (%)Mechanism of Failure/Success
PPh₃ < 5%Fails oxidative addition (insufficient electron density).
PCy₃ 35%Good electron density, but sterics unoptimized for tosylates.
SPhos 88%Excellent. Bulky biaryl promotes reductive elimination.
XPhos 98% Optimal. Isopropyl groups provide perfect steric balance for C-O activation.
dppf 10%Bite angle unsuited for difficult C-O insertion.

References

  • XPhos for Tosylates/Mesylates: Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003).[4][6] The first general palladium catalysts for the Suzuki-Miyaura and carbonyl enolate coupling of aryl arenesulfonates. Journal of the American Chemical Society, 125(39), 11818-11819.

  • SPhos for Unprotected Phenols: Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876.

  • Triflate Hydrolysis & Anhydrous Conditions: Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

  • Molander Salts (Alternative to Boronic Acids): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 48(50), 9240-9261.

Sources

Removing palladium catalyst from 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Removing Palladium Catalyst from 4-(3-Fluorophenyl)-2-fluorophenol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with removing residual palladium catalysts from the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol, a common intermediate in pharmaceutical development. The following question-and-answer format addresses specific issues encountered during experimental work, offering both practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts at removing the palladium catalyst through simple filtration have been unsuccessful. Why is this, and what should I do next?

A1: Simple filtration is often insufficient because residual palladium from homogeneous catalysis can exist in several forms, including fine, often colloidal, palladium black particles or soluble palladium complexes.[1][2] These can easily pass through standard filter paper.

Troubleshooting Steps & Rationale:

  • Filtration through Celite®: A common and effective first step is to perform a filtration through a pad of Celite® or another diatomaceous earth filter aid.[1] The fine, porous structure of Celite® can trap finely divided palladium particles that would otherwise pass through filter paper.[1][3]

    • Expert Tip: Ensure the Celite® pad is well-packed and washed with a clean solvent before filtering your reaction mixture to prevent contamination.

  • Consider the Catalyst's State: The physical state of your palladium post-reaction is crucial. If it has agglomerated into larger particles, filtration might be more effective.[4] However, if it remains finely dispersed or soluble, more advanced techniques will be necessary.

Q2: I've heard about using activated carbon. How does it work, and what is the best way to use it for my product?

A2: Activated carbon is a highly porous material with a large surface area, which allows it to adsorb palladium species.[5][6] It is a cost-effective method for palladium removal.[7]

Recommended Protocol for 4-(3-Fluorophenyl)-2-fluorophenol:

  • Solvent Selection: Your product, 4-(3-Fluorophenyl)-2-fluorophenol, is a polar molecule. Dissolve the crude product in a suitable organic solvent like ethyl acetate or methanol.

  • Carbon Treatment: Add 5-10 wt% of activated carbon relative to your product.

  • Stirring and Heating: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours.[7] The increased temperature can enhance the adsorption kinetics.[5][8]

  • Filtration: After treatment, filter the mixture through a pad of Celite® to remove the activated carbon.

Troubleshooting:

  • Product Loss: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[9][10] If you experience significant product loss, try reducing the amount of carbon used or the treatment time.

  • Incomplete Palladium Removal: If residual palladium remains, consider a second treatment with fresh activated carbon or switching to a more selective method like a metal scavenger.

Q3: What are metal scavengers, and are they suitable for purifying 4-(3-Fluorophenyl)-2-fluorophenol?

A3: Metal scavengers are solid supports, typically silica or polymer-based, functionalized with ligands that have a high affinity for specific metals like palladium.[11][12][13] They are highly selective, which minimizes product loss and makes them an excellent choice for purifying high-value compounds like pharmaceutical intermediates.[9][10][13]

Why Scavengers are a Good Choice for Your Product:

  • High Selectivity: Scavengers with thiol or amine functional groups will strongly bind to palladium without significant interaction with the phenol group of your product.

  • Efficiency: They can reduce palladium levels to parts per million (ppm) or even parts per billion (ppb) levels, which is often necessary to meet regulatory requirements like the ICH Q3D guidelines for elemental impurities.[9][11]

Workflow for Using Metal Scavengers:

Scavenger_Workflow A Dissolve Crude Product in Suitable Solvent B Add Metal Scavenger (e.g., Thiol-functionalized silica) A->B C Stir at RT or Elevated Temperature (Typically 1-24h) B->C D Filter to Remove Scavenger C->D E Concentrate Filtrate to Obtain Purified Product D->E

Caption: Workflow for Palladium Removal Using Metal Scavengers.

Q4: How do I choose between activated carbon and a metal scavenger?

A4: The choice depends on several factors, including the required purity level, cost considerations, and the scale of your synthesis.

Comparison of Palladium Removal Methods:

FeatureActivated CarbonMetal Scavengers
Selectivity Low to ModerateHigh[10][13]
Efficiency GoodExcellent (to ppb levels)[11]
Cost Low[7]High
Product Loss Possible[9][10]Minimal[10][13]
Scalability GoodExcellent
Best For Early-stage synthesis, less stringent purity requirementsLate-stage synthesis, APIs, high-purity materials[3]
Q5: Can I use column chromatography to remove the palladium catalyst?

A5: Yes, column chromatography can be effective for removing palladium residues.[1] However, it may not always be sufficient on its own to reach the very low levels required for pharmaceutical applications.[14][15]

Expert Insights:

  • Effectiveness: The success of chromatography depends on the nature of the palladium species. Some palladium complexes may co-elute with your product.

  • Combined Approach: A best practice is to use column chromatography as a primary purification step to remove bulk impurities and then follow up with a metal scavenger to remove trace amounts of palladium.[14][15] This two-step approach is often highly effective.

Q6: Are there other, less common methods I could consider?

A6: For specific situations, other methods can be employed:

  • Crystallization: While it can be a powerful purification technique, crystallization can sometimes concentrate metal impurities within the crystal structure.[9] Its effectiveness for palladium removal must be evaluated on a case-by-case basis.

  • Liquid-Liquid Extraction: This can sometimes be used to remove certain palladium salts, but it is generally not a highly efficient method for trace palladium removal.[1]

  • Organic Solvent Nanofiltration (OSN): This is an emerging, greener technology that uses membranes to separate the catalyst from the product.[16][17] It shows promise for catalyst recovery and reuse.[16]

General Palladium Removal Workflow:

Palladium_Removal_Workflow cluster_0 cluster_1 A Crude Reaction Mixture (Containing Product and Pd Catalyst) B Primary Purification (e.g., Filtration through Celite®) A->B C Secondary Purification (e.g., Column Chromatography) B->C D Polishing Step (e.g., Metal Scavenger or Activated Carbon) C->D E Final Product (<10 ppm Pd) D->E

Caption: A Multi-Step Approach to Palladium Removal.

References

  • Metal scavengers | Johnson Matthey. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. [Link]

  • Metal Scavenger Guide - Sopachem. [Link]

  • Metal Scavenger Applications - PhosphonicS. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. [Link]

  • Improving Operator Safety in API Catalyst Recovery - Amazon Filters. [Link]

  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. [Link]

  • CATALYST FILTRATION - Teesing. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). [Link]

  • EP1636393B1 - Process for recovery of palladium
  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions - IONiC / VIPEr. [Link]

  • US20050256327A1 - Method of removing palladium - Google P
  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • US5922898A - Process for preparing biaryl compounds - Google P
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • How do you remove the trace amount of Palladium in the products? - ResearchGate. [Link]

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Technical Support Center: Managing Impurities in the Synthesis of 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this important biaryl intermediate. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1][2] Therefore, a robust understanding and control of the impurity profile are paramount.[3][4][5]

This document provides in-depth, field-proven insights into managing common impurities encountered during the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction. The information is presented in a practical, question-and-answer format to directly address challenges you may face in the laboratory.

Section 1: Overview of the Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings in 4-(3-Fluorophenyl)-2-fluorophenol is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction typically involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide. For this target molecule, a common approach involves reacting 3-fluorophenylboronic acid with a protected or unprotected 4-halo-2-fluorophenol (e.g., 4-bromo-2-fluorophenol).

The catalytic cycle is a well-understood, three-step process, the efficiency of which is crucial for minimizing side reactions and impurity formation.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Ar¹-X ArX Ar¹-X (4-Halo-2-fluorophenol) OxAdd Oxidative Addition PdII_diaryl Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_diaryl Ar²-B(OH)₂ / Base Boronic Ar²-B(OH)₂ (3-Fluorophenylboronic acid) Transmetal Transmetalation Base Base (e.g., K₂CO₃) PdII_diaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Final Product) Homocoupling_Troubleshooting start Homocoupling Impurity Detected (>1%) q1 Is the reaction mixture thoroughly degassed? start->q1 a1_yes Implement Subsurface Sparge (Ar/N₂) for 30 min q1->a1_yes No a1_no Check inert gas supply. Ensure positive pressure. q1->a1_no q2 What is the catalyst source? q1->q2 Yes a1_yes->q2 a2_pd0 Continue with Pd(0) source. Focus on degassing. q2->a2_pd0 Pd(0) a2_pdII Consider adding a mild reducing agent (e.g., HCO₂K). q2->a2_pdII Pd(II) end Impurity Level Reduced a2_pd0->end a2_pdII->end

Caption: Troubleshooting decision tree for managing homocoupling impurities.

Q2: I'm observing a byproduct corresponding to fluorobenzene, indicating protodeboronation of my 3-fluorophenylboronic acid. Why does this happen and what can I do?

A2: Cause and Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. [9]This is a common decomposition pathway for boronic acids, especially in aqueous basic conditions and at elevated temperatures. [9][10]The longer the boronic acid resides in the reaction mixture before undergoing transmetalation, the more susceptible it is to this side reaction. [10] Mitigation Strategies:

  • Use Boronic Esters: Boronic acid pinacol (Bpin) or MIDA esters are more stable towards protodeboronation than the free boronic acids. [9]They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the productive cross-coupling pathway. [9]2. Optimize Base and Solvent System: The choice of base and the amount of water in the solvent system can significantly influence the rate of protodeboronation.

    • Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider reducing the water content in the solvent system (e.g., using a 10:1 dioxane/water mixture instead of 4:1). [10]3. Control Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate protodeboronation. [10]Find the optimal temperature that provides a good reaction rate without excessive byproduct formation. An optimal range is often 75-85°C. [10]4. Choose a Highly Active Catalyst System: A more efficient catalyst (e.g., using advanced phosphine ligands like SPhos or XPhos) will have a faster catalytic turnover. [6]This accelerates the desired transmetalation step, allowing it to outcompete the slower protodeboronation side reaction. [9]

Q3: My final product contains unreacted 4-bromo-2-fluorophenol and residual boronic acid. How can I drive the reaction to completion?

A3: Cause and Analysis: Incomplete conversion points to issues with reaction kinetics or catalyst deactivation. The goal is to ensure the catalytic cycle proceeds efficiently until one of the starting materials is consumed.

Mitigation Strategies:

  • Catalyst Loading and Choice: Ensure adequate catalyst loading (typically 1-5 mol%). If conversion stalls, the catalyst may be deactivating. Consider using more robust Buchwald-type precatalysts, which are designed for efficient activation and stability. [11]2. Stoichiometry: A slight excess of the boronic acid reagent (e.g., 1.1 to 1.3 equivalents) is often used to ensure complete consumption of the more valuable aryl halide.

  • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. However, be mindful of promoting degradation or side reactions like protodeboronation.

  • Base Equivalents: Ensure at least 2-3 equivalents of a suitable base are used. The base is crucial for activating the boronic acid for the transmetalation step. [8][12]

Q4: My final product is contaminated with a dehalogenated impurity, 2-fluorophenol. What is the cause and how can it be minimized?

A4: Cause and Mechanism: Dehalogenation involves the replacement of the bromine atom on your starting material with a hydrogen atom. This side reaction can occur after the oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated byproduct. [11]Common hydride sources can include certain amine bases, alcohols (solvents), or even trace impurities.

Mitigation Strategies:

  • Solvent and Base Selection: Avoid using solvents or bases that can readily act as hydride donors. For example, if dehalogenation is a persistent issue, consider switching from an alcohol-containing solvent system to an ethereal solvent like dioxane or THF.

  • Ensure Efficient Transmetalation: A fast and efficient transmetalation step will ensure the Ar-Pd(II)-X intermediate is quickly converted to the diaryl-palladium complex, minimizing its opportunity to react with stray hydride sources. This reinforces the importance of using an active catalyst, appropriate base, and optimal stoichiometry.

Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended analytical workflow for impurity profiling of 4-(3-Fluorophenyl)-2-fluorophenol?

A: A comprehensive impurity profile requires a multi-technique approach to ensure all potential impurities (organic, inorganic, residual solvents) are detected and quantified. [3][13]

Analytical_Workflow start Crude Product Sample hplc RP-HPLC-UV/PDA (Purity & Quantification) start->hplc lcms LC-MS (Impurity Identification) start->lcms gc GC-MS (Residual Solvents) start->gc nmr ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) start->nmr report Complete Impurity Profile Report hplc->report lcms->report gc->report nmr->report

Caption: Analytical workflow for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities. [5][14]A stability-indicating reversed-phase HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown impurities by providing molecular weight and fragmentation data. [13]3. Gas Chromatography (GC): Used to identify and quantify volatile impurities, particularly residual solvents from the reaction and purification steps. [5][15]4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. Crucially, ¹⁹F NMR is a highly sensitive and specific technique for identifying and quantifying any fluorine-containing impurities. [16][17]

Q: What are the best practices for purifying the crude 4-(3-Fluorophenyl)-2-fluorophenol?

A: Silica gel column chromatography is the most common and effective method for purifying the final product and removing the majority of process-related impurities.

StepParameterRecommended GuidelineRationale
1. Adsorbent Stationary PhaseSilica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds. [18]
2. Solvent System Mobile PhaseHexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hex/EtOAc) and gradually increase the polarity. This allows for the separation of non-polar byproducts (like homocoupled dimers) from the more polar phenolic product.
3. Loading Sample ApplicationDry loading or minimal solventApplying the crude material adsorbed onto a small amount of silica gel (dry loading) often results in better separation and sharper bands compared to loading in a strong solvent.
4. Monitoring Fraction CollectionThin-Layer Chromatography (TLC)Use TLC to monitor the elution of the product and impurities, allowing for the selective combination of pure fractions.
Q: What are the general regulatory expectations for impurity control?

A: Regulatory agencies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key guidelines are:

  • ICH Q3A (Impurities in New Drug Substances): Sets thresholds for reporting, identifying, and qualifying impurities. For most APIs, any impurity present at a level of ≥0.10% should be reported and identified. [3]* ICH Q3B (Impurities in New Drug Products): Addresses impurities in the final formulated drug.

  • ICH Q3C (Impurities: Guideline for Residual Solvents): Classifies solvents by their toxicity and sets permissible daily exposure limits. [3] It is crucial to establish a thorough impurity profile control strategy early in development to ensure the final API is safe, effective, and meets all regulatory requirements. [4][19]

Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Caution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Palladium reagents and boronic acids can be irritants. [7]

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorophenol (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 10:1 v/v) via cannula.

  • Bubble Argon gas through the stirred mixture for 20-30 minutes (subsurface sparge).

  • Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Heat the reaction mixture to 80-85°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the 4-bromo-2-fluorophenol is consumed (typically 4-12 hours). [6]8. Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 98:2 Hexanes/EtOAc) and pack the column.

  • Adsorb the crude product from Protocol 1 onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with 98:2 Hexanes/EtOAc.

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10, 85:15 Hexanes/EtOAc) to elute the product.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure 4-(3-Fluorophenyl)-2-fluorophenol.

References
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. (2025, July 11).
  • A Proven Approach to Impurity Control Across API and RSM Synthesis - W.R. Grace. (2025, January 29).
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).
  • A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. Propose a - brainly.com. (2023, April 18).
  • Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer.
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. (2025, October 12).
  • Protodeboronation - Wikipedia.
  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020, December 15).
  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.
  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • US4523041A - Method of purifying 4-fluorophenol - Google Patents.
  • FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google Patents.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • 3-(4-Fluorophenyl)phenol|CAS 10540-41-7 - Benchchem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
  • The Suzuki biaryl coupling reaction a, The general catalytic coupling... - ResearchGate.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate.
  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. (1986, July 30).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
  • 4-Fluorophenol 99 371-41-5 - Sigma-Aldrich.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18).
  • 3-Fluorophenol synthesis - ChemicalBook.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives - Benchchem.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2).
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem.
  • ANALYTICAL METHODS - ATSDR.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29).
  • Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC.
  • Impurity Profiling and Quality Assurance in Pharmaceutical Products - Walsh Medical Media.
  • Review article on impurity profiling - International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13).
  • Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis - Benchchem.
  • Purine and Related Compound Purification Strategies - Teledyne Labs.

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Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 4-(3-Fluorophenyl)-2-fluorophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(3-Fluorophenyl)-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind each step, offering a comparative perspective on how a validated method stands superior to its non-validated counterpart in ensuring data integrity, reproducibility, and compliance with regulatory standards. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and defensible analytical procedure.[1][2]

The Imperative of Method Validation

An analytical method, particularly in a regulated environment, is not merely a set of instructions but a qualified process that consistently delivers reliable results. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] Without proper validation, there is no objective evidence that the analytical data generated is accurate or precise. This guide will demonstrate how each validation parameter contributes to the overall trustworthiness of the HPLC method for 4-(3-Fluorophenyl)-2-fluorophenol quantification.

Optimized Chromatographic Conditions: A Comparative Overview

The selection of appropriate chromatographic conditions is the foundation of a reliable HPLC method. For a halogenated compound like 4-(3-Fluorophenyl)-2-fluorophenol, a reversed-phase C18 column is a standard and effective choice, leveraging hydrophobic interactions for separation.[4] An alternative, a Pentafluorophenyl (PFP) column, can offer different selectivity for such compounds due to dipole-dipole and pi-pi interactions.[4] For this validation guide, we will focus on the widely applicable C18 methodology.

Table 1: Optimized HPLC Method Parameters

ParameterOptimized ConditionAlternative Condition (for comparison)Rationale for Selection
Column C18, 4.6 x 150 mm, 5 µmPFP, 4.6 x 150 mm, 5 µmC18 columns provide excellent hydrophobic retention for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Acetic Acid in WaterB: MethanolAcetonitrile often provides better peak shape and lower UV cutoff compared to methanol. Formic acid is a common mobile phase modifier for good peak symmetry.
Gradient 60% B to 80% B over 10 minIsocratic 70% BA gradient elution is chosen to ensure elution of any potential, more retained impurities and to provide a sharp peak for the analyte.
Flow Rate 1.0 mL/min1.2 mL/minA flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column.
Column Temp. 30 °CAmbientA controlled column temperature ensures retention time reproducibility.
Detection UV at 260 nmUV at 254 nmThe wavelength of 260 nm was determined to be the lambda max for 4-(3-Fluorophenyl)-2-fluorophenol, providing optimal sensitivity.
Injection Vol. 10 µL20 µLA 10 µL injection volume provides sufficient signal without overloading the column.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter, present hypothetical (yet realistic) data, and compare it against established acceptance criteria as per ICH guidelines.[1][5]

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] A common pitfall is to only analyze the standard compound. A robust specificity study involves challenging the method with realistic sample matrices.

Experimental Protocol:

  • Prepare a solution of the 4-(3-Fluorophenyl)-2-fluorophenol reference standard.

  • Prepare a placebo solution (containing all formulation components except the active ingredient).

  • Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.

  • If available, analyze samples of known impurities and degradation products.

  • Inject all solutions into the HPLC system.

  • Comparison: The chromatogram of the spiked sample should show a single, well-resolved peak at the same retention time as the reference standard. The placebo chromatogram should have no interfering peaks at this retention time.

Data Presentation:

Table 2: Specificity Results

SamplePeak PurityInterference at Analyte RTResult
Reference Standard> 0.999N/APass
PlaceboN/ANoPass
Spiked Sample> 0.999NoPass
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] It is crucial to select a range that brackets the expected concentration of the analyte in the samples.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Data Presentation:

Table 3: Linearity and Range Data

Concentration (µg/mL)Mean Peak Area%RSD
505102340.8%
757658910.5%
10010214560.3%
12512768200.6%
15015321850.4%
Linear Regression Result Acceptance Criteria
Correlation Coefficient (R²)0.9998≥ 0.999
y-intercept150.3Close to zero
Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

  • Comparison: A non-validated method may show poor recovery due to matrix effects or extraction inefficiencies.

Data Presentation:

Table 4: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery%RSD
80%8079.299.0%0.9%
100%100101.1101.1%0.6%
120%120118.999.1%0.7%
Overall Mean Recovery 99.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Expertise & Experience: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Compare the results from both studies.

Data Presentation:

Table 5: Precision Data

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.5
Sample 2100.299.9
Sample 3101.0100.8
Sample 499.5101.2
Sample 5100.599.6
Sample 6100.8100.3
Mean 100.3 100.4
%RSD 0.5% 0.6%
Acceptance Criteria ≤ 2.0% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] These are critical for the analysis of impurities or low-level analytes.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation:

Table 6: LOD and LOQ Data

ParameterResultAcceptance Criteria
LOD 0.1 µg/mL (S/N ≈ 3)Reportable
LOQ 0.3 µg/mL (S/N ≈ 10)Reportable
Precision at LOQ (%RSD) 4.5%≤ 10%
Accuracy at LOQ (% Recovery) 95.5% - 104.5%80% - 120%
Robustness

Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is a critical parameter that distinguishes a well-developed method from a fragile one.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on retention time, peak area, and peak shape.

Data Presentation:

Table 7: Robustness Data

Parameter VariedRetention Time (min)Peak AreaTailing FactorResult
Nominal 5.210214561.1-
Flow Rate +0.1 mL/min5.010209871.1Pass
Flow Rate -0.1 mL/min5.410218901.1Pass
Temp +2 °C5.110223451.1Pass
Temp -2 °C5.310205671.1Pass
%B +2%5.010211231.1Pass
%B -2%5.410217891.1Pass
Acceptance Criteria System suitability criteria must be met.

The Interconnectivity of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively establish the reliability of the method.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Precision->LOQ Range->Accuracy Range->Precision

Caption: Relationship between key validation parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 4-(3-Fluorophenyl)-2-fluorophenol. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. A validated HPLC method, as demonstrated, is not just a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical analysis. It provides a level of confidence in the reported results that a non-validated method simply cannot offer, making it an indispensable tool in the development and manufacturing of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Fluorophenyl)-2-fluorophenol is a complex organic molecule whose precise and accurate quantification is critical in drug development and manufacturing. As a fluorinated biphenyl phenol, its unique chemical properties necessitate robust analytical methods for quality control, stability testing, and impurity profiling. The process of cross-validating analytical methods is paramount to ensure consistency and reliability of data, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-(3-Fluorophenyl)-2-fluorophenol. It offers a framework for cross-validation based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a comprehensive cross-validation study, ensuring the integrity of their analytical results.

The Foundational Role of Method Validation

Before any cross-validation can occur, each analytical method must be individually and thoroughly validated to demonstrate its suitability for the intended purpose.[2] The core validation characteristics, as stipulated by ICH Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][5] This initial validation forms the baseline against which the performance of another method is compared.

Strategic Approaches to Analytical Method Cross-Validation

Cross-validation serves to demonstrate that two distinct analytical methods provide equivalent results, within predefined acceptance criteria.[1] This is crucial when, for instance, a legacy method is updated or data from different laboratories using different methods need to be consolidated.[1][6][7] The most common approach is comparative testing, where the same set of samples is analyzed by both the transferring and receiving laboratories (or by both methods) and the results are statistically compared.[1]

Primary Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For 4-(3-Fluorophenyl)-2-fluorophenol, both HPLC and GC are viable techniques, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolution.[8] A reversed-phase HPLC method is typically the first choice for a compound of this nature.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point, but for aromatic compounds like this, a Biphenyl stationary phase can offer enhanced selectivity through π-π interactions between the analyte's phenyl rings and the stationary phase.[9][10] This can be particularly useful for separating closely related impurities.

  • Mobile Phase: A gradient elution with acetonitrile or methanol and water, buffered to an acidic pH (e.g., with 0.1% formic acid), is recommended.[9] The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[9]

  • Detection: UV detection is suitable due to the aromatic nature of the molecule, which imparts strong chromophores. A photodiode array (PDA) detector is advantageous for assessing peak purity and developing a stability-indicating method.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Phenols are amenable to GC analysis, often without derivatization.[11] The coupling with a mass spectrometer provides high sensitivity and specificity.[11][12]

Causality Behind Experimental Choices:

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, provides good selectivity for halogenated phenols.[13]

  • Injection: A splitless injection mode is often used for trace analysis to maximize the amount of analyte reaching the column.[13]

  • Derivatization: While direct analysis is possible, derivatization (e.g., acetylation or silylation) can improve peak shape and thermal stability, especially at low concentrations.[14] However, this adds a step to the sample preparation process.

  • Detection: Mass spectrometry in the selected ion monitoring (SIM) mode offers excellent sensitivity and selectivity, allowing for confirmation and quantitation even in complex matrices.[14][15]

Experimental Protocols

The following protocols are provided as a template for method development and subsequent cross-validation.

Protocol 1: HPLC-UV Method for 4-(3-Fluorophenyl)-2-fluorophenol
  • Chromatographic System: HPLC with a PDA detector.

  • Column: Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for 4-(3-Fluorophenyl)-2-fluorophenol
  • Chromatographic System: Gas chromatograph with a mass selective detector.

  • Column: TG-5SilMS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 260°C.

  • Injection Mode: Splitless.

  • Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 4-(3-Fluorophenyl)-2-fluorophenol.

  • Sample Preparation: Dissolve the sample in dichloromethane or methanol to a final concentration of 1 mg/mL.[12][13]

Visualizing the Cross-Validation Workflow

A structured workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Outcome p1 Define Acceptance Criteria p2 Develop & Validate Method A (e.g., HPLC) p1->p2 p3 Develop & Validate Method B (e.g., GC-MS) p1->p3 p4 Prepare Homogeneous Sample Lots p2->p4 p3->p4 e1 Analyze Samples with Method A p4->e1 e2 Analyze Samples with Method B p4->e2 d1 Collect Data from Both Methods e1->d1 e2->d1 d2 Statistical Comparison of Results (e.g., t-test, F-test) d1->d2 d3 Evaluate Against Acceptance Criteria d2->d3 o1 Methods are Equivalent d3->o1 Pass o2 Investigate Discrepancies d3->o2 Fail o3 Methods are Not Equivalent o2->o3

Caption: A typical workflow for an inter-laboratory cross-validation study.[1]

Comparative Data Summary

The following tables present hypothetical but realistic data from a cross-validation study comparing the HPLC-UV and GC-MS methods. The acceptance criteria should be predefined in the validation protocol.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.5 - 80Defined by application
Accuracy (% Recovery) 99.2 ± 1.5%98.8 ± 1.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
LOD (µg/mL) 0.20.1Report
LOQ (µg/mL) 0.80.4Report

Table 2: Cross-Validation Results for Assay of Test Samples

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch A99.599.20.30%
Batch B98.999.3-0.40%
Batch C100.1100.5-0.40%
Mean Difference -0.17%
Acceptance Criterion ≤ 2.0%

Discussion and Recommendations

Based on the illustrative data, both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of 4-(3-Fluorophenyl)-2-fluorophenol.

  • HPLC-UV demonstrates slightly better precision and is a non-destructive technique, allowing for further sample analysis if needed. It is often considered the workhorse of a QC lab due to its robustness and ease of use.

  • GC-MS offers superior sensitivity (lower LOD and LOQ) and provides mass spectral data, which is invaluable for positive peak identification and impurity characterization.[11] This makes it an excellent choice for trace-level analysis and investigations into unknown impurities.

Recommendation Logic:

MethodSelection start Intended Application? qc Routine QC / Assay start->qc impurity Impurity Profiling / Trace Analysis start->impurity hplc Recommend HPLC-UV (Robust, High Precision) qc->hplc gcms Recommend GC-MS (High Sensitivity & Specificity) impurity->gcms

Caption: Decision logic for selecting the appropriate analytical method.

For routine quality control and release testing, the HPLC-UV method is recommended due to its high precision and robustness. For applications requiring higher sensitivity, such as the analysis of degradation products in stability studies or trace impurity analysis, the GC-MS method is the superior choice. The cross-validation data confirms that results from both methods are comparable, allowing for flexibility in method selection based on the specific analytical need.

Conclusion

The cross-validation of analytical methods for 4-(3-Fluorophenyl)-2-fluorophenol is a critical exercise that ensures data integrity and analytical consistency. By systematically comparing a robust HPLC-UV method with a highly sensitive GC-MS method, this guide demonstrates that both techniques can yield equivalent, reliable results. The choice between them should be guided by the specific requirements of the analysis, such as the need for routine testing versus trace-level impurity identification. A well-designed cross-validation study, grounded in the principles of ICH guidelines, provides the necessary confidence to utilize multiple analytical methods throughout the lifecycle of a pharmaceutical product.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
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  • Chromtech. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Ceylan, B., & Çayci, M. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal.
  • Benchchem. (2025). Method development for the HPLC analysis of biphenyltetrols.
  • Vasquez, M. C., et al. (2017). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
  • Chromtech. (n.d.).
  • Jamari, N. L. A., et al. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • European Patent Office. (1986).
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Biphenyls: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorinated Biphenyls in Modern Chemistry

Fluorinated biphenyls represent a cornerstone of modern molecular design, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the biphenyl scaffold can dramatically alter a molecule's physicochemical properties. In drug development, this can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target proteins. For instance, the anti-inflammatory drug diflunisal showcases the beneficial impact of fluorine substitution. In materials science, the unique electronic properties of fluorinated biphenyls are leveraged in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[1]

The synthesis of these valuable compounds, however, is not without its challenges. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparison of the most prevalent and cutting-edge methods for the synthesis of fluorinated biphenyls, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their work. We will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols for Suzuki-Miyaura coupling, Negishi coupling, direct C-H arylation, and deoxyfluorination strategies.

The Workhorses: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for the construction of biaryl systems, including their fluorinated analogues. These methods offer a versatile and efficient means of forming carbon-carbon bonds with a high degree of control.

Suzuki-Miyaura Coupling: The People's Choice

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[2]

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with electron-deficient fluorinated substrates. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation. For challenging couplings involving polyfluorinated arenes, more electron-rich and bulky phosphine ligands like XPhos or SPhos are often employed to promote the reaction.[3]

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl [4]

  • Materials: 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, potassium carbonate (K₂CO₃), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1,4-dioxane, and water.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and add water (10 mL).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,4'-difluorobiphenyl.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Ar-X Aryl Halide (e.g., 1-bromo-4-fluorobenzene) Ar-X->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-B(OH)2 Arylboronic Acid (e.g., 4-fluorophenylboronic acid) Ar'-B(OH)2->Ar-Pd(II)-Ar' Transmetalation Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Fluorinated Biphenyl (e.g., 4,4'-difluorobiphenyl) Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Negishi Coupling: Power and Versatility

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts. This heightened reactivity allows for the coupling of less reactive aryl chlorides and can proceed under milder conditions. The functional group tolerance of the Negishi coupling is a significant advantage in the synthesis of complex molecules.[5]

Causality Behind Experimental Choices: The preparation of the organozinc reagent is a critical first step. This is typically achieved by transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an aryl halide. The choice of palladium or nickel catalyst and ligand is crucial for an efficient coupling. The use of phosphine ligands is common, and for challenging substrates, specialized ligands may be required.

Experimental Protocol: Synthesis of a 2-Fluorobiaryl [6]

  • Materials: A fluoroarene (e.g., 1,3-difluorobenzene), n-butyllithium (n-BuLi), zinc chloride (ZnCl₂), an aryl bromide, and a palladium catalyst with a suitable ligand (e.g., Pd₂(dba)₃ and XPhos).

  • Procedure:

    • Preparation of the Organozinc Reagent:

      • Under an inert atmosphere, dissolve the fluoroarene in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

      • Slowly add n-BuLi and stir for 1-2 hours to effect lithiation.

      • In a separate flask, prepare a solution of anhydrous ZnCl₂ in THF.

      • Slowly add the organolithium solution to the ZnCl₂ solution at 0 °C and then allow to warm to room temperature to form the organozinc reagent.

    • Negishi Coupling:

      • In a separate flask under an inert atmosphere, add the palladium precursor, ligand, and the aryl bromide in anhydrous THF.

      • Slowly add the freshly prepared organozinc reagent to the catalyst mixture.

      • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

      • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Work-up and purify as described for the Suzuki-Miyaura coupling.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar'-ZnX Organozinc Reagent Ar'-ZnX->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Fluorinated Biphenyl Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Negishi coupling.

The Modern Approach: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. This method avoids the pre-functionalization of one of the aromatic partners, thereby reducing the number of synthetic steps and waste generation.

Causality Behind Experimental Choices: The key to a successful C-H arylation is the selective activation of a C-H bond. This is often achieved through the use of a directing group on one of the arenes, which positions the metal catalyst for C-H activation. However, non-directed C-H arylations of electron-deficient fluoroarenes are also possible.[3] The choice of catalyst (often palladium or ruthenium), ligand, and additives is crucial for achieving high regioselectivity and yield.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of a Fluoroarene [3][7]

  • Materials: A fluoroarene, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMA or NMP).

  • Procedure:

    • In a sealed reaction vessel, combine the fluoroarene (often used in excess), the aryl halide (1.0 mmol), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 mmol).

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C) for 12-48 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

CH_Arylation Pd(II) Pd(II) Precatalyst Ar-Pd(II) C-H Activation Intermediate Pd(II)->Ar-Pd(II) Ar-H Fluoroarene Ar-H->Ar-Pd(II) C-H Activation Base Base Base->Pd(II) Ar-Pd(IV)-Ar'-X Oxidative Addition Intermediate Ar-Pd(II)->Ar-Pd(IV)-Ar'-X Oxidative Addition Ar'-X Aryl Halide Ar'-X->Ar-Pd(IV)-Ar'-X Ar-Ar' Fluorinated Biphenyl Ar-Pd(IV)-Ar'-X->Ar-Ar' Reductive Elimination Pd(II)HX Pd(II)HX Ar-Pd(IV)-Ar'-X->Pd(II)HX Pd(II)HX->Pd(II)

Caption: Simplified catalytic cycle for direct C-H arylation.

An Alternative Strategy: Deoxyfluorination

Deoxyfluorination offers a different approach to accessing fluorinated biphenyls. Instead of constructing the biphenyl core with fluorine already in place, this method introduces the fluorine atom at a later stage by converting a hydroxyl group on a pre-existing biphenyl scaffold into a C-F bond. This can be particularly useful for late-stage fluorination in drug discovery.

Causality Behind Experimental Choices: A variety of deoxyfluorinating reagents are available, with varying reactivity and safety profiles. Diethylaminosulfur trifluoride (DAST) and its analogues are common but can be hazardous. More modern, safer reagents like PyFluor and PhenoFluor have been developed.[2][8] The choice of reagent and reaction conditions depends on the substrate's functional group tolerance and the desired reactivity.

Experimental Protocol: General Procedure for Deoxyfluorination of a Hydroxybiphenyl [2]

  • Materials: A hydroxybiphenyl, a deoxyfluorinating reagent (e.g., PhenoFluor), a base (if required by the reagent), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Under an inert atmosphere, dissolve the hydroxybiphenyl in the anhydrous solvent.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C), depending on the reagent's reactivity.

    • Slowly add the deoxyfluorinating reagent. If a base is required, it is typically added at this stage.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Deoxyfluorination Ar-OH Hydroxybiphenyl Activated_Intermediate Activated Intermediate Ar-OH->Activated_Intermediate Fluorinating_Reagent Deoxyfluorinating Reagent (e.g., PhenoFluor) Fluorinating_Reagent->Activated_Intermediate Ar-F Fluorinated Biphenyl Activated_Intermediate->Ar-F Nucleophilic Substitution (SNAr) Fluoride_Source Fluoride Source Fluoride_Source->Ar-F

Caption: General schematic for deoxyfluorination of a hydroxybiphenyl.

Comparative Analysis of Synthesis Routes

FeatureSuzuki-Miyaura CouplingNegishi CouplingDirect C-H ArylationDeoxyfluorination
Starting Materials Aryl halides, Arylboronic acidsAryl halides, Organozinc reagentsArenes, Aryl halidesHydroxybiphenyls, Fluorinating reagents
Key Advantages Mild conditions, stable reagents, non-toxic byproducts.[2]High reactivity, excellent functional group tolerance, couples aryl chlorides.[5]High atom economy, fewer synthetic steps, reduced waste.[3]Late-stage fluorination, access to specific isomers.
Key Disadvantages Lower reactivity with electron-poor substrates, potential for homocoupling.[9]Moisture-sensitive organozinc reagents, requires inert atmosphere.Often requires high temperatures, regioselectivity can be a challenge.[3]Stoichiometric use of often expensive or hazardous reagents.[2]
Typical Yields Good to excellent (60-99%).[3][10]Good to excellent (70-95%).[8]Moderate to good (50-85%).[3]Variable, can be high (up to 90%).[2]
Functional Group Tolerance Good.Excellent.[11]Moderate to good, can be catalyst/ligand dependent.Dependent on the fluorinating reagent.
Green Chemistry Aspect Generally considered green due to non-toxic byproducts.Use of stoichiometric zinc salts is a drawback.Highly atom-economical.Stoichiometric waste from the fluorinating reagent.
Cost-Effectiveness Generally cost-effective due to commercially available reagents.Can be more expensive due to the preparation of organozinc reagents.Potentially very cost-effective by avoiding pre-functionalization.Reagent costs can be high.

Conclusion and Future Outlook

The synthesis of fluorinated biphenyls is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, the required scale, cost considerations, and environmental impact.

  • Suzuki-Miyaura coupling remains the go-to method for many applications due to its reliability and operational simplicity.

  • Negishi coupling offers a powerful alternative for more challenging substrates and when broad functional group tolerance is paramount.

  • Direct C-H arylation represents the future of efficient and sustainable biaryl synthesis, with ongoing research focused on improving catalyst performance and expanding substrate scope.

  • Deoxyfluorination provides a valuable tool for late-stage functionalization, a critical capability in the rapid exploration of structure-activity relationships in drug discovery.

As the demand for complex fluorinated molecules continues to grow, we can anticipate further innovations in catalytic systems, the development of novel fluorinating reagents, and the increasing adoption of green chemistry principles in the synthesis of these vital compounds.

References

  • Engelage, E., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross-Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. Available at: [Link]

  • D'Halluin, A., et al. (2021). Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives. Request PDF. Available at: [Link]

  • Engelage, E., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. Available at: [Link]

  • García-López, J. A., et al. (2020). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Nature Communications, 11(1), 5603. Available at: [Link]

  • Simonetti, M., et al. (2016). Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Semantic Scholar. Available at: [Link]

  • Ali, A., et al. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

  • Simonetti, M., et al. (2016). Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society, 138(11), 3596–3606. Available at: [Link]

  • Simonetti, M., et al. (2016). Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides. Request PDF. Available at: [Link]

  • Aromatic polyimides containing fluorinated biphenyl units for gas separation applications. (n.d.). CORE. Available at: [Link]

  • Claraz, A., & Masson, G. (2021). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Molecules, 26(15), 4437. Available at: [Link]

  • Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 132(43), 15243–15245. Available at: [Link]

  • Engelage, E., et al. (2017). Collection - Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Figshare. Available at: [Link]

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18491. Available at: [Link]

  • Organ, M. G., et al. (2016). Continuous Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted Arenes and Pyridines. Angewandte Chemie International Edition, 55(30), 8742–8746. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6330–6334. Available at: [Link]

  • Bridges, C. R. (2019). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Abstracts of Papers of the American Chemical Society, 257. Available at: [Link]

  • Ghaffari, S., & Ghorbani-Choghamarani, A. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 220-234. Available at: [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]

  • Carrow, B. P., & Buchwald, S. L. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(43), 17292–17301. Available at: [Link]

  • Wang, H., et al. (2026). Additive-Controlled Switchable Divergent Fluorination/Chlorination of Bicyclic Azaamides via Palladium Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Powers, I. G., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. Available at: [Link]

  • Harris, M. C., et al. (2002). Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. Organic Letters, 4(17), 2885–2888. Available at: [Link]

  • Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (n.d.). Organic Syntheses. Available at: [Link]

  • Harris, M. C., et al. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. Available at: [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2026, February 17). Pharmaceutical Technology. Available at: [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. (n.d.). Moodle@Units. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. (n.d.). CORE. Available at: [Link]

  • Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. (2024, December 16). Beilstein Journal of Organic Chemistry, 20, 1-13. Available at: [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (n.d.). [No source found].
  • Two new ways to fluorinated structures. (n.d.). Academia.edu. Available at: [Link]

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A Senior Application Scientist's Guide to the Optical Properties of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold – More Than Just Two Rings

Biphenyls, constituted by two interconnected phenyl rings, are a cornerstone in modern chemistry. Their structural rigidity and tunable electronic nature make them indispensable in fields ranging from organic electronics and liquid crystals to drug discovery.[1][2] The biphenyl moiety is a common feature in many drug molecules, contributing to their binding affinity and pharmacological activity.[1] At the heart of their utility lie their optical properties, which are governed by the π-conjugated system extending across the two aromatic rings.[3]

This guide provides a comparative analysis of the optical properties of substituted biphenyls. We will move beyond a simple catalog of data to explore the fundamental principles—the causality—behind how substituent identity, position, and the resulting molecular conformation dictate UV-Vis absorption and fluorescence characteristics. The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trustworthy framework for designing and characterizing novel biphenyl-based systems.

Core Principles: Decoding the Structure-Property Relationship

The optical behavior of a substituted biphenyl is not merely the sum of its parts. It is an intricate interplay between steric and electronic effects, which together modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Torsion Angle: A Master Regulator of Conjugation

The single bond connecting the two phenyl rings allows for rotation. The resulting dihedral angle, or torsion angle , is the primary determinant of the extent of π-conjugation.

  • Planar Conformation (0° Torsion Angle): Maximum overlap between the p-orbitals of the two rings leads to extensive electron delocalization. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths in the absorption spectrum.

  • Twisted Conformation (Increased Torsion Angle): As the rings twist, p-orbital overlap diminishes. This disrupts conjugation, effectively isolating the two π-systems. The result is an increased HOMO-LUMO gap and a hypsochromic (blue) shift to shorter wavelengths.[4]

Steric hindrance is the most significant factor influencing the torsion angle. Bulky substituents at the ortho positions (2, 2', 6, 6') will clash, forcing the rings to adopt a twisted, non-planar conformation.[5][6] This phenomenon, known as atropisomerism, can lead to stable, chiral enantiomers if the rotational barrier is sufficiently high.[7]

The Electronic Influence of Substituents

The electronic nature of substituents, particularly at the para positions (4, 4'), profoundly alters the optical properties by modifying the electron density of the π-system.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) increase the energy of the HOMO more than the LUMO, reducing the energy gap and causing a bathochromic shift.[8]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) lower the energy of the LUMO more than the HOMO, also reducing the energy gap and inducing a red shift.[8][9]

  • Push-Pull Systems: When an EDG is placed on one ring and an EWG on the other (e.g., 4-amino-4'-nitrobiphenyl), it creates a potent intramolecular charge transfer (ICT) character upon photoexcitation.[10] This significantly lowers the excitation energy, leading to strong red shifts in both absorption and emission, and often results in high fluorescence quantum yields.[11]

Solvatochromism: The Environment's Impact

Solvatochromism describes the change in a substance's color (and its spectral properties) with a change in solvent polarity. For substituted biphenyls, particularly those with significant ICT character, the effect on fluorescence is often more pronounced than on absorption.[10][12] Upon excitation, the molecule's dipole moment increases. In polar solvents, the surrounding solvent molecules reorient to stabilize this excited state, lowering its energy. This leads to a red shift in the emission wavelength and an increase in the Stokes shift (the separation between the absorption and emission maxima).[12]

Experimental Workflow & Protocols

To ensure reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for characterizing the fundamental optical properties of substituted biphenyls.

General Experimental Workflow

The logical flow for optical characterization involves sequential absorption and fluorescence measurements, as the absorption maximum is required to set the optimal excitation wavelength for fluorescence studies.

G cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep Prepare dilute solution in spectroscopic grade solvent UV_Baseline Acquire solvent baseline Prep->UV_Baseline UV_Scan Measure absorption spectrum UV_Baseline->UV_Scan UV_Analysis Determine λmax (abs) & Molar Absorptivity (ε) UV_Scan->UV_Analysis Fluor_Excite Set excitation λ at λmax (abs) UV_Analysis->Fluor_Excite Inform λex Fluor_Scan Measure emission spectrum Fluor_Excite->Fluor_Scan Fluor_Analysis Determine λmax (em) & Quantum Yield (Φf) Fluor_Scan->Fluor_Analysis

Caption: Standard workflow for optical property characterization.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε) of a substituted biphenyl.

1. Materials & Reagents:

  • Substituted biphenyl sample
  • Spectroscopic grade solvent (e.g., cyclohexane, THF, DMSO)[13]
  • 1 cm pathlength quartz cuvettes
  • Volumetric flasks and micropipettes

2. Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

3. Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the biphenyl derivative of a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10 µM) in the chosen solvent. The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity within the Beer-Lambert law.[14]
  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path. Run a baseline scan over the desired wavelength range (e.g., 200-500 nm) to correct for solvent absorption and instrument optics.[15]
  • Sample Measurement: Replace the solvent in the sample cuvette with your biphenyl solution. Retain the pure solvent in the reference cuvette.
  • Data Acquisition: Perform a scan over the same wavelength range. The instrument will automatically subtract the baseline, yielding the absorption spectrum of the compound.
  • Data Analysis:
  • Identify the wavelength of the peak with the highest absorbance; this is λmax.
  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (cm).
Protocol 2: Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λmax) and the fluorescence quantum yield (Φf).

1. Materials & Reagents:

  • Substituted biphenyl solution (from UV-Vis protocol)
  • Quantum yield standard with known Φf in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
  • 1 cm pathlength quartz fluorescence cuvettes (four polished sides)

2. Instrumentation:

  • Spectrofluorometer with excitation and emission monochromators

3. Step-by-Step Methodology:

  • Instrument Setup: Turn on the instrument and allow the lamp to stabilize.
  • Excitation Wavelength Selection: Set the excitation monochromator to the λmax value obtained from the UV-Vis spectrum.
  • Sample Measurement: Place the cuvette containing the dilute biphenyl solution in the sample holder. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.[15]
  • Data Acquisition: Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to a point where the emission signal returns to baseline (e.g., if λex = 350 nm, scan from 360-700 nm).
  • Quantum Yield Measurement:
  • Without changing any instrument settings, measure the emission spectrum of the quantum yield standard. The standard should have a similar low absorbance (<0.1) at the same excitation wavelength.
  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
  • Calculate the quantum yield (Φf) using the following comparative equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Comparative Analysis: Data-Driven Insights

The following tables summarize experimental data, illustrating the principles discussed above.

Table 1: Influence of Para-Substituents on Biphenyl Optical Properties

This table compares the effect of a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) at the 4-position against the parent biphenyl molecule in a nonpolar solvent.

CompoundSubstituent (4-position)λmax (abs) [nm]λmax (em) [nm]Stokes Shift [nm]Quantum Yield (Φf)
Biphenyl-H~248~310620.18[15]
4-Aminobiphenyl-NH₂ (EDG)~280~35070~0.30
4-Nitrobiphenyl-NO₂ (EWG)~300~38080~0.05
(Note: Data are representative values synthesized from literature trends. Actual values are highly dependent on solvent and specific experimental conditions.[8][11][15])

Analysis: Both EDG and EWG substituents cause a significant bathochromic (red) shift in both absorption and emission compared to unsubstituted biphenyl, consistent with a reduction in the HOMO-LUMO gap.

Table 2: Influence of Ortho-Substitution on the Torsion Angle and Optical Properties

This comparison highlights the steric effect of placing methyl groups at the ortho-positions, which forces a larger torsion angle and disrupts conjugation.

CompoundTorsion Angleλmax (abs) [nm]Justification
Biphenyl~20-30°~248Partial conjugation between rings.
2,2'-Dimethylbiphenyl~70°~225Severe steric hindrance breaks conjugation, causing a hypsochromic (blue) shift. The spectrum resembles that of toluene rather than biphenyl.
(Note: Data are representative values synthesized from literature trends.[4])
Table 3: Solvatochromic Effects on a Push-Pull Biphenyl Derivative

This table demonstrates the effect of solvent polarity on the emission spectrum of 4-Amino-4'-cyanobiphenyl, a classic push-pull system.

SolventPolarity (Dielectric Constant)λmax (em) [nm]Observation
CyclohexaneLow (~2.0)~340Emission from a less polar excited state.
Tetrahydrofuran (THF)Medium (~7.6)~380Stabilization of the ICT excited state begins.
Dimethyl Sulfoxide (DMSO)High (~47)~450Strong stabilization of the ICT state by the polar solvent causes a significant red shift.
(Note: Data are representative values synthesized from literature trends.[10][12])

Analysis: The absorption maximum shows a minimal shift with solvent polarity, whereas the emission maximum undergoes a dramatic red shift. This is a hallmark of a molecule with a large change in dipole moment upon excitation, confirming a strong intramolecular charge-transfer (ICT) character in the excited state.

Conceptual Visualization: Structure to Property

The following diagram illustrates the logical connections between molecular structure and the resulting optical properties.

G Structure Molecular Structure (Substituted Biphenyl) Ortho Bulky Ortho-Substituents Structure->Ortho Para Para-Substituents (EDG/EWG) Structure->Para Torsion Increased Torsion Angle (> 45°) Ortho->Torsion causes ICT Intramolecular Charge Transfer (ICT) Para->ICT enables Conjugation Decreased π-Conjugation Torsion->Conjugation leads to BlueShift Hypsochromic Shift (Blue Shift) Conjugation->BlueShift results in RedShift Bathochromic Shift (Red Shift) ICT->RedShift results in

Caption: Relationship between substituents and optical shifts.

Conclusion and Outlook

The optical properties of biphenyl derivatives are highly tunable through rational chemical design. By strategically placing substituents, researchers can precisely control the extent of π-conjugation, introduce charge-transfer characteristics, and modulate the molecule's response to its environment. Bulky ortho-substituents serve as a primary tool to induce blue shifts by breaking conjugation, while para-substituted push-pull systems are a reliable strategy for achieving red-shifted absorption and emission.

This guide has provided the foundational principles, validated experimental protocols, and comparative data necessary for the systematic investigation of these versatile compounds. For professionals in materials science and drug development, a deep understanding of these structure-property relationships is crucial for designing next-generation OLEDs, sensors, and fluorescent probes with tailored photophysical performance.[1]

References

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). MDPI. Available at: [Link][10][12]

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. (2005). The Journal of Physical Chemistry A. Available at: [Link][4]

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. (2020). IUCr. Available at: [Link][16]

  • Optical Properties of Organic Molecules. The Schreiber Group, University of Tübingen. Available at: [Link][3]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (2014). The Journal of Organic Chemistry. Available at: [Link][13]

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. (2025). ChemRxiv. Available at: [Link][8]

  • STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. (2016). Chemistry Journal of Moldova. Available at: [Link][9]

  • Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Vedantu. Available at: [Link][7]

  • Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. ResearchGate. Available at: [Link][17]

  • Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. (2003). PubMed. Available at: [Link][11]

  • Biphenyl derivatives & Atropisomerism. Slideshare. Available at: [Link][5]

  • Does biphenyl show optical isomerism?. Quora. Available at: [Link][6]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). PMC. Available at: [Link][12]

  • The Power of Biphenyls: Applications in Specialty Chemical Markets. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][1]

  • Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. Available at: [Link]

  • Biphenyl Optical Properties. Oregon Medical Laser Center. Available at: [Link][15]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. Available at: [Link][2]

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Guide to Inter-Laboratory Comparison: Purity Analysis of 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-(3-Fluorophenyl)-2-fluorophenol (CAS: Derivative of 367-12-4 class) is critical for its application as a high-purity intermediate in liquid crystal synthesis and pharmaceutical biaryl scaffolds. Discrepancies often arise between supplier Certificates of Analysis (CoA) and internal Quality Control (QC) due to the molecule's specific electronic properties—namely, the acidity induced by the ortho-fluorine and the lipophilicity of the biaryl core.

This guide provides a structural framework for conducting an inter-laboratory comparison (ILC). It objectively compares three analytical methodologies—RP-HPLC , GC-FID , and qNMR —and analyzes the causality behind common inter-lab variances.

Chemical Context & Analytical Challenges

To validate a method, one must first understand the molecule. The structure of 4-(3-Fluorophenyl)-2-fluorophenol presents unique challenges that dictate experimental design.

  • Acidity (pKa Effects): The fluorine atom at the 2-position (ortho to the hydroxyl) exerts a strong inductive effect ($ -I $), significantly increasing acidity compared to non-fluorinated biphenyls. The pKa is estimated between 8.0–8.5 (compared to ~10 for phenol).

    • Consequence: In HPLC, if the mobile phase pH is near this pKa, the analyte exists in equilibrium between neutral and ionized forms, leading to peak tailing and retention time shifts [1].

  • Volatility & Adsorption: While the biaryl core suggests high boiling points, the phenolic hydroxyl allows for hydrogen bonding with active sites in GC liners.

    • Consequence: Direct injection GC requires ultra-inert liners; otherwise, non-linear response factors occur at low concentrations.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for the inter-laboratory study, from sample homogenization to statistical outlier detection.

InterLabWorkflow cluster_Methods Parallel Methodologies Sample Batch Homogenization (Spinning Riffler) Distrib Sample Distribution (ISO 13528) Sample->Distrib MethodA Method A: HPLC-UV (Acidic Mobile Phase) Distrib->MethodA MethodB Method B: GC-FID (Derivatized) Distrib->MethodB MethodC Method C: 19F-qNMR (Primary Standard) Distrib->MethodC DataAgg Data Aggregation MethodA->DataAgg Area % MethodB->DataAgg Area % MethodC->DataAgg Wt % (Absolute) Stats Statistical Analysis (Robust Mean & Z-Score) DataAgg->Stats Report Consensus Value Assignment Stats->Report

Figure 1: Workflow for Inter-Laboratory Comparison ensuring sample homogeneity and orthogonal data validation.

Comparative Analysis of Methodologies

This section evaluates the three primary methods used in the comparison study.

Method A: Reverse-Phase HPLC (The Workhorse)

Objective: Routine purity assessment and impurity profiling.

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: A: Water + 0.1%

      
       (pH ~2.0); B: Acetonitrile.
      
    • Gradient: 40% B to 90% B over 15 min.

    • Detection: UV at 260 nm (biaryl absorption max).

  • Performance:

    • Pros: Excellent precision (RSD < 0.5%); separates non-volatile oligomers.

    • Cons: Requires response factor correction for fluorinated impurities, as fluorine substitution alters UV extinction coefficients [2].

  • Critical Control Point: The acidification of Water is mandatory . Neutral pH results in peak splitting due to the ionization of the 2-fluorophenol moiety.

Method B: GC-FID (The Volatility Check)

Objective: Detection of volatile organic solvents and isomers.

  • Protocol:

    • Derivatization: Silylation with BSTFA + 1% TMCS (60°C, 30 min) to block the -OH group.

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

  • Performance:

    • Pros: High resolution of structural isomers (e.g., 4-(2-fluorophenyl) vs 4-(3-fluorophenyl)).

    • Cons: Thermal degradation of the biaryl core is possible if the injector is too hot (>300°C).

  • Critical Control Point: Complete derivatization is required. Underivatized phenols tail badly on standard non-polar columns, leading to integration errors.

Method C: 19F-qNMR (The Primary Standard)

Objective: Absolute purity determination (Mass Balance).

  • Protocol:

    • Internal Standard:

      
      -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride (traceable to NIST).
      
    • Solvent: DMSO-

      
       (to ensure solubility and prevent hydroxyl exchange broadening).
      
    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Relaxation Delay (D1): Must be

      
       (typically 30s for fluorinated aromatics).
      
  • Performance:

    • Pros:SI-traceable . No reference standard of the analyte is required, only the internal standard. Eliminates response factor errors [3].

    • Cons: Lower sensitivity than HPLC; requires high solubility.

Inter-Laboratory Data Summary (Representative)

The following table summarizes data from a simulated Round Robin study involving 5 laboratories. The "Reference Value" is established via Method C (qNMR).

LaboratoryMethod UsedPurity (%)Bias (%)Z-ScoreStatus
Reference 19F-qNMR 99.42 Anchor
Lab 1HPLC-UV (Acidic)99.38-0.04-0.3Satisfactory
Lab 2HPLC-UV (Neutral)98.15-1.27-8.5Outlier
Lab 3GC-FID (Direct)98.90-0.52-3.5Warning
Lab 4GC-FID (TMS)99.45+0.03+0.2Satisfactory
Lab 5HPLC-UV (Acidic)99.40-0.02-0.1Satisfactory

Analysis of Variance:

  • Lab 2 Failure: The large negative bias suggests the use of neutral mobile phase. The ionized phenol eluted earlier or tailed into the baseline, causing integration loss.

  • Lab 3 Warning: Direct injection GC often results in adsorption of the phenol in the liner, leading to lower apparent purity relative to impurities that do not adsorb.

Method Selection Decision Tree

Use this logic flow to select the appropriate method for your specific analytical constraints.

MethodSelection Start Start: Sample Type? Purity Absolute Purity Required? Start->Purity Isomers Isomer Separation Critical? Purity->Isomers No (Routine QC) qNMR Method C: 19F-qNMR (Gold Standard) Purity->qNMR Yes (Ref Material) HPLC Method A: RP-HPLC (Acidic Mobile Phase) Isomers->HPLC No (General Impurities) GC Method B: GC-FID (Derivatized) Isomers->GC Yes (Positional Isomers)

Figure 2: Decision matrix for selecting the optimal analytical technique based on data requirements.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Hansen, S. H., et al. (2020). "Separation of fluorinated isomers: The role of fluorinated stationary phases." Journal of Chromatography A, 1625, 461302.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.

  • ISO 13528:2022. "Statistical methods for use in proficiency testing by interlaboratory comparison." International Organization for Standardization.

  • ChemicalBook. "2-Fluorophenol Properties and Acidity Data." (Used for pKa inference of the phenolic substructure).[1][2]

Sources

Comparative Toxicity Guide: Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative toxicity of fluorinated phenols, structured to provide actionable insights for researchers in drug discovery and toxicology.

Executive Summary

Fluorinated phenols serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Their toxicity profile is not uniform; it varies significantly based on the number and position of fluorine substituents.

  • Mono-fluorophenols (2-FP, 3-FP, 4-FP): Primarily exhibit toxicity via polar narcosis and metabolic activation. Their acidity (pKa 8.7–9.[1][2]9) is insufficient to support potent mitochondrial uncoupling at physiological pH.

  • Pentafluorophenol (PFP): Represents a distinct toxicity class. With a pKa of ~5.5, it acts as a potent protonophore, uncoupling oxidative phosphorylation in a manner analogous to 2,4-dinitrophenol (DNP).

This guide analyzes these mechanisms, provides comparative physicochemical data, and details self-validating experimental protocols for assessment.

Physicochemical Drivers of Toxicity

The toxicity of fluorinated phenols is governed by two primary physicochemical parameters: Acidity (pKa) and Lipophilicity (logP) .

Comparative Data Table
CompoundCAS No.pKa (approx)Est. logPPrimary Mode of ActionAcute Toxicity (Rat Oral LD50)
Phenol 108-95-29.991.46Polar Narcosis317 mg/kg
2-Fluorophenol 367-12-48.731.71Polar Narcosis / Irritant~1326 mg/kg
3-Fluorophenol 372-20-39.281.93Polar NarcosisN/A (Similar to 2-FP)
4-Fluorophenol 371-41-59.911.96Polar Narcosis / PersistentN/A (High persistence)
Pentafluorophenol 771-61-95.53~3.0Oxidative Uncoupling ~500 mg/kg (ATE)

Key Insight: The drastic drop in pKa for Pentafluorophenol (from ~10 to ~5.5) allows it to exist as both a neutral molecule and an anion at physiological pH (7.4). This duality is the prerequisite for the proton shuttle mechanism required for mitochondrial uncoupling.

Mechanisms of Action[3][4][5]

Mechanism A: Uncoupling of Oxidative Phosphorylation

This is the critical toxicity pathway for highly fluorinated phenols (e.g., Pentafluorophenol). The molecule acts as a protonophore, dissipating the proton gradient (


) across the inner mitochondrial membrane (IMM) without generating ATP. This leads to metabolic failure and hyperthermia.
Pathway Logic
  • Entry: Neutral phenol (

    
    ) diffuses through the outer membrane into the intermembrane space.
    
  • Shuttle: It crosses the IMM into the matrix.

  • Deprotonation: In the alkaline matrix (pH ~8), it releases a proton (

    
    ), becoming the phenolate anion (
    
    
    
    ).
  • Exit: The lipophilic anion is attracted to the positive intermembrane space and diffuses back across the IMM.

  • Reprotonation: In the acidic intermembrane space, it picks up a proton, restarting the cycle.

UncouplingMechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ (Accumulated) PhOH_IMS PhOH (Neutral) H_IMS->PhOH_IMS PhOH_Matrix PhOH (Neutral) PhOH_IMS->PhOH_Matrix Diffusion (Lipophilic) PhOH_IMS->PhOH_Matrix PhO_IMS PhO- (Anion) PhO_IMS->PhOH_IMS Reprotonation H_Matrix H+ (Released) PhOH_Matrix->H_Matrix PhO_Matrix PhO- (Anion) PhOH_Matrix->PhO_Matrix Deprotonation (pKa < pH) PhO_Matrix->PhO_IMS Electrophoretic Transport

Figure 1: Protonophore cycle of Pentafluorophenol across the Inner Mitochondrial Membrane.

Mechanism B: Polar Narcosis & Cytotoxicity

For mono-fluorophenols, the primary mechanism is non-specific membrane perturbation (narcosis). However, metabolic activation by cytochrome P450 can generate reactive quinone intermediates, leading to protein adduction and oxidative stress (ROS).

Experimental Protocols

To objectively compare toxicity, researchers should employ a dual-assay approach: MTT Assay (general viability) and Oxygen Consumption Rate (OCR) (mitochondrial function).

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: Determine EC50 values for general cell death. Self-Validating Step: Use a known cytotoxic agent (e.g., Triton X-100) as a positive control and a solvent control (0.1% DMSO) to ensure assay validity.

  • Cell Seeding: Seed HepG2 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of fluorinated phenols (0.1 µM to 1000 µM) in serum-free media.

    • Critical: Freshly prepare stock solutions in DMSO; final DMSO concentration must be <0.5%.

  • Exposure: Incubate cells with compounds for 24h at 37°C.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Mitochondrial Uncoupling Screen (OCR)

Purpose: Distinguish between simple cytotoxicity and specific mitochondrial uncoupling. Differentiation: Uncouplers will increase basal respiration (oxygen consumption) while decreasing ATP production, unlike electron transport chain inhibitors (like Rotenone) which decrease respiration.

ExperimentalWorkflow cluster_Assays Dual-Path Validation Start Start: Fluorinated Phenol Candidate MTT MTT Assay (Cell Viability) Start->MTT OCR Respiration Assay (O2 Consumption) Start->OCR Decision1 Viability Reduced? MTT->Decision1 Decision2 O2 Consumption Increased? OCR->Decision2 Result_Cyto General Cytotoxin (Polar Narcosis) Decision1->Result_Cyto Yes Result_Uncouple Mitochondrial Uncoupler (Protonophore) Decision2->Result_Uncouple Yes (Spike) Result_Inhibitor ETC Inhibitor Decision2->Result_Inhibitor No (Drop) Result_Uncouple->Result_Cyto Leads to

Figure 2: Decision tree for classifying phenol toxicity mechanism.

Structure-Activity Relationship (SAR) Insights

  • Ortho-Substitution (2-FP): Increases acidity slightly (pKa 8.[2]7) via inductive effect but also introduces steric shielding. Often more toxic than para-isomers due to higher lipophilicity and potential for chelation.

  • Para-Substitution (4-FP): Least acidic (pKa 9.9).[2] High chemical stability leads to environmental persistence. 4-Fluorophenol is resistant to anaerobic degradation, unlike 2-FP and 3-FP which can be carboxylated and degraded.

  • Per-fluorination (PFP): The cumulative electron-withdrawing effect of five fluorine atoms creates a "sweet spot" for toxicity: high lipophilicity + acidity (pKa 5.5) = maximum membrane permeability for the anionic form.

References

  • Schultz, T. W., et al. (2002). "Structure-toxicity relationships for substituted phenols to Tetrahymena pyriformis." Chemosphere. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[3][4][5] Environmental Health Perspectives. Link

  • Stockdale, M., & Selwyn, M. J. (1971). "Effects of ring substituents on the activity of phenols as inhibitors and uncouplers of mitochondrial respiration." European Journal of Biochemistry. Link

  • Olin Corporation. (1973). "Toxicological investigation of 2-fluorophenol." U.S. EPA TSCA Submission. Link

  • Bhat, A. P., et al. (2022). "Tracking Fluorine during Aqueous Photolysis... of Fluorinated Phenols." ACS Environmental Au. Link

Sources

High-Precision QSAR Modeling of Fluorophenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in environmental toxicology and drug discovery, fluorophenols represent a unique challenge. The introduction of fluorine—with its extreme electronegativity and high lipophilicity—alters the bioactivity of phenols in ways that standard Quantitative Structure-Activity Relationship (QSAR) models often fail to predict.

This guide compares the two dominant modeling strategies: Classical Hydrophobic-Electronic Modeling vs. Quantum-Chemical (DFT) Modeling . We analyze which approach yields superior predictive power for toxicity endpoints (specifically Tetrahymena pyriformis


) and provide the exact protocols to replicate these results.

Part 1: The Fluorine Effect & Mechanistic Basis

To model fluorophenols accurately, one must first understand why they are toxic. Unlike simple phenols which often act via non-specific polar narcosis, fluorophenols frequently exhibit Respiratory Uncoupling .

The Mechanism: Protonophoric Uncoupling

Fluorine substituents withdraw electrons from the aromatic ring, significantly lowering the pKa of the phenolic hydroxyl group. This allows the molecule to exist as both a neutral species (capable of crossing the mitochondrial inner membrane) and an anion (capable of releasing a proton). This cycle dissipates the proton gradient required for ATP synthesis.[1]

Diagram 1: Mechanism of Action (Uncoupling) & QSAR Linkage

FluorophenolMechanism Fluorine Fluorine Substitution (High Electronegativity) Ring Aromatic Ring Electron Withdrawal Fluorine->Ring LogP Increased LogP (Lipophilicity) Fluorine->LogP Hydrophobic Effect pKa Lower pKa (Increased Acidity) Ring->pKa Electronic Effect Membrane Mitochondrial Membrane Permeability pKa->Membrane Anion Stability LogP->Membrane Membrane Entry Gradient Dissipation of H+ Gradient (Uncoupling) Membrane->Gradient Toxicity Toxicity Endpoint (IGC50 / EC50) Gradient->Toxicity

Caption: Causal pathway linking physicochemical properties (LogP, pKa) to the biological endpoint (Toxicity) via the respiratory uncoupling mechanism.[1][2][3][4]

Part 2: Comparative Modeling Approaches

When developing a QSAR model for fluorophenols, you are essentially choosing between two "products" or methodologies. Below is an objective comparison based on experimental performance.

Approach A: Classical Hydrophobic-Electronic Modeling

This approach relies on empirical descriptors: LogP (Octanol-water partition coefficient) and pKa (Acid dissociation constant).

  • Best For: Compounds acting via respiratory uncoupling.[1]

  • Pros: Rapid calculation; clear mechanistic interpretation (transport + acidity).

  • Cons: Fails when metabolic activation (e.g., quinone formation) occurs.

Approach B: Quantum-Chemical (DFT) Modeling

This approach uses Density Functional Theory to calculate frontier orbitals:


 , 

, and Electrophilicity (

)
.
  • Best For: Reactive toxicity (soft electrophiles) and metabolic activation.

  • Pros: High precision; captures specific electronic interactions independent of solvent assumptions.

  • Cons: Computationally expensive; requires geometry optimization.

Performance Data Comparison

The following data summarizes model performance for predicting toxicity to Tetrahymena pyriformis (a standard surrogate for human cellular toxicity).

MetricClassical Model (LogP + pKa)Quantum Model (DFT:

+

)
Primary Descriptors

, pKa,

(Hammett)

, Global Electrophilicity (

)
Training Set

0.83 - 0.890.91 - 0.94
Cross-Validation (

)
0.78 - 0.820.88 - 0.90
Standard Error (RMSE) 0.35 log units0.22 log units
Mechanistic Insight Transport & AcidityNucleophilic attack & Reactivity
Computational Cost Low (Seconds)High (Hours/Days)

Verdict: For fluorophenols specifically, Approach B (Quantum) is superior because fluorine's electronic effects are subtle and best captured by orbital energies rather than broad empirical constants [1, 2].

Part 3: Experimental & Computational Protocol

To replicate the superior Quantum-Chemical QSAR results, follow this validated workflow.

Phase 1: Data Generation (Biological)

Note: If not generating de novo data, curate from the Schultz/Cronin Tetrahymena database [3].

  • Organism: Tetrahymena pyriformis (strain GL-C).

  • Assay: 40-hour population growth impairment assay.

  • Endpoint:

    
     (Concentration inhibiting growth by 50%).
    
  • Unit Conversion: Convert all values to molar units:

    
    .
    
Phase 2: Computational Geometry & Descriptor Calculation
  • Software: Gaussian 09/16 or ORCA (Open source alternative).

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).[5][6]

    • Functional: B3LYP (Standard hybrid functional).

    • Basis Set: 6-31G(d) or 6-311++G(d,p) (Required for accurate fluorine modeling).

    • Crucial Step: Ensure frequency calculation is performed to verify a true minimum (no imaginary frequencies).

  • Descriptor Extraction:

    • 
       / 
      
      
      
      :
      Extract directly from the output log.
    • Electrophilicity Index (

      
      ):  Calculate using 
      
      
      
      , where chemical potential
      
      
      and hardness
      
      
      .
Diagram 2: Validated QSAR Workflow

QSARWorkflow cluster_0 Phase 1: Structure Prep cluster_1 Phase 2: Descriptors cluster_2 Phase 3: Modeling Mol 2D Structure (SMILES) Opt DFT Optimization (B3LYP/6-31G*) Mol->Opt Quantum Calc: HOMO, LUMO, Dipole, Energy Opt->Quantum Split Split Data (80% Train / 20% Test) Quantum->Split MLR Regression Analysis (MLR / PLS) Split->MLR Valid Validation (LOO Q2 > 0.6) MLR->Valid

Caption: Step-by-step workflow from molecular structure to validated QSAR model using DFT descriptors.

Part 4: Validated QSAR Equations

Below are two validated equations derived from literature for fluorophenols. These serve as benchmarks for your own model development.

Equation 1: The "Global" Model (Includes non-fluorinated phenols)



  • Interpretation: Toxicity increases with lipophilicity (transport) and increases as

    
     becomes more negative (electrophilicity).
    
  • Source: Adapted from Cronin et al. [3].[7]

Equation 2: The "Fluorine-Specific" Model



  • Interpretation: For fluorophenols, the Hammett constant (

    
    ) is critical because it accounts for the electron-withdrawing resonance effect of fluorine in the para/ortho positions, directly correlating to the uncoupling mechanism [4].
    

References

  • Roy, K., et al. (2015). A Primer on QSAR/QSPR Modeling: Fundamental Concepts. Springer. Link

  • Karelson, M., et al. (1996). "Quantum-Chemical Descriptors in QSAR/QSPR Studies." Chemical Reviews. Link

  • Cronin, M.T.D., et al. (2002).[7] "Comparative assessment of methods to develop QSARs for the prediction of the toxicity of phenols to Tetrahymena pyriformis." Chemosphere.[8][9] Link

  • Schultz, T.W., et al. (1998). "Quantitative Structure-Activity Relationships for the Toxicity of Chlorophenols to Mammalian Submitochondrial Particles." Chemosphere.[8][9] Link

  • AOP-Wiki. (2023). "AOP 263: Uncoupling of oxidative phosphorylation leading to growth inhibition."[4] Link

Sources

Comparing the efficacy of different purification methods for 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-(3-Fluorophenyl)-2-fluorophenol: A Comparative Analysis

Authored by a Senior Application Scientist

The synthetic utility of 4-(3-Fluorophenyl)-2-fluorophenol as a key building block in the development of novel pharmaceuticals and advanced materials necessitates its availability in high purity. The presence of isomeric, reactant-related, or solvent-based impurities can significantly impede downstream applications, leading to diminished yields, altered biological activity, and complications in regulatory approval.[1][2] This guide provides a comprehensive comparison of the principal methods for purifying this fluorinated biaryl, grounded in fundamental principles and supported by practical, field-proven protocols. We will explore the nuances of crystallization, column chromatography, and high-performance liquid chromatography (HPLC), offering a clear rationale for selecting the optimal technique based on scale, required purity, and available resources.

Understanding the Challenge: The Impurity Profile

Effective purification begins with a clear understanding of the potential impurities. The synthesis of 4-(3-Fluorophenyl)-2-fluorophenol, typically via cross-coupling reactions, can introduce a variety of contaminants.[3] These often include:

  • Positional Isomers: Isomers of the desired product which possess similar physical properties, making them challenging to separate.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Homocoupled Byproducts: Dimers of the starting materials.

  • Catalyst Residues: Residual metals (e.g., palladium) from the coupling reaction.

  • Degradation Products: Formed during the reaction or subsequent workup.[1]

The choice of purification strategy is therefore a direct response to the specific impurities present and the final purity required.

Method 1: Recrystallization

Recrystallization is a powerful, cost-effective, and highly scalable technique for purifying solid compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.

Principle of Separation

The core principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at a lower temperature.[4] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).

Experimental Protocol: A Self-Validating System
  • Solvent Selection (The Critical Step):

    • Begin with small-scale solubility tests using a range of solvents. For halogenated phenols, common choices include toluene, ethanol/water mixtures, or hexane/ethyl acetate systems.[5]

    • Place a few milligrams of the crude 4-(3-Fluorophenyl)-2-fluorophenol in a test tube. Add the chosen solvent dropwise.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4] If no single solvent is ideal, a binary solvent system (one in which the compound is soluble and one in which it is not) can be employed.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.[4] Using excess solvent is a common mistake that will drastically reduce yield.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, add a small amount (1-5% by weight) of activated charcoal to the hot solution. Swirl for a few minutes.[4]

  • Hot Filtration (If Necessary):

    • If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.

Causality and Troubleshooting
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Impurities can also suppress crystallization.[5]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce saturation and allow for slower cooling. Seeding with a pure crystal can also induce proper crystallization.[4]

Visualization of the Recrystallization Workflow

G crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is the workhorse of purification in synthetic chemistry labs. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Principle of Separation

The separation occurs because compounds travel through the column at different rates depending on their polarity. Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. For fluorinated phenols, the polarity can be fine-tuned to achieve excellent separation from less or more polar impurities.[6]

Experimental Protocol: A Systematic Approach
  • Stationary Phase Selection:

    • For most applications involving fluorinated phenols, standard silica gel (40-63 µm) is the appropriate choice.

  • Eluent System Selection (via TLC):

    • Thin-Layer Chromatography (TLC) is used to determine the optimal eluent.[5][7]

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems. Common systems for compounds of this type are mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[5][6]

    • The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3-0.4, and there is clear separation from all impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle into a uniform bed, and then drain the excess solvent to the top of the silica bed. A well-packed column is critical for good separation.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (flash).

    • Begin collecting fractions and monitor the elution process using TLC to identify which fractions contain the pure product.[8]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(3-Fluorophenyl)-2-fluorophenol.

Causality and Optimization
  • The Role of Eluent Polarity: Increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will increase the speed at which all compounds elute. This is because the more polar eluent competes more effectively with the compounds for binding sites on the silica gel. The key is to find the "sweet spot" that provides separation in a reasonable timeframe.

  • Improving Separation: If separation is poor, the polarity of the eluent system needs to be systematically varied. For challenging separations of closely related isomers, switching to a solvent from a different selectivity group (e.g., using dichloromethane instead of hexanes) can alter the interaction dynamics and improve resolution.[6]

Visualization of the Column Chromatography Workflow

G start Crude Mixture tlc Develop Eluent System via TLC start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: Workflow for purification by flash chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

When the highest possible purity is required, or when separating very similar isomers, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.

Principle of Separation

For fluorinated biaryls, reversed-phase HPLC is typically most effective.[9] The stationary phase is non-polar (e.g., C18 or Biphenyl), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Compounds separate based on their hydrophobicity; more hydrophobic (less polar) compounds are retained longer on the column. Biphenyl columns are particularly adept at separating aromatic and isomeric compounds due to enhanced π-π interactions, often providing superior resolution compared to standard C18 columns.[10][11][12][13]

Experimental Protocol: Precision Purification
  • Analytical Method Development:

    • First, develop an analytical-scale HPLC method to achieve baseline separation of the target compound from its impurities. A C18 or Biphenyl column is a good starting point.[12]

    • Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and gradients to optimize resolution.

  • Scaling Up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative column of the same stationary phase.

    • Adjust the flow rate and gradient time proportionally to the column dimensions to maintain the separation.

    • Calculate the maximum sample load that can be injected without compromising resolution.

  • Purification Run:

    • Dissolve the partially purified material in the mobile phase or a compatible solvent.

    • Perform multiple injections as needed, collecting the fraction corresponding to the peak of the pure 4-(3-Fluorophenyl)-2-fluorophenol.

  • Product Recovery:

    • Combine the collected pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final product.

Causality and Expert Insight
  • Why Biphenyl Columns Excel: The two phenyl groups of a biphenyl stationary phase are twisted relative to each other, creating a unique steric environment.[11] This, combined with strong π-π interaction capabilities, allows for enhanced shape recognition and separation of structurally similar aromatic isomers, which is a common challenge with fluorinated biaryls.[10][12]

  • Mobile Phase Choice: While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity for aromatic compounds due to its different hydrogen bonding characteristics.[13] It is always worthwhile to screen both during method development.

Purity Assessment: Validating the Outcome

Purification is only complete upon verification of purity. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A validated HPLC method can determine purity as a percentage (e.g., >99.5%) and detect trace impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the chemical structure and identifying any structurally related impurities.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.

Comparative Summary and Recommendations

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Achievable Purity Good to Excellent (98-99.9%)Good (95-99.5%)Highest (>99.9%)
Yield/Recovery Moderate to High (50-90%)High (80-95%)Moderate (50-80%)
Scalability Excellent (mg to multi-kg)Good (mg to kg)Poor (mg to g)
Throughput Low (batch process)ModerateLow (multiple injections)
Cost Low (solvents are main cost)Moderate (silica, solvents)High (column, solvents, instrument)
Complexity Low to ModerateModerateHigh
Senior Scientist's Recommendation

The choice of purification method is dictated by the specific goals of the researcher.

  • For large-scale, initial purification of crude material (>10g): Recrystallization is the most economical and scalable starting point, provided a suitable solvent system can be found. It is highly effective at removing bulk impurities.

  • For routine lab-scale purification (100mg - 10g) to achieve good purity (>98%): Flash Column Chromatography is the most versatile and reliable method. It offers a great balance of speed, resolution, and scalability for most research and development needs.

  • For obtaining analytical standards, removing trace isomeric impurities, or achieving the highest possible purity (>99.9%) on a small scale (<5g): Preparative HPLC , particularly with a Biphenyl stationary phase, is the undisputed choice. While costly and less scalable, its resolving power is unmatched for challenging separations.[13]

A logical purification strategy often involves a multi-step approach: an initial bulk purification by recrystallization or flash chromatography, followed by a final polishing step with preparative HPLC if exceptionally high purity is required. This tiered approach ensures both efficiency and the highest quality for the final product.

References

  • Benchchem. (n.d.). Biphenyl Sulfonamide Crystallization. Technical Support Center.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Reader Insight.
  • Pyvot Tech. (n.d.). Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.
  • Fisher Scientific. (n.d.). Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them.
  • Google Patents. (n.d.). Method of purifying 4-fluorophenol. (US4523041A).
  • Google Patents. (n.d.). Method for the preparation of biphenyl derivatives. (EP0606065A1).
  • Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.
  • ChemicalBook. (n.d.). 4-Fluorophenol synthesis.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • Harris, R. K., et al. (2008). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Journal of Pharmaceutical Sciences, 97(11), 4756-82.
  • Benchchem. (n.d.). Purification of 4-Amino-2,6-dichloro-3-fluorophenol. Technical Support Center.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • Google Patents. (n.d.). A kind of method synthesizing 2-fluorophenol compound. (CN104844399B).
  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • Singh, S., et al. (2015). Impurity Profiling: A Review. ResearchGate.
  • Weaver, J., et al. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. PMC.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Fluorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Immediate Action Required: Treat 4-(3-Fluorophenyl)-2-fluorophenol not merely as a standard organic solid, but as a lipophilic toxicant with high skin permeability.

While standard Safety Data Sheets (SDS) often classify fluorinated phenols as Irritants (H315/H319) or Harmful (H302/H312/H332), this specific bi-aryl structure presents a dual-threat mechanism that necessitates elevated PPE beyond standard laboratory requirements:

  • The Phenolic Mechanism: Like simple phenol, this compound can denature proteins and cause "white burns" (coagulative necrosis). Crucially, it acts as a local anesthetic, meaning exposure is often painless until systemic toxicity begins.

  • The Fluorine Effect: The addition of fluorine atoms and the bi-aryl lipophilic tail significantly increases the compound's partition coefficient (LogP). This facilitates rapid transport across the dermal barrier, accelerating potential systemic poisoning (kidney/liver damage) compared to non-fluorinated analogues.

The PPE Matrix: Barrier Selection Strategy

Standard nitrile gloves are insufficient for prolonged protection against fluorinated phenols due to rapid permeation rates. Use the following validated equipment matrix.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Laminate Film (e.g., Silver Shield / Barrier) Resists permeation for >480 mins. Most rubber polymers (Nitrile/Latex) degrade or permeate within minutes against phenols.
Hand (Outer) Thick Nitrile (minimum 5 mil) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a "sacrificial layer."
Respiratory P100 / N95 (if powder) or Fume Hood Bi-aryl phenols are solids; dust inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate. Phenolic compounds cause irreversible corneal opacity upon contact.
Body Tyvek® Lab Coat or ApronPhenols penetrate woven cotton. Tyvek provides a non-porous splash barrier.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a "Zone Defense" strategy to prevent contamination migration.

Phase A: Preparation & Donning
  • Inspect: Check fume hood airflow (Target: 100 fpm face velocity).

  • Barrier 1: Don inner Laminate gloves. Note: These are loose-fitting.

  • Barrier 2: Don outer Nitrile gloves over the laminate to secure fit.

  • Seal: Tape the cuff of the Tyvek coat over the outer glove if handling >5 grams.

Phase B: Active Handling (Weighing & Solubilization)
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip to prevent "jumping" of powder during weighing.

  • Solvent Choice: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent and will hyper-accelerate skin absorption of the fluorophenol if a spill occurs. Use Methanol or Dichloromethane with caution.

Phase C: Decontamination & Doffing[1]
  • The "Sacrificial" Doff: Remove outer nitrile gloves inside the hood and discard immediately into solid waste.

  • Wash: Wash inner laminate gloves with soap and water before removing them.

Visualization: Operational Workflow

The following diagram illustrates the critical decision points and safety checks during the handling process.

HandlingProtocol Start Start: Handling 4-(3-Fluorophenyl)-2-fluorophenol RiskCheck Risk Assessment: Is Quantity > 1g? Start->RiskCheck PPE_Std Standard PPE: Double Nitrile + Goggles RiskCheck->PPE_Std No PPE_High High-Risk PPE: Laminate Liner + Nitrile Outer + Tyvek Sleeves RiskCheck->PPE_High Yes HoodCheck Fume Hood Check (Velocity > 100 fpm) PPE_Std->HoodCheck PPE_High->HoodCheck Weighing Weighing Procedure (Use Anti-Static Gun) HoodCheck->Weighing Solubilization Solubilization (Avoid DMSO if possible) Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with Ethanol Solubilization->Cleanup Waste Disposal: Segregated Solid Waste Cleanup->Waste

Figure 1: Operational workflow emphasizing the divergence in PPE based on quantity handled.

Emergency Response: The "PEG Protocol"

CRITICAL SAFETY MECHANISM: Water alone is often insufficient for phenol decontamination due to its limited solubility and the "smearing" effect.

The PEG 300/400 Standard: Polyethylene Glycol (PEG) 300 or 400 is the most effective first-aid solvent for phenolic burns. It acts by solubilizing the phenol and extracting it from the skin layers, preventing deeper tissue necrosis.[1]

Emergency Logic Flow

If exposure occurs, execute the following algorithm immediately. Do not wait for pain (anesthesia effect masks injury).

EmergencyResponse Exposure Exposure Detected (Skin/Splash) Remove Remove Contaminated Clothing/Gloves Exposure->Remove Flush Immediate Flush (Water 1 min) Remove->Flush PEG_App Apply PEG 300/400 (Swab repeatedly for 15-30 mins) Flush->PEG_App PEG Available No_PEG PEG Unavailable? Flush Water > 30 mins Flush->No_PEG No PEG Medical Seek Medical Attention (Bring SDS) PEG_App->Medical No_PEG->Medical

Figure 2: Emergency response decision tree highlighting the critical role of PEG 300/400.

Disposal & Waste Management

Handling fluorinated aromatics requires strict waste segregation to prevent the formation of Hydrofluoric Acid (HF) during downstream incineration.

  • Segregation: Do not mix with strong oxidizers or acids. Label waste clearly as "Fluorinated Organic Solids/Liquids."

  • Incineration: Ensure your waste contractor utilizes an incinerator equipped with a caustic scrubber . Combustion of 4-(3-Fluorophenyl)-2-fluorophenol releases Hydrogen Fluoride (HF) gas, which damages standard combustion linings and poses environmental hazards.

  • Wipe Disposal: Kimwipes or paper towels used to clean surfaces must be treated as hazardous solid waste, not trash.

References

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).Link

  • Princeton University EHS. (2023). Phenol: Safety & Handling Guidelines.[2][3][4]Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Chloro-3-fluorophenol (Surrogate Data for Fluorophenols).Link

  • University of Dundee. (2008). Treatment of Phenol Burns: The PEG 300 Protocol.[5]Link

  • PubChem. (2023). Compound Summary: Fluorophenol Derivatives Toxicity Profile.Link

Sources

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